Product packaging for 2-Benzylacrylic Acid(Cat. No.:CAS No. 5669-19-2)

2-Benzylacrylic Acid

Cat. No.: B027290
CAS No.: 5669-19-2
M. Wt: 162.18 g/mol
InChI Key: RYNDYESLUKWOEE-UHFFFAOYSA-N
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Description

2-Benzylacrylic Acid, also known as this compound, is a useful research compound. Its molecular formula is C10H10O2 and its molecular weight is 162.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 192640. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O2 B027290 2-Benzylacrylic Acid CAS No. 5669-19-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzylprop-2-enoic acid
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InChI

InChI=1S/C10H10O2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-6H,1,7H2,(H,11,12)
Source PubChem
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InChI Key

RYNDYESLUKWOEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60972138
Record name 2-Benzylprop-2-enoic acid
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Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5669-19-2
Record name 2-Benzylacrylic acid
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Record name 5669-19-2
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Record name Benzenepropanoic acid, α-methylene
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Record name 2-BENZYLACRYLIC ACID
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Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 2-Benzylacrylic Acid from Benzylmalonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers a detailed exploration of the synthesis of 2-benzylacrylic acid, a valuable unsaturated aromatic carboxylic acid used as an intermediate in the synthesis of pharmaceuticals, polymers, and other fine chemicals.[1] We will delve into the core chemical principles, provide a field-proven experimental protocol, and discuss critical parameters for process optimization, tailored for researchers and professionals in organic synthesis and drug development.

Foundational Principles: The Knoevenagel-Doebner Condensation

The synthesis of this compound from benzylmalonic acid is a classic example of the Knoevenagel condensation, specifically the Doebner modification.[2][3] This reaction involves the nucleophilic addition of an active methylene compound (benzylmalonic acid) to a carbonyl group (formaldehyde), followed by dehydration and decarboxylation.[2]

Mechanism of Action

The reaction proceeds through a sequence of well-understood steps:

  • Enolate Formation: A weak base, typically a secondary amine like diethylamine or piperidine, deprotonates the α-carbon of benzylmalonic acid.[4][5] This carbon is particularly acidic due to the electron-withdrawing effect of the two adjacent carboxyl groups, facilitating the formation of a nucleophilic enolate ion. The choice of a weak base is critical to prevent the undesired self-condensation of the aldehyde.[2]

  • Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of formaldehyde (conveniently supplied from its polymeric form, paraformaldehyde). This step forms a tetrahedral intermediate.[4]

  • Dehydration: Following proton transfer, a molecule of water is eliminated, creating a carbon-carbon double bond and yielding a substituted benzylidenemalonic acid intermediate.[4]

  • Decarboxylation: The intermediate, being a β,γ-unsaturated malonic acid, readily undergoes decarboxylation (loss of CO₂) upon heating or under acidic conditions during work-up.[6][7] This process is driven by the formation of a stable conjugated system and the release of gaseous CO₂. The reaction typically proceeds through a cyclic six-membered transition state.[6][7]

The overall transformation is illustrated in the mechanistic diagram below.

G cluster_reactants Step 1: Enolate Formation cluster_condensation Step 2 & 3: Condensation & Dehydration cluster_decarboxylation Step 4: Decarboxylation BMA Benzylmalonic Acid Enolate Enolate Intermediate BMA->Enolate - H+ Base Diethylamine (Base) Base->BMA Deprotonation Formaldehyde Formaldehyde Adduct Aldol Adduct Enolate->Adduct Nucleophilic Attack Formaldehyde->Adduct Unstable_Intermediate Unsaturated Intermediate Adduct->Unstable_Intermediate - H₂O (Dehydration) Adduct->Unstable_Intermediate Final_Product This compound Unstable_Intermediate->Final_Product - CO₂ (Heat/Acid) CO2 CO₂

Caption: Key mechanistic steps in the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a robust, self-validating system designed for high yield and purity. Adherence to the specified conditions is crucial for reproducible results. The procedure is based on a well-established method with a reported yield of approximately 90%.[8]

Reagent & Safety Data

A thorough understanding of the properties and hazards of all chemicals is paramount.

ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Key Hazards
Benzylmalonic AcidC₁₀H₁₀O₄194.18121-Irritant
Paraformaldehyde(CH₂O)n~30.03 (per unit)120-170-Toxic if swallowed/inhaled, skin/eye irritant
DiethylamineC₄H₁₁N73.14-11556Highly flammable, corrosive, toxic
Ethyl AcetateC₄H₈O₂88.11-8477Highly flammable, serious eye irritation
Hydrochloric Acid (conc.)HCl36.46-26110Severe skin burns and eye damage

Step-by-Step Methodology

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a pressure-equalizing dropping funnel, add benzylmalonic acid (20.0 g, 0.103 mol) and paraformaldehyde (4.94 g, 0.164 mol). Add 150 mL of ethyl acetate as the solvent.

  • Base Addition: Cool the flask in an ice-water bath to 0°C. Slowly add diethylamine (10.65 mL, 0.103 mol) dropwise via the dropping funnel over 20-30 minutes. Causality Check: This slow, cooled addition is critical to manage the initial exotherm and prevent side reactions. The internal temperature should be carefully monitored and maintained below 20°C.[8]

  • Condensation & Decarboxylation: After the addition is complete, remove the ice bath. Heat the reaction mixture to reflux (approximately 77°C for ethyl acetate) and maintain for 90 minutes. This thermal input drives the dehydration and subsequent decarboxylation steps.[8]

  • Reaction Quench & Work-up: Cool the flask again in an ice bath. Cautiously add 20 mL of water, followed by the dropwise addition of 9.0 mL of concentrated (12N) hydrochloric acid. Causality Check: The acid neutralizes the diethylamine catalyst and protonates the carboxylate product. This step must be performed slowly and with cooling to control the acid-base neutralization exotherm, keeping the temperature below 10°C.[8]

  • Phase Separation & Extraction: Transfer the mixture to a separatory funnel. Separate the organic (ethyl acetate) layer. Wash the organic layer with 100 mL of brine (saturated NaCl solution) to remove residual water and inorganic salts.[8]

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Product Isolation: The resulting crude product should be a white solid.[8] Further purification can be achieved by recrystallization from a suitable solvent system (e.g., petroleum ether or a hexane/ethyl acetate mixture) if necessary.

G start Start: Assemble Glassware reagents Charge Flask: - Benzylmalonic Acid - Paraformaldehyde - Ethyl Acetate start->reagents cool_1 Cool to 0°C (Ice Bath) reagents->cool_1 add_base Dropwise Addition: Diethylamine (< 20°C) cool_1->add_base reflux Heat to Reflux (90 minutes) add_base->reflux cool_2 Cool to < 10°C (Ice Bath) reflux->cool_2 quench Quench Reaction: 1. Water 2. Conc. HCl cool_2->quench separate Phase Separation (Separatory Funnel) quench->separate wash Wash Organic Layer (Brine) separate->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo (Rotary Evaporator) dry->concentrate product Final Product: This compound (White Solid) concentrate->product

Caption: Experimental workflow for the synthesis of this compound.

Process Optimization and Characterization

While the described protocol is highly effective, minor adjustments can be made to optimize for specific laboratory conditions or scale.

Key Optimization Parameters:

  • Base Equivalency: The use of one equivalent of diethylamine is standard.[8] Using a catalytic amount may slow the reaction, while a large excess can complicate the work-up.

  • Reflux Time: 90 minutes is generally sufficient for complete reaction.[8] Progress can be monitored by Thin Layer Chromatography (TLC) to ensure the disappearance of the benzylmalonic acid starting material.

  • Purification: For applications requiring exceptionally high purity (>99%), column chromatography on silica gel may be employed as an alternative to recrystallization.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

PropertyExpected Value
Appearance White to off-white solid/crystal[8][9]
Molecular Formula C₁₀H₁₀O₂[10]
Molecular Weight 162.19 g/mol [10][11]
Melting Point 68-72 °C[9]
Purity (Typical) >98% (GC)[9]

Spectroscopic analysis provides definitive structural confirmation:

  • ¹H NMR: Expect characteristic peaks for the vinyl protons (C=CH₂), the benzylic protons (-CH₂-Ph), and the aromatic protons.

  • ¹³C NMR: Expect signals for the carboxylic acid carbon, the carbons of the double bond, the benzylic carbon, and the aromatic carbons.

  • FT-IR: Look for a broad O-H stretch for the carboxylic acid, a sharp C=O stretch, and C=C stretching bands.

By following this comprehensive guide, researchers can reliably and efficiently synthesize this compound, a crucial building block for further discovery and development.

References

An In-depth Technical Guide to 2-Benzylacrylic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Benzylacrylic acid (CAS No: 5669-19-2), a versatile unsaturated aromatic carboxylic acid. Designed for researchers, chemists, and professionals in drug development and polymer science, this document delves into the core physical and chemical properties, synthesis methodologies, key reactions, and significant applications of this important chemical intermediate.

Introduction and Core Concepts

This compound, systematically named 2-benzylprop-2-enoic acid, is a unique building block in organic synthesis.[1][2] Its structure incorporates three key functional components: a carboxylic acid group, a reactive terminal alkene, and an aromatic benzyl moiety. This combination of functionalities makes it a highly valuable intermediate for creating more complex molecular architectures, particularly in the synthesis of pharmaceuticals and specialty polymers.[3] This guide aims to provide a foundational understanding of its scientific attributes and practical utility.

Molecular Structure

The structural arrangement of this compound is fundamental to its reactivity.

Caption: Chemical structure of this compound (C₁₀H₁₀O₂).

Physicochemical Properties

A precise understanding of the physical and chemical properties of this compound is critical for its handling, storage, and application in synthesis. The key properties are summarized below.

PropertyValueSource(s)
IUPAC Name 2-benzylprop-2-enoic acid[1]
Synonyms 2-Methylene-3-phenylpropionic acid[2][4]
CAS Number 5669-19-2[1][5][6]
Molecular Formula C₁₀H₁₀O₂[1][2][5]
Molecular Weight 162.18 g/mol [1][7]
Appearance White to off-white crystalline solid/powder[4]
Melting Point 66-68 °C[5][6]
Boiling Point 170-174 °C (at 20 Torr)[5]
Density 1.120 g/cm³[5][6]
Solubility Soluble in methanol[4]

Synthesis and Reaction Mechanisms

The synthesis of this compound is most effectively achieved through a condensation reaction. The choice of this pathway is driven by the availability of starting materials and the efficiency of the reaction.

Workflow: Synthesis via Knoevenagel-type Condensation

This common laboratory-scale synthesis involves the reaction of benzylmalonic acid with paraformaldehyde, catalyzed by a secondary amine like diethylamine. The workflow is designed to control reaction temperature, which is critical for preventing unwanted side reactions and maximizing yield.

G cluster_reactants Reactant Preparation cluster_reaction Reaction Core cluster_workup Workup & Isolation Benzylmalonic_Acid Benzylmalonic Acid Mix Combine Reactants in Solvent Benzylmalonic_Acid->Mix Paraformaldehyde Paraformaldehyde Paraformaldehyde->Mix Ethyl_Acetate Ethyl Acetate (Solvent) Ethyl_Acetate->Mix Cooling Cool to 0°C Mix->Cooling Catalyst Add Diethylamine (Catalyst) (Maintain T < 20°C) Cooling->Catalyst Reflux Warm to Reflux (90 min) Catalyst->Reflux Cooling2 Cool on Ice Reflux->Cooling2 Quench Add Water & Conc. HCl (Maintain T < 10°C) Cooling2->Quench Separate Separate Organic Layer Quench->Separate Wash Wash with Brine Separate->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Product Isolate this compound (White Solid) Concentrate->Product

Caption: Step-by-step workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from Benzylmalonic Acid

This protocol is adapted from established synthetic procedures.[8]

  • Preparation : In a suitable reaction vessel, dissolve benzylmalonic acid (1.0 eq) and paraformaldehyde (1.6 eq) in ethyl acetate.

  • Catalyst Addition : Cool the solution to 0°C using an ice bath. Add diethylamine (1.0 eq) dropwise, ensuring the internal temperature does not exceed 20°C. The use of a secondary amine catalyst is crucial for facilitating the initial condensation and subsequent decarboxylation.

  • Reaction : After the addition is complete, warm the mixture to reflux and maintain for 90 minutes.

  • Quenching : Cool the reaction vessel back down in an ice bath. Carefully add water, followed by concentrated hydrochloric acid, again ensuring the temperature remains below 10°C. This step protonates the carboxylate and separates the catalyst.

  • Extraction : Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

  • Purification : Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization.

Chemical Reactivity and Applications

The dual functionality of this compound makes it a versatile intermediate.[3] Its reactivity is dominated by the acrylic acid moiety, which readily participates in polymerization and addition reactions.

  • Pharmaceutical Synthesis : this compound is a documented key intermediate in the synthesis of Racecadotril, an antisecretory medication used in the treatment of diarrhea.[9] Its structure serves as a critical scaffold for building the final active pharmaceutical ingredient (API).

  • Polymer and Resin Modification : Due to its unsaturated acrylic functionality, it can act as a reactive monomer.[3] It is used in copolymerization with other acrylic monomers to develop specialty resins and coatings, enhancing properties like adhesion and flexibility in the resulting polymer systems.[3]

  • Michael Addition : The electron-withdrawing carboxylic acid group activates the double bond for nucleophilic attack, making it an excellent substrate for Michael addition reactions. This is a powerful tool for carbon-carbon bond formation in fine chemical synthesis.[3]

cluster_main Key Applications of this compound cluster_pharma Drug Development cluster_polymer Material Science cluster_finechem Organic Synthesis Start This compound Pharma Pharmaceutical Intermediate Start->Pharma Polymer Polymer & Resin Production Start->Polymer FineChem Fine Chemical Synthesis Start->FineChem API API Synthesis (e.g., Racecadotril) Pharma->API Monomer Reactive Monomer Polymer->Monomer Michael Michael Addition Reactions FineChem->Michael Resin Specialty Resins & Coatings Monomer->Resin BuildingBlock Versatile Building Block Michael->BuildingBlock

Caption: Major application pathways for this compound.

Analytical Characterization

Confirming the identity and purity of this compound requires standard spectroscopic techniques. The protocols below outline the general procedures for acquiring and interpreting this data.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Spectral Interpretation : The expected signals for this compound are:

    • ~12-13 ppm : A broad singlet corresponding to the carboxylic acid proton (-COOH).

    • ~7.2-7.4 ppm : A multiplet integrating to 5 protons, corresponding to the aromatic protons of the benzyl group.

    • ~6.0-6.5 ppm and ~5.5-6.0 ppm : Two distinct signals (likely doublets or singlets), each integrating to 1 proton, for the two non-equivalent vinyl protons (=CH₂).

    • ~3.6 ppm : A singlet integrating to 2 protons for the methylene protons (-CH₂-Ph).

  • ¹³C NMR Spectral Interpretation : Key expected signals include:

    • ~170 ppm : Carboxylic acid carbonyl carbon.

    • ~125-140 ppm : Multiple signals for the aromatic and vinyl carbons.

    • ~38 ppm : Methylene carbon.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation : Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory for a solid sample.

  • Data Acquisition : Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Spectral Interpretation : Look for characteristic absorption bands:

    • 2500-3300 cm⁻¹ : A very broad band characteristic of the O-H stretch of a carboxylic acid.

    • ~1700 cm⁻¹ : A strong, sharp band for the C=O (carbonyl) stretch.

    • ~1630 cm⁻¹ : A band for the C=C stretch of the alkene.

    • ~3030 cm⁻¹ and 1600-1450 cm⁻¹ : Bands corresponding to aromatic C-H stretching and C=C ring stretching, respectively.

Safety and Handling

Proper handling of this compound is essential for laboratory safety. It is classified with several hazards that require appropriate precautions.

GHS Hazard Classification
Hazard ClassGHS CodeSignal WordHazard Statement
Acute Toxicity, OralH301DangerToxic if swallowed
Skin IrritationH315WarningCauses skin irritation
Eye IrritationH319WarningCauses serious eye irritation
Specific target organ toxicity — single exposureH335WarningMay cause respiratory irritation

Data sourced from PubChem and ChemBlink.[1][6]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[2][10][11]

  • Ventilation : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[2][10]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[10][11]

  • First Aid :

    • Skin Contact : Wash the affected area immediately with plenty of soap and water.[2][11]

    • Eye Contact : Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[2][11]

    • Ingestion : Do NOT induce vomiting. Rinse mouth and seek immediate medical advice.[2]

    • Inhalation : Move the person to fresh air. If symptoms develop, seek medical attention.[2]

Conclusion

This compound is a chemical intermediate of significant value in both pharmaceutical and materials science. Its well-defined physical properties and predictable reactivity, stemming from its unique molecular structure, allow for its controlled use in complex synthetic pathways. A thorough understanding of its synthesis, handling requirements, and analytical signatures is paramount for any researcher or developer utilizing this versatile compound.

References

A Comprehensive Technical Guide to 2-Benzylacrylic Acid for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth examination of the nomenclature, synthesis, characterization, and reactivity of 2-benzylprop-2-enoic acid, a key intermediate in pharmaceutical and polymer sciences.

This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a thorough understanding of 2-Benzylacrylic Acid. We will delve into its chemical identity, synthesis protocols, physical and spectroscopic properties, and its reactivity profile, with a focus on applications in specialized chemical synthesis.

Chemical Identity: IUPAC Nomenclature and Synonyms

The unequivocally correct nomenclature for this compound under the International Union of Pure and Applied Chemistry (IUPAC) guidelines is 2-benzylprop-2-enoic acid [1]. However, in literature and commercial listings, it is frequently referred to by several synonyms. A clear understanding of these is crucial for exhaustive literature searches and material sourcing.

Nomenclature Type Name
IUPAC Name 2-benzylprop-2-enoic acid[1]
Common Name This compound[1]
Synonym 2-Methylene-3-phenylpropanoic Acid[1][2]
Synonym α-Benzylacrylic acid
Synonym 2-Methylene-3-phenylpropionic Acid[2]
CAS Number 5669-19-2[1][2]

Physicochemical and Spectroscopic Properties

Accurate characterization of this compound is fundamental for its use in synthesis and material science. Below is a summary of its key physical properties.

Property Value Source
Molecular Formula C₁₀H₁₀O₂[1]
Molecular Weight 162.19 g/mol [3][4]
Appearance White to off-white solid/crystal[3]
Melting Point 66-68 °C[3][5]
Boiling Point 170-174 °C at 20 Torr[3][5]
Density 1.120 g/cm³[3][5]
pKa (Predicted) 4.48 ± 0.11[3][6]
Solubility Slightly soluble in Chloroform and Methanol[3][6]
Spectroscopic Data for Structural Elucidation
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl protons, the benzylic protons, the aromatic protons of the phenyl ring, and the carboxylic acid proton.

  • ¹³C NMR: The carbon NMR would display characteristic peaks for the carboxylic carbon, the carbons of the double bond, the benzyllc carbon, and the aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a broad O-H stretch from the carboxylic acid, a sharp C=O stretch, and peaks corresponding to the C=C double bond and the aromatic ring.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to its molecular weight, along with fragmentation patterns characteristic of the loss of COOH and benzyl groups. Predicted mass-to-charge ratios for various adducts are available.[7]

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through several routes. The most common and well-documented method involves the Knoevenagel-type condensation of benzylmalonic acid with formaldehyde.

Synthesis from Benzylmalonic Acid and Paraformaldehyde

This method provides a reliable and high-yielding route to this compound.[8]

Reaction Scheme:

References

An In-depth Technical Guide to 2-Amino-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword

Chemical Identity and Structure

2-Amino-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide is a complex organic molecule incorporating several key functional groups that dictate its chemical behavior and potential applications. The structure features a benzamide core, substituted with an amino group at the 2-position of the benzene ring. The amide nitrogen is further substituted with a 2,2,2-trichloro-1-hydroxyethyl group.

Key Structural Features:

  • 2-Aminobenzamide Core: This moiety is a common scaffold in medicinal chemistry, known for its diverse biological activities. The presence of the primary amino group and the amide linkage provides sites for hydrogen bonding and further chemical modification.

  • Trichloroethyl Group: The -CCl3 group is a strong electron-withdrawing group, which can significantly influence the reactivity of the adjacent carbon and the overall electronic properties of the molecule.

  • α-Hydroxy Amide: The hydroxyl group attached to the carbon adjacent to the amide nitrogen introduces a chiral center and an additional site for hydrogen bonding or derivatization.

Physicochemical Properties (Predicted)

Due to the scarcity of direct experimental data for 2-Amino-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide, the following properties are predicted based on its constituent functional groups and data from analogous compounds such as N-(2,2,2-trichloro-1-hydroxyethyl)benzamide.

PropertyPredicted ValueSource/Basis for Prediction
Molecular Formula C9H9Cl3N2O2Based on structural components
Molecular Weight 283.54 g/mol Calculated from molecular formula
Boiling Point ~284.3°C at 760 mmHgBased on N-(2,2,2-trichloro-1-hydroxyethyl)benzamide[1]
Density ~1.495 g/cm³Based on N-(2,2,2-trichloro-1-hydroxyethyl)benzamide[1]
LogP ~2.5Predicted based on similar structures[1]
Hydrogen Bond Donors 3From -NH2, -OH, and -NH- groups
Hydrogen Bond Acceptors 3From C=O, -OH, and -NH2 groups

Synthesis and Experimental Protocols

The synthesis of 2-Amino-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide is not explicitly detailed in the available literature. However, a plausible synthetic route can be extrapolated from established methods for the synthesis of related N-(1-hydroxy-2,2,2-trichloroethyl) amides and subsequent amination of the aromatic ring. A potential two-step synthesis is outlined below.

Step 1: Synthesis of N-(2,2,2-trichloro-1-hydroxyethyl)-2-nitrobenzamide

This initial step involves the condensation of 2-nitrobenzamide with chloral hydrate (trichloroacetaldehyde). This reaction is a well-established method for forming the N-(2,2,2-trichloro-1-hydroxyethyl) amide linkage.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-nitrobenzamide (1 equivalent) in a suitable solvent such as toluene or xylene.

  • Addition of Reagents: Add chloral hydrate (1.1 equivalents) to the solution.

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. Collect the solid by filtration and wash with a cold, non-polar solvent like hexane. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Reduction of the Nitro Group to an Amino Group

The second step involves the reduction of the nitro group on the benzamide ring to a primary amine. This is a common transformation in organic synthesis, and several methods can be employed.

Protocol (using Tin(II) Chloride):

  • Reaction Setup: In a round-bottom flask, suspend the N-(2,2,2-trichloro-1-hydroxyethyl)-2-nitrobenzamide (1 equivalent) from Step 1 in a solvent like ethanol.

  • Addition of Reducing Agent: Add an excess of Tin(II) chloride dihydrate (SnCl2·2H2O) (typically 3-5 equivalents) to the suspension.

  • Reaction Conditions: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture and make it basic by the slow addition of a saturated sodium bicarbonate solution. This will precipitate tin salts. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Diagram of Proposed Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reduction start1 2-Nitrobenzamide + Chloral Hydrate process1 Reflux in Toluene start1->process1 product1 N-(2,2,2-trichloro-1-hydroxyethyl)-2-nitrobenzamide process1->product1 start2 N-(2,2,2-trichloro-1-hydroxyethyl)-2-nitrobenzamide product1->start2 Purified Intermediate process2 Reduction (e.g., SnCl2/EtOH) start2->process2 product2 2-Amino-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide process2->product2

Caption: Proposed two-step synthesis of the target compound.

Potential Applications in Research and Drug Development

Benzamide derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The unique combination of the 2-aminobenzamide scaffold with the trichloro-hydroxyethyl side chain in the target molecule suggests several potential areas of investigation for drug development professionals.

  • Anticonvulsant Activity: Some studies have explored related N-(2,2,2-trichloro-1-hydroxyethyl) amides as potential anticonvulsants. The structural similarity suggests that 2-Amino-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide could be a candidate for screening in neurological disorder models.

  • Antiparasitic Agents: The N-(2-aminoethyl)-N-phenyl benzamide scaffold has been identified as a starting point for the development of potent inhibitors of Trypanosoma brucei, the causative agent of Human African Trypanosomiasis[2]. The structural features of the target compound warrant its investigation as a potential antiparasitic agent.

  • Enzyme Inhibition: The benzamide moiety is a known pharmacophore that can interact with various enzyme active sites. The specific substitution pattern of the target molecule could lead to selective inhibition of certain enzymes, making it a valuable tool for biochemical and pharmacological research.

Safety and Handling

Comprehensive safety data for 2-Amino-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide is not available. Therefore, it is imperative to handle this compound with the utmost care, assuming it to be hazardous. The safety precautions should be based on the known hazards of its structural components, such as aminobenzamides and chlorinated hydrocarbons.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

Predicted Hazard Statements (based on related compounds):

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Diagram of Laboratory Safety Protocol

SafetyProtocol cluster_ppe Personal Protective Equipment cluster_handling Handling Procedures cluster_emergency Emergency Procedures Gloves Chemical Resistant Gloves Goggles Safety Goggles with Side Shields LabCoat Lab Coat FumeHood Work in a Chemical Fume Hood FumeHood->Gloves FumeHood->Goggles FumeHood->LabCoat AvoidContact Avoid Skin and Eye Contact SkinContact Flush Skin with Water AvoidContact->SkinContact In case of contact EyeContact Flush Eyes with Water AvoidContact->EyeContact In case of contact NoIngestion Do Not Ingest SeekMedical Seek Immediate Medical Attention NoIngestion->SeekMedical If swallowed

References

Molecular formula and weight of 2-Benzylacrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Benzylacrylic Acid: Properties, Synthesis, and Applications

Introduction

This compound, also known as 2-methylene-3-phenylpropanoic acid, is an unsaturated aromatic carboxylic acid.[1] Its unique structure, featuring a benzyl group attached to an acrylic acid backbone, imparts a high degree of reactivity, making it a valuable intermediate in diverse fields of chemical synthesis.[1] This guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, established synthesis protocols, spectroscopic signature, reactivity, and key applications for researchers and professionals in pharmaceuticals and materials science. It serves as a critical building block for synthesizing complex pharmaceutical intermediates, particularly in the development of heterocyclic compounds, and as a reactive monomer for creating specialized polymers and resins.[1][2]

Chemical Identity and Physicochemical Properties

A clear understanding of a compound's fundamental properties is the starting point for any scientific investigation. The key identifiers and physicochemical data for this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀O₂[3][4][5]
Molecular Weight 162.18 g/mol [3][6]
IUPAC Name 2-benzylprop-2-enoic acid[3]
CAS Number 5669-19-2[3][4][5]
Synonyms 2-Methylene-3-phenylpropionic acid, (Phenylmethyl)-2-propenoic acid[3][4]
Appearance White to off-white crystalline powder
Melting Point 66-72 °C[7][8]
Boiling Point 170-174 °C (at 20 Torr)[7]
Density 1.120 g/cm³[7][8]
Solubility Slightly soluble in water[1]
SMILES C=C(CC1=CC=CC=C1)C(=O)O[3][6]
InChIKey RYNDYESLUKWOEE-UHFFFAOYSA-N[3][6]

Synthesis of this compound

A reliable and reproducible synthesis is crucial for utilizing this compound as a starting material. A common and effective method involves the Knoevenagel-type condensation of benzylmalonic acid with formaldehyde, followed by acidification.[9]

Protocol: Synthesis from Benzylmalonic Acid

This two-stage protocol provides a high-yield route to this compound.[9][10]

Step 1: Condensation Reaction

  • In a suitable reaction vessel, dissolve benzylmalonic acid (1.0 eq) and paraformaldehyde (1.6 eq) in ethyl acetate.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add diethylamine (1.0 eq) dropwise, ensuring the internal temperature does not exceed 20 °C.

    • Expertise & Experience: Diethylamine acts as a base catalyst, facilitating the formation of the enolate of benzylmalonic acid and the subsequent condensation with formaldehyde. Maintaining a low temperature during this addition is critical to control the exothermic reaction and prevent the formation of side products.

  • After the addition is complete, warm the mixture to reflux and maintain for 90 minutes.

  • Cool the reaction mixture again to below 10 °C using an ice bath.

Step 2: Acidification and Extraction

  • To the cooled, homogeneous solution, add water followed by the dropwise addition of concentrated hydrochloric acid (HCl), keeping the temperature below 10 °C.

    • Trustworthiness: The addition of HCl serves a dual purpose: it protonates the carboxylate to form the final carboxylic acid and neutralizes the diethylamine catalyst. Careful temperature control prevents potential hydrolysis of the ester solvent or other unwanted side reactions.

  • Separate the organic and aqueous phases.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid. The typical yield for this reaction is approximately 90%.[9]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reagents Starting Materials cluster_process Reaction & Workup cluster_product Final Product A Benzylmalonic Acid P1 1. Condensation (Reflux, 90 min) A->P1 B Paraformaldehyde B->P1 C Diethylamine (Catalyst) C->P1 D Ethyl Acetate (Solvent) D->P1 P2 2. Acidification (HCl, <10°C) P1->P2 P3 3. Extraction & Isolation P2->P3 Z This compound P3->Z

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Structural confirmation is a non-negotiable step in chemical synthesis. Based on its functional groups, the expected spectroscopic data for this compound are as follows:

  • Infrared (IR) Spectroscopy: As a derivative of acrylic acid, the IR spectrum will show characteristic peaks for both the vinyl group and the carboxylic acid.[11]

    • O-H Stretch: A very broad absorption band from approximately 3300 cm⁻¹ to 2500 cm⁻¹, typical for the hydrogen-bonded hydroxyl group of a carboxylic acid.

    • C-H Stretch (Aromatic/Vinyl): Peaks just above 3000 cm⁻¹.

    • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹, characteristic of an α,β-unsaturated carboxylic acid.

    • C=C Stretch: A medium intensity peak around 1630-1640 cm⁻¹.

    • C-O Stretch: A strong peak in the 1320-1210 cm⁻¹ region.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ~12 ppm: A broad singlet corresponding to the acidic proton of the carboxylic acid (-COOH).

    • 7.2-7.4 ppm: A multiplet integrating to 5 protons, representing the aromatic protons of the benzyl group.

    • ~6.3 ppm & ~5.8 ppm: Two singlets (or narrow doublets, depending on resolution), each integrating to 1 proton. These are the two diastereotopic vinyl protons (=CH₂).

    • ~3.6 ppm: A singlet integrating to 2 protons, corresponding to the benzylic methylene protons (-CH₂-Ph).

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ~172 ppm: Carboxylic acid carbonyl carbon (C=O).

    • ~140 ppm: Quaternary vinyl carbon attached to the carboxyl and benzyl groups.

    • ~137 ppm: Quaternary aromatic carbon of the benzyl group.

    • ~129, ~128, ~127 ppm: Aromatic carbons (CH) of the benzyl group.

    • ~128 ppm: Methylene vinyl carbon (=CH₂).

    • ~38 ppm: Benzylic methylene carbon (-CH₂-).

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): A peak at m/z = 162, corresponding to the molecular weight.

    • Major Fragments: A prominent peak at m/z = 91 (the tropylium ion, [C₇H₇]⁺), resulting from the stable benzyl cation. Another expected fragment is at m/z = 117, from the loss of the carboxyl group (-COOH).

Chemical Reactivity and Applications

The reactivity of this compound is dominated by its acrylic acid moiety and the presence of the benzyl group. It is a versatile building block, particularly in pharmaceutical and polymer synthesis.[1]

Key Reactions:
  • Michael Addition: The electron-withdrawing carboxylic acid group activates the double bond, making it susceptible to nucleophilic attack by thiols, amines, and other soft nucleophiles.

  • Polymerization: The vinyl group allows it to act as a monomer or co-monomer in polymerization reactions to produce specialty resins and coatings.[1]

  • Esterification/Amidation: The carboxylic acid group readily undergoes standard reactions to form esters, amides, or acid chlorides.[12]

Application in Drug Development: Racecadotril Intermediate

A primary application of this compound is as a key intermediate in the synthesis of Racecadotril, an antidiarrheal drug.[2] It is also used to create various other pharmaceutical intermediates, often involving reactions at the carboxylic acid or the activated double bond.[1][12]

Reactivity and Intermediate Role Diagram

Reactivity cluster_reactions Key Chemical Transformations cluster_products Resulting Structures & Applications BZA This compound (C10H10O2) R1 Michael Addition (e.g., + R-SH) BZA->R1 R2 Polymerization BZA->R2 R3 Esterification / Amidation (e.g., + R-OH / R-NH2) BZA->R3 P1 Thioether Adducts R1->P1 P2 Specialty Polymers & Resins R2->P2 P3 Esters & Amides (e.g., Racecadotril Precursors) R3->P3

Caption: Reactivity pathways of this compound.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

  • GHS Hazard Classification:

    • Acute Toxicity, Oral (Danger): H301 - Toxic if swallowed.[3]

    • Skin Irritation (Warning): H315 - Causes skin irritation.[3][8]

    • Eye Irritation (Warning): H319 - Causes serious eye irritation.[3][8]

    • Specific Target Organ Toxicity, Single Exposure (Warning): H335 - May cause respiratory irritation.[3][8]

  • Handling Recommendations:

    • Use in a well-ventilated area or a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust and direct contact with skin and eyes.[1]

    • Store in a cool, dry place in a tightly sealed container.[1]

Conclusion

This compound is a highly functionalized and reactive molecule with significant utility in organic synthesis. Its straightforward, high-yield preparation and versatile reactivity make it an important intermediate for drug development, particularly for Racecadotril, and a valuable monomer in materials science. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective application in research and development.

References

The Dawn of α,β-Unsaturated Acids: A Technical Guide to the Early Studies and Discovery of 2-Benzylacrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the historical synthesis and initial characterization of 2-benzylacrylic acid, a molecule at the intersection of classical organic synthesis and the burgeoning field of medicinal chemistry. By examining the foundational work of late 19th-century chemists, we gain insights into the evolution of synthetic methodologies and the analytical techniques that paved the way for modern drug discovery.

Introduction: The Landscape of 19th-Century Organic Synthesis

The latter half of the 19th century was a period of profound advancement in organic chemistry, driven by the desire to understand and synthesize naturally occurring compounds and to create novel molecules with useful properties. Foundational reactions for the formation of carbon-carbon bonds, particularly for the synthesis of unsaturated carboxylic acids, were being developed. Key among these were the Perkin reaction, first described by William Henry Perkin in 1868, which provided a route to cinnamic acids from aromatic aldehydes and acid anhydrides.[1][2] This era also saw the emergence of the Knoevenagel condensation in the 1890s, a versatile method for condensing aldehydes or ketones with active methylene compounds.[3][4] These reactions laid the groundwork for the synthesis of a wide array of α,β-unsaturated carbonyl compounds, which would later be recognized as important pharmacophores and synthetic intermediates.

It was within this dynamic scientific environment that M. Conrad and C. Guthzeit undertook their investigations into the reactivity of substituted malonic acids, leading to the first documented synthesis of this compound.

The Discovery: Conrad and Guthzeit's Synthesis of 1884

In a seminal paper published in 1884 in the Berichte der deutschen chemischen Gesellschaft, M. Conrad and C. Guthzeit detailed their investigation into the reaction of benzylmalonic acid with formaldehyde. This work, titled "Ueber die Einwirkung von Aldehyden auf Benzylmalonsäure" (On the Action of Aldehydes on Benzylmalonic Acid), described a novel condensation reaction that yielded what they termed "Benzylidenessigsäure" (benzylideneacetic acid), now known as this compound.

Their experimental approach represented a significant step in the exploration of condensation reactions involving active methylene compounds. The causality behind their experimental choices can be understood in the context of the time. The reactivity of the α-hydrogens in malonic acid and its derivatives was a subject of intense study. By reacting benzylmalonic acid with the simplest aldehyde, formaldehyde, they aimed to explore the formation of a new carbon-carbon double bond.

The Chemical Transformation

The reaction reported by Conrad and Guthzeit can be visualized as a condensation of benzylmalonic acid with formaldehyde, followed by decarboxylation to yield the α,β-unsaturated product, this compound.

Conrad_Guthzeit_Synthesis BenzylmalonicAcid Benzylmalonic Acid BenzylacrylicAcid This compound BenzylmalonicAcid->BenzylacrylicAcid + Formaldehyde Formaldehyde Formaldehyde Water Water CarbonDioxide Carbon Dioxide

Figure 1: The overall reaction scheme for the synthesis of this compound as described by Conrad and Guthzeit in 1884.

Early Characterization of a Novel Compound

In the 1880s, the toolkit for structural elucidation was limited compared to modern spectroscopic techniques. Chemists relied on a combination of physical properties and chemical reactivity to characterize new compounds.

Physical Properties and Elemental Analysis

Conrad and Guthzeit described this compound as crystallizing from water in the form of "long, shiny needles" with a melting point of 68-69 °C. Melting point determination was a crucial technique for assessing the purity of a substance. The sharpness of the melting range would have provided confidence in the homogeneity of their isolated product.

Furthermore, they would have almost certainly performed elemental analysis, a cornerstone of 19th-century organic chemistry. This destructive technique involved combusting a known weight of the sample and precisely measuring the amounts of carbon dioxide and water produced. From these measurements, the empirical formula of the compound could be calculated. For a compound with the formula C₁₀H₁₀O₂, the expected elemental composition would be approximately 74.05% carbon and 6.22% hydrogen.

Chemical Reactivity

The unsaturated nature of the newly synthesized acid was a key feature to confirm. Early chemists would have employed qualitative tests to detect the presence of the carbon-carbon double bond. A common method was the reaction with bromine water. The disappearance of the characteristic reddish-brown color of the bromine solution upon addition to a solution of the acid would indicate an addition reaction across the double bond, thus confirming its presence.

The acidic nature of the compound would have been readily apparent from its ability to be neutralized by a base, a fundamental chemical property.

Experimental Protocol from the 19th Century Laboratory

Based on the work of Conrad and Guthzeit, a representative experimental protocol for the early synthesis of this compound can be reconstructed. This protocol is presented to illustrate the techniques and apparatus of the era.

Objective: To synthesize this compound from benzylmalonic acid and formaldehyde.

Apparatus:

  • Round-bottom flask with a reflux condenser

  • Heating mantle (or water bath)

  • Crystallizing dish

  • Filtration apparatus (e.g., Büchner funnel)

  • Melting point apparatus

Reagents:

  • Benzylmalonic acid

  • Formaldehyde solution (formalin)

  • Diethylamine (as a basic catalyst, a common choice for such condensations)

  • Hydrochloric acid (for acidification)

  • Water (for crystallization)

  • Diethyl ether (for extraction, if necessary)

Procedure:

  • Reaction Setup: In a round-bottom flask, a measured quantity of benzylmalonic acid would be dissolved in a suitable solvent, likely water or ethanol.

  • Addition of Reagents: An aqueous solution of formaldehyde (formalin) would be added to the flask, followed by a catalytic amount of a base such as diethylamine. The use of a basic catalyst was crucial to facilitate the initial condensation step.

  • Heating and Reflux: The reaction mixture would then be heated under reflux for a period of time to ensure the completion of the reaction. The reflux condenser was essential to prevent the loss of volatile reactants and solvent.

  • Workup and Isolation: After cooling, the reaction mixture would be acidified with hydrochloric acid. This step would protonate the carboxylate and likely induce the decarboxylation of the intermediate. The acidification would also cause the less water-soluble this compound to precipitate out of the aqueous solution.

  • Purification: The crude solid product would be collected by filtration and washed with cold water to remove any inorganic salts and other water-soluble impurities.

  • Crystallization: For further purification, the crude this compound would be recrystallized from hot water. The process of dissolving the solid in a minimal amount of hot solvent and allowing it to cool slowly to form well-defined crystals was a standard and effective purification technique.

  • Characterization: The purified crystals would be dried, and their melting point determined.

Data Presentation

The following table summarizes the key data that would have been recorded and reported by Conrad and Guthzeit in their 1884 publication.

ParameterObservation
Starting Materials Benzylmalonic acid, Formaldehyde
Catalyst Base (e.g., Diethylamine)
Reaction Conditions Heating under reflux
Product Appearance Long, shiny needles (from water)
Melting Point 68-69 °C
Empirical Formula (Calculated) C₁₀H₁₀O₂

Significance and Legacy

The work of Conrad and Guthzeit, while perhaps not as widely known as the Perkin or Knoevenagel reactions, was a valuable contribution to the field of organic synthesis. It demonstrated a new method for the formation of α-substituted acrylic acids and expanded the synthetic chemist's toolbox. The discovery of this compound and its derivatives laid the groundwork for future investigations into the chemical and biological properties of this class of compounds. Today, acrylic acid derivatives are recognized as important building blocks in the synthesis of pharmaceuticals and other fine chemicals.[5] This early work serves as a testament to the ingenuity and meticulous experimental skills of 19th-century chemists, who, with limited analytical tools, were able to synthesize and characterize novel organic molecules, thereby expanding the frontiers of chemical science.

References

The Solubility Profile of 2-Benzylacrylic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Critical Role of Solubility in Pharmaceutical Development

In the landscape of drug discovery and development, the intrinsic properties of an active pharmaceutical ingredient (API) and its intermediates are of paramount importance. Among these, solubility stands out as a critical parameter that dictates the developability, bioavailability, and ultimately, the therapeutic efficacy of a drug product. 2-Benzylacrylic acid, a key intermediate in the synthesis of the antidiarrheal drug Racecadotril, is no exception.[1] A thorough understanding of its solubility in various solvent systems is not merely an academic exercise but a fundamental necessity for process optimization, formulation design, and ensuring consistent product quality. This guide provides an in-depth technical examination of the solubility of this compound, blending theoretical principles with practical, field-proven methodologies to empower researchers, scientists, and drug development professionals in their work.

Physicochemical Properties of this compound: The Foundation of its Solubility Behavior

To comprehend the solubility of this compound, we must first dissect its molecular structure and inherent physicochemical characteristics. These properties provide the causal basis for its interactions with different solvents.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₂[2][3]
Molecular Weight 162.19 g/mol [4]
Melting Point 66-68 °C[5][6]
Predicted pKa 4.48 ± 0.11[6]
Predicted logP 1.87 - 2.3[3][4]
Appearance White to off-white solid[5]
SMILES C=C(CC1=CC=CC=C1)C(=O)O[2][4]

The structure of this compound features a carboxylic acid group, a benzyl group, and a vinyl group. The carboxylic acid moiety is polar and capable of acting as a hydrogen bond donor and acceptor, contributing to its solubility in polar solvents. Conversely, the nonpolar benzyl group dictates its affinity for nonpolar or weakly polar organic solvents. The predicted pKa of approximately 4.48 indicates that it is a weak acid, and its solubility in aqueous solutions will be highly pH-dependent. The predicted octanol-water partition coefficient (logP) in the range of 1.87 to 2.3 suggests a moderate lipophilicity, indicating that it will have a preference for organic phases over aqueous ones, yet still retain some degree of water solubility.[3][4]

Theoretical Principles Governing Solubility

The adage "like dissolves like" serves as a fundamental, albeit simplified, principle in predicting solubility. The solubility of a solid in a liquid is a thermodynamic equilibrium process, governed by the free energy change of mixing. For dissolution to occur, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions.

The Interplay of Polarity and Hydrogen Bonding

The presence of both a polar carboxylic acid group and a nonpolar benzyl group in this compound makes its solubility highly dependent on the polarity of the solvent.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid group of this compound, facilitating its dissolution. However, the nonpolar benzyl group will limit its solubility in highly polar solvents like water.

  • Polar Aprotic Solvents (e.g., acetone, dimethylformamide): These solvents possess a dipole moment and can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid proton of this compound.

  • Nonpolar Solvents (e.g., hexane, toluene): The solubility in these solvents will be primarily driven by van der Waals interactions with the benzyl group. The polar carboxylic acid group will hinder solubility in highly nonpolar solvents.

The Influence of pH on Aqueous Solubility

As a weak acid, the aqueous solubility of this compound is expected to increase significantly with an increase in pH. In an aqueous environment, the carboxylic acid will exist in equilibrium between its protonated (less soluble) and deprotonated (more soluble) forms. At pH values above the pKa (4.48), the deprotonated carboxylate form will predominate, leading to enhanced solubility due to ion-dipole interactions with water molecules.

Estimated Solubility Profile of this compound

SolventSolvent TypePredicted Solubility (g/L)Qualitative SolubilityRationale/Analog Data
Water (pH ~7) Polar Protic~0.5 - 1.0Slightly SolubleCinnamic acid is slightly soluble in water (0.4 g/L at 25°C). The larger benzyl group in this compound may slightly decrease aqueous solubility compared to cinnamic acid.
Methanol Polar Protic> 50SolubleQualitative data indicates solubility in methanol. Phenylacetic acids and ibuprofen show good solubility in alcohols.
Ethanol Polar Protic> 50SolubleIbuprofen is very soluble in ethanol (66.18 g/100 mL in 90% EtOH at 40°C).
Acetone Polar Aprotic> 100Very SolubleCinnamic acid is easily soluble in acetone. Ibuprofen also shows high solubility in acetone.
Ethyl Acetate Polar Aprotic> 100Very SolubleIbuprofen has high solubility in ethyl acetate.
Dichloromethane Halogenated> 100Very SolubleQualitative data indicates solubility in dichloromethane.
Chloroform Halogenated> 100Very SolubleQualitative data indicates solubility in chloroform. Cinnamic acid is also soluble in chloroform.
Toluene Nonpolar Aromatic~10 - 50SolubleThe benzyl group promotes solubility in aromatic solvents.
Hexane Nonpolar Aliphatic< 1InsolubleThe polar carboxylic acid group significantly limits solubility in nonpolar aliphatic solvents. Cinnamic acid is insoluble in hexane.

Disclaimer: The quantitative values presented are estimations based on computational predictions and data from structurally similar compounds. Experimental verification is required for precise process design and formulation.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

For definitive solubility data, experimental determination is essential. The isothermal shake-flask method is the "gold standard" for determining thermodynamic (equilibrium) solubility due to its reliability and reproducibility. The following protocol outlines a robust procedure for determining the solubility of this compound.

The Shake-Flask Method: A Step-by-Step Workflow

This protocol is designed to be a self-validating system, ensuring the attainment of equilibrium and accurate quantification.

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours). The agitation ensures intimate contact between the solid and the solvent, accelerating the dissolution process.

    • The extended equilibration time is necessary to ensure that a true thermodynamic equilibrium is reached. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

    • Carefully withdraw a sample from the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

  • Sample Preparation for Analysis:

    • Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., UV-Vis spectroscopy).

Quantification by UV-Vis Spectroscopy

UV-Vis spectroscopy is a straightforward and reliable method for quantifying the concentration of this compound, which contains a chromophore (the phenyl ring and conjugated system).

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of a known concentration in the solvent of interest.

    • Perform serial dilutions to create a series of standard solutions of known concentrations.

  • Generation of a Calibration Curve:

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) of this compound.

    • Plot a graph of absorbance versus concentration. The resulting linear regression will provide the equation of the line (y = mx + c), which can be used to determine the concentration of the unknown samples.

  • Analysis of Unknown Samples:

    • Measure the absorbance of the diluted supernatant samples at the same λ_max.

    • Use the calibration curve equation to calculate the concentration of this compound in the diluted samples, and then back-calculate the concentration in the original saturated solution, taking into account the dilution factor.

Visualizing Molecular Interactions and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key molecular interactions and the experimental workflow for solubility determination.

cluster_solute This compound cluster_solvents Solvent Interactions solute C=C(CC1=CC=CC=C1)C(=O)O polar Polar Protic (e.g., Water) H-Bonding solute->polar Carboxylic Acid Interaction nonpolar Nonpolar (e.g., Toluene) van der Waals solute->nonpolar Benzyl Group Interaction

Caption: Molecular interactions of this compound with polar and nonpolar solvents.

start Start: Excess Solute + Solvent equilibration Equilibration (Shake-Flask @ Constant T) start->equilibration sedimentation Sedimentation equilibration->sedimentation filtration Phase Separation (Syringe Filtration) sedimentation->filtration dilution Dilution of Supernatant filtration->dilution analysis UV-Vis Analysis dilution->analysis result End: Solubility Value analysis->result

Caption: Experimental workflow for the determination of thermodynamic solubility.

Implications for Drug Development

A comprehensive understanding of the solubility of this compound is crucial for several aspects of the development of Racecadotril:

  • Process Chemistry: The choice of solvents for the synthesis and purification of this compound directly impacts reaction kinetics, yield, and purity. High solubility is often desired for reaction efficiency, while controlled solubility is necessary for effective crystallization and purification.

  • Formulation Development: Although this compound is an intermediate, understanding its solubility can inform the development of robust analytical methods and aid in troubleshooting any issues related to its carryover into the final API.

  • Analytical Method Development: The solubility of this compound in various mobile phases is a key consideration in the development of chromatographic methods (e.g., HPLC) for its quantification and purity assessment.

Conclusion

The solubility of this compound is a multifaceted property governed by the interplay of its polar carboxylic acid group and its nonpolar benzyl moiety. While it exhibits limited solubility in water at neutral pH, its solubility is significantly enhanced in a wide range of organic solvents, particularly polar aprotic solvents like acetone and ethyl acetate. For researchers and drug development professionals, a predictive understanding of its solubility, combined with robust experimental determination using methods like the shake-flask protocol, is indispensable for efficient process development, optimization, and control. This guide provides the foundational knowledge and practical tools to confidently navigate the challenges associated with the solubility of this important pharmaceutical intermediate.

References

A Comprehensive Spectroscopic Guide to 2-Benzylacrylic Acid: Elucidating Structure and Purity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Benzylacrylic acid (IUPAC Name: 2-benzylprop-2-enoic acid; CAS: 5669-19-2) is a vital building block in organic synthesis, particularly as an intermediate in the production of pharmaceuticals and specialty polymers.[1] Its molecular structure, containing a carboxylic acid, a vinyl group, and a benzyl moiety, provides multiple reactive sites.[1] Accurate and comprehensive characterization of this compound is paramount to ensure identity, purity, and quality for downstream applications. This technical guide provides an in-depth analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to unequivocally characterize this compound. We will explore not only the data itself but also the causality behind experimental choices and protocols, reflecting field-proven insights for researchers and drug development professionals.

Introduction: The Need for Spectroscopic Verification

In any synthetic workflow, particularly in pharmaceutical development, verifying the structure and purity of key intermediates is a non-negotiable quality control checkpoint. This compound (C₁₀H₁₀O₂, Molar Mass: ~162.19 g/mol ) presents a unique combination of functional groups whose presence and connectivity must be confirmed.[2][3] Spectroscopic methods provide a detailed molecular fingerprint, allowing scientists to confirm that the target molecule has been synthesized successfully and is free from significant impurities.

This guide is structured to provide not just reference data, but a logical framework for the spectroscopic analysis of this compound, empowering researchers to interpret their own results with confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Expertise & Experience: Experimental Design

The choice of solvent is the first critical decision. Deuterated chloroform (CDCl₃) is an excellent starting point for this compound as it is a versatile solvent for non-polar to moderately polar organic compounds and has a minimal interfering signal. A high-field spectrometer (e.g., 400 MHz or higher) is preferred to achieve better signal dispersion, which is crucial for resolving the multiplets of the aromatic protons.

Protocol: NMR Sample Preparation and Acquisition

A self-validating protocol ensures reproducibility and high-quality data.

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition (¹H NMR): Acquire the proton spectrum using standard parameters (e.g., 32 scans, 1-2 second relaxation delay).

  • Acquisition (¹³C NMR): Acquire the carbon spectrum, typically requiring a larger number of scans for adequate signal-to-noise (e.g., 1024 scans or more).

Visualization: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh Sample (5-10 mg) b Dissolve in CDCl3 (~0.7 mL) a->b c Add TMS (Reference) b->c d Transfer to NMR Tube c->d e Insert into Spectrometer d->e Analysis f Lock, Tune & Shim e->f g Acquire 1H Spectrum f->g h Acquire 13C Spectrum g->h i Fourier Transform h->i j Phase & Baseline Correction i->j k Integrate & Peak Pick j->k l Assign Signals k->l

Caption: Standard workflow for NMR analysis.

Data Presentation and Interpretation

Based on the known structure of this compound, the following signals are expected.

Table 1: Expected ¹H NMR Signals for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
> 10.0Broad Singlet1H-COOH The acidic proton is highly deshielded and often appears as a broad signal.
~ 7.35 - 7.20Multiplet5H-C₆H₅ Protons on the aromatic ring.
~ 6.30Singlet1H=CH₂ (trans)One of the two non-equivalent vinyl protons.
~ 5.85Singlet1H=CH₂ (cis)The second non-equivalent vinyl proton.
~ 3.70Singlet2H-CH₂-Ph Benzylic protons adjacent to the double bond.

Table 2: Expected ¹³C NMR Signals for this compound in CDCl₃

Chemical Shift (δ, ppm)AssignmentRationale
~ 172C =OCarbonyl carbon of the carboxylic acid.
~ 141C =CH₂Quaternary sp² carbon of the vinyl group.
~ 137C -CH₂ (ipso)Quaternary aromatic carbon attached to the benzyl group.
~ 129Aromatic C HAromatic carbons.
~ 128.5Aromatic C HAromatic carbons.
~ 128=C H₂Terminal sp² carbon of the vinyl group.
~ 127Aromatic C HAromatic carbons.
~ 40-C H₂-PhBenzylic sp³ carbon.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expertise & Experience: Experimental Design

For a solid sample like this compound, Attenuated Total Reflectance (ATR) is the modern method of choice over traditional KBr pellets. ATR is faster, requires minimal sample preparation, and provides high-quality, reproducible spectra without the risk of moisture interference from KBr. The key is to ensure good contact between the sample and the ATR crystal (typically diamond or zinc selenide).

Protocol: ATR-IR Data Acquisition
  • Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of the this compound powder onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

  • Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Visualization: Functional Groups and IR Regions

IR_Correlation COOH Carboxylic Acid (O-H & C=O) Region1 3300-2500 cm⁻¹ (Broad) COOH->Region1 O-H stretch Region2 ~1700 cm⁻¹ (Strong) COOH->Region2 C=O stretch Aromatic Aromatic Ring (C=C & C-H) Region3 3100-3000 cm⁻¹ Aromatic->Region3 =C-H stretch Region4 ~1630 & 1600-1450 cm⁻¹ Aromatic->Region4 C=C stretch Vinyl Vinyl Group (C=C & =C-H) Vinyl->Region3 Vinyl->Region4 Aliphatic Aliphatic C-H (-CH2-) Region5 3000-2850 cm⁻¹ Aliphatic->Region5 C-H stretch

Caption: Correlation of key functional groups to IR absorption regions.

Data Presentation and Interpretation

The IR spectrum provides a clear fingerprint confirming the presence of all key functional groups.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupDescription of Vibration
3300 - 2500Carboxylic Acid (-OH)Very broad O-H stretch, characteristic of a dimerized acid.
~ 3080, ~3030Aromatic/Vinyl (=C-H)C-H stretch from sp² hybridized carbons.
~ 2920, ~2850Aliphatic (-CH₂-)C-H stretch from the sp³ hybridized benzyl carbon.
~ 1700Carboxylic Acid (C=O)Strong, sharp C=O stretch, conjugated with the C=C bond.
~ 1635Vinyl (C=C)C=C stretch of the vinyl group.
~ 1600, ~1495, ~1450Aromatic (C=C)Characteristic skeletal C=C stretches of the phenyl ring.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the elemental formula of a compound. It is the definitive tool for confirming that the molecule has the correct atomic composition.

Expertise & Experience: Experimental Design

Electrospray Ionization (ESI) is an ideal "soft" ionization technique for a molecule like this compound. It imparts little excess energy, ensuring that the molecular ion is observed with minimal fragmentation. Analysis in negative ion mode is often preferred for carboxylic acids, as they readily deprotonate to form a stable [M-H]⁻ ion. A high-resolution mass spectrometer (like a Time-of-Flight, TOF, or Orbitrap) is essential for confirming the elemental formula via an exact mass measurement.

Protocol: High-Resolution ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Set the instrument to negative ion mode (ESI-). The capillary voltage will be set to a negative potential (e.g., -3 to -4 kV) to facilitate deprotonation.

  • Mass Analysis: Acquire the spectrum over a relevant m/z range (e.g., 50-500 Da) using the high-resolution mass analyzer.

  • Data Analysis: Identify the m/z of the most abundant ion and compare it to the theoretical exact mass of the [M-H]⁻ species.

Visualization: Mass Spectrometry Workflow

MS_Workflow Sample Dilute Sample in Methanol Infusion Syringe Pump Infusion Sample->Infusion ESI Electrospray Ionization (ESI-) Formation of [M-H]⁻ Infusion->ESI Analyzer High-Resolution Mass Analyzer (e.g., TOF) ESI->Analyzer Detector Ion Detector Analyzer->Detector Spectrum Mass Spectrum (Plot of Intensity vs. m/z) Detector->Spectrum

Caption: Workflow for High-Resolution ESI-MS analysis.

Data Presentation and Interpretation

The primary goal of MS is to confirm the molecular formula.

Table 4: Expected High-Resolution Mass Spectrometry Data for this compound

Ion SpeciesTheoretical Exact Mass (m/z)Description
[M-H]⁻161.06080The deprotonated molecule (C₁₀H₉O₂⁻), expected as the base peak in negative ion ESI-MS.[4]
[M+H]⁺163.07536The protonated molecule (C₁₀H₁₁O₂⁺), which would be observed in positive ion mode.[4]
[M+Na]⁺185.05730A common sodium adduct observed in positive ion mode.[4]

An experimentally observed mass of 161.0608 ± 0.0005 Da would confirm the elemental composition C₁₀H₁₀O₂ with high confidence.

Conclusion

The comprehensive characterization of this compound is reliably achieved through the synergistic application of NMR, IR, and MS.

  • NMR Spectroscopy provides the definitive C-H framework, confirming the precise connectivity of the benzyl, vinyl, and carboxyl groups.

  • IR Spectroscopy offers rapid and unambiguous confirmation of the presence of these key functional groups.

  • Mass Spectrometry verifies the elemental formula and molecular weight, providing the final piece of the structural puzzle.

Together, these techniques form a self-validating system of analysis, ensuring the identity and quality of this compound for its critical role in research, development, and manufacturing.

References

An In-Depth Technical Guide to the Reactivity Profile of the Acrylic Moiety in 2-Benzylacrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Benzylacrylic acid, a molecule of significant interest in medicinal chemistry and materials science, possesses a unique reactivity profile centered around its acrylic moiety. This guide provides a comprehensive technical overview of the chemical behavior of this functional group, offering insights into the underlying principles that govern its reactions. By understanding the interplay of electronic and steric effects, researchers can strategically leverage the acrylic moiety for the synthesis of novel compounds with tailored properties. This document delves into the key reaction classes—Michael additions, polymerizations, and cycloadditions—and provides detailed experimental protocols and mechanistic diagrams to facilitate practical application in the laboratory.

Introduction: The Structural and Electronic Landscape of this compound

This compound (2-methylene-3-phenylpropanoic acid) is a disubstituted acrylic acid derivative featuring a benzyl group at the alpha position.[1][2][3][4] This substitution pattern profoundly influences the reactivity of the acrylic double bond and the carbonyl group.

Key Structural Features:

  • α,β-Unsaturated Carbonyl System: The core of its reactivity lies in the conjugated system formed by the carbon-carbon double bond and the carboxyl group. This arrangement creates electrophilic centers at both the carbonyl carbon and the β-carbon.

  • Benzyl Group: The presence of the benzyl group introduces significant steric hindrance around the α-carbon and the double bond.[5][6] This steric bulk can modulate the accessibility of reactants to the electrophilic sites.

  • Carboxylic Acid: The acidic proton of the carboxyl group can participate in acid-base chemistry, and the carboxylate can act as a directing group or a nucleophile under certain conditions.

The interplay of these features dictates the regioselectivity and stereoselectivity of reactions involving the acrylic moiety.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the Knoevenagel condensation of benzylmalonic acid with paraformaldehyde, followed by decarboxylation.[2] Diethylamine is often employed as a catalyst in this reaction.[2]

Experimental Protocol: Synthesis of this compound[2]
  • Reaction Setup: A solution of benzylmalonic acid (1.0 eq) and paraformaldehyde (1.6 eq) in ethyl acetate is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Catalyst Addition: The reaction mixture is cooled to 0°C in an ice bath. Diethylamine (1.0 eq) is added dropwise, ensuring the internal temperature remains below 20°C.

  • Reflux: After the addition is complete, the reaction mixture is warmed to reflux and maintained for 90 minutes.

  • Workup: The mixture is cooled in an ice bath and then treated with water and concentrated hydrochloric acid. The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to yield this compound as a white solid.

Synthesis Benzylmalonic_Acid Benzylmalonic Acid Intermediate Unstable Intermediate Benzylmalonic_Acid->Intermediate Condensation Paraformaldehyde Paraformaldehyde Paraformaldehyde->Intermediate Diethylamine Diethylamine (catalyst) Diethylamine->Intermediate Product This compound Intermediate->Product Decarboxylation CO2 CO2 Intermediate->CO2 H2O H2O

Caption: Synthesis of this compound.

Key Reactivity Profiles of the Acrylic Moiety

The acrylic moiety in this compound is susceptible to a range of chemical transformations, primarily driven by its electrophilic nature.

Michael (1,4-Conjugate) Addition: A Gateway to Functionalized Propanoates

The β-carbon of the α,β-unsaturated carbonyl system is a soft electrophilic center, making it a prime target for nucleophilic attack in a Michael addition reaction. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Mechanism: The reaction proceeds via the nucleophilic attack of a Michael donor on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation yields the 1,4-adduct.

Influence of the Benzyl Group: The steric bulk of the α-benzyl group can influence the approach of the nucleophile. While it may hinder the reaction with very bulky nucleophiles, it does not prevent additions with a wide range of Michael donors.

Common Nucleophiles (Michael Donors):

  • Amines: Primary and secondary amines readily undergo aza-Michael addition to form β-amino acid derivatives.[7][8]

  • Thiols: Thiolates are excellent soft nucleophiles for Michael additions, yielding β-thioether compounds.

  • Enolates: Carbon nucleophiles, such as those derived from malonates or β-ketoesters, can be used to form new carbon-carbon bonds.[9]

Michael_Addition Reactant This compound Intermediate Enolate Intermediate Reactant->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu-) Nucleophile->Intermediate Product 1,4-Adduct Intermediate->Product Protonation

Caption: Generalized Michael Addition Reaction.

Polymerization: Building Macromolecular Architectures

The carbon-carbon double bond of this compound can participate in polymerization reactions, leading to the formation of poly(this compound).[10][11][12][13] The properties of the resulting polymer are influenced by the polymerization method and reaction conditions.

Mechanism: The polymerization typically proceeds via a free-radical mechanism, which involves three main stages: initiation, propagation, and termination.[10]

  • Initiation: A radical initiator (e.g., AIBN, benzoyl peroxide) generates free radicals, which then add to the double bond of the monomer to form a new radical.

  • Propagation: The newly formed radical adds to another monomer molecule, and this process repeats, leading to chain growth.

  • Termination: The growing polymer chains are terminated by combination or disproportionation reactions.

Applications in Drug Delivery: Polymers derived from acrylic acids, such as poly(2-ethylacrylic acid), have been investigated for their use in pH-responsive drug delivery systems.[14] The carboxylic acid groups in the polymer backbone can be protonated or deprotonated in response to changes in pH, leading to conformational changes that can trigger the release of an encapsulated drug.[14]

Cycloaddition Reactions: Constructing Ring Systems

The double bond of the acrylic moiety can act as a dienophile or a dipolarophile in cycloaddition reactions, providing a route to various cyclic and heterocyclic compounds.[15][16]

[4+2] Cycloadditions (Diels-Alder Reaction): this compound can react with a conjugated diene in a Diels-Alder reaction to form a six-membered ring. The regioselectivity and stereoselectivity of this reaction are governed by the electronic and steric properties of both the diene and the dienophile.

[3+2] Cycloadditions (1,3-Dipolar Cycloadditions): The acrylic double bond can react with 1,3-dipoles, such as azides or nitrile oxides, to form five-membered heterocyclic rings.[17][18] For instance, the reaction with benzyl azide leads to the formation of a triazoline derivative.[17] These reactions are often highly regioselective.

Nucleophilic Acyl Substitution: Reactions at the Carbonyl Group

While the primary focus is on the acrylic moiety, the carboxylic acid group can also undergo nucleophilic acyl substitution reactions.[19][20][21][22] These reactions typically require activation of the carboxyl group, for example, by converting it to an acid chloride or an ester.

Mechanism: The reaction proceeds through a tetrahedral intermediate. A nucleophile attacks the carbonyl carbon, and a leaving group is subsequently expelled to regenerate the carbonyl group.[19][20]

Applications: This reactivity is crucial for synthesizing various derivatives of this compound, such as esters and amides, which are important intermediates in drug synthesis. For example, this compound can be converted to its acid halide and then reacted with glycinate to prepare an intermediate for the drug racecadotril.[23]

The Role of Steric and Electronic Effects in Modulating Reactivity

The reactivity of the acrylic moiety in this compound is a delicate balance of steric and electronic factors.[24][25]

Electronic Effects:

  • Electron-Withdrawing Carbonyl Group: The carbonyl group withdraws electron density from the double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack.

  • Substituents on the Benzyl Ring: Electron-donating or electron-withdrawing groups on the phenyl ring of the benzyl substituent can have a minor electronic influence on the acrylic system, but their steric effects are generally more dominant.

Steric Effects:

  • α-Benzyl Group: As previously mentioned, the bulky benzyl group hinders the approach of nucleophiles to the α-carbon and can influence the stereochemical outcome of reactions at the double bond.[5][6] This steric hindrance is a key factor to consider when designing synthetic strategies.

Conclusion and Future Perspectives

The acrylic moiety in this compound is a versatile functional group that offers a rich landscape for chemical transformations. A thorough understanding of its reactivity profile, governed by the interplay of electronic and steric effects, is paramount for its effective utilization in the synthesis of complex molecules. The ability to selectively engage in Michael additions, polymerizations, and cycloadditions opens up a vast chemical space for the development of new pharmaceuticals and advanced materials. Future research in this area will likely focus on the development of stereoselective methodologies to control the chirality of the products formed and the exploration of novel applications in areas such as asymmetric catalysis and bioactive polymer design.

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of 2-Benzylacrylic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Benzylacrylic acid (also known as 2-methylene-3-phenylpropanoic acid) is a highly versatile unsaturated aromatic carboxylic acid that has emerged as a cornerstone building block in modern pharmaceutical synthesis.[1] Its unique structure, featuring a conjugated acrylic acid moiety and a benzyl group, provides a reactive scaffold for constructing complex molecular architectures, particularly heterocyclic and substituted aromatic compounds.[1] This guide provides an in-depth exploration of the application of this compound, focusing on its pivotal role in the synthesis of Racecadotril, a potent antidiarrheal agent. We will dissect the strategic chemical transformations, provide detailed, field-proven protocols, and explain the causality behind the experimental choices to empower researchers in drug development.

Introduction: The Chemical Utility of this compound

The reactivity of this compound is dominated by two key features: the electron-deficient double bond and the carboxylic acid functional group. This duality makes it an ideal substrate for a variety of transformations:

  • Michael Addition: The α,β-unsaturated carbonyl system is highly susceptible to nucleophilic attack. This reaction is central to its use, allowing for the introduction of sulfur, nitrogen, or carbon nucleophiles at the β-position, a key step in building the core of many active pharmaceutical ingredients (APIs).[1][2]

  • Amide Bond Formation: The carboxylic acid group is a handle for coupling with amines, typically glycine derivatives, to form peptide-like structures.[3] This is a fundamental reaction in the synthesis of numerous drugs.

  • Polymerization & Esterification: While less common in the direct synthesis of small-molecule APIs, the acrylic functionality can be used for polymerization, and the carboxyl group can be readily esterified.[1]

Its most prominent application is as a key starting material for Racecadotril , an enkephalinase inhibitor used for the treatment of acute diarrhea.[4][5] The synthesis of Racecadotril elegantly exploits the Michael addition and amide coupling capabilities of the this compound scaffold.

Core Application: Synthesis of a Key Racecadotril Intermediate

The synthesis of Racecadotril from this compound proceeds via a robust two-step sequence. First, a conjugate addition of a thiol introduces the necessary sulfur moiety. Second, the resulting propanoic acid derivative is coupled with a protected glycine to form the final amide backbone.

Logical Workflow for Racecadotril Intermediate Synthesis

The following diagram illustrates the high-level workflow, beginning with the procurement of this compound and culminating in the formation of the crucial amide intermediate.

G cluster_0 Phase 1: Synthesis of Thioether Intermediate cluster_1 Phase 2: Amide Coupling A Start: this compound C Reaction 1: Michael Addition A->C B Reagent: Thioacetic Acid B->C D Intermediate: 3-(acetylthio)-2-benzylpropanoic acid C->D G Reaction 2: Amide Bond Formation D->G Intermediate Feed E Reagent: Benzyl Glycinate p-toluenesulfonate Salt E->G F Reagents: Coupling Agents (DCC, HOBT) Base (Triethylamine) F->G H Product: Racecadotril (N-[(R,S)-3-(acetylthio)-2-benzyl-1-oxopropyl]glycine benzyl ester) G->H

Caption: High-level workflow for the two-phase synthesis of Racecadotril.

Experimental Protocols & Mechanistic Insights

The following protocols are presented as self-validating systems, including checkpoints and explanations for key steps.

Protocol 1: Synthesis of 3-(acetylthio)-2-benzylpropanoic acid (Michael Addition)

This first step involves the conjugate addition of thioacetic acid to this compound. This reaction is highly efficient and forms the core thioether linkage of the target molecule.[6][7]

Reaction Mechanism:

Caption: Michael addition of thioacetic acid to this compound.

Step-by-Step Protocol:

  • Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (40.0 g).[5]

  • Reagent Addition: Add thioacetic acid (30.0 mL).[5]

    • Expert Insight: Thioacetic acid acts as both the nucleophile and the solvent in this reaction, driving the equilibrium towards the product. The reaction is typically run neat (without an additional solvent) to maximize reagent concentration and reaction rate. An excess of thioacetic acid is used to ensure complete conversion of the starting material.[5][8]

  • Reaction Execution: Heat the mixture with stirring to 70°C and maintain this temperature for 2 hours.[5]

    • Trustworthiness Check: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: ethyl acetate/hexane 1:1). The disappearance of the this compound spot indicates reaction completion.[6]

  • Work-up and Isolation: a. After the reaction is complete, cool the flask to room temperature. b. Concentrate the reaction mixture under reduced pressure to remove the excess, unreacted thioacetic acid. The target product is a pale yellow oil.[5] c. To ensure complete removal of volatile thioacetic acid, add dichloromethane (50 mL), stir to dissolve the oil, and re-concentrate under reduced pressure. Repeat this process three times.[5]

    • Expert Insight: This azeotropic removal with dichloromethane is critical. Residual thioacetic acid can interfere with the subsequent amide coupling step by reacting with the coupling agents or the amine.

  • Product Validation: The resulting pale yellow oil, 3-(acetylthio)-2-benzylpropanoic acid, is typically used in the next step without further purification. The yield is nearly quantitative.[5][6]

Quantitative Data Summary (Protocol 1)

ParameterValueReference
Starting Material40.0 g this compound[5]
Reagent30.0 mL Thioacetic Acid[5]
Reaction Temperature70°C[5]
Reaction Time2 hours[5]
Typical Yield ~58.6 g (~99.8%) [5]
AppearancePale yellow oil[5]
Protocol 2: Synthesis of Racecadotril (Amide Coupling)

This step couples the carboxylic acid intermediate from Protocol 1 with benzyl glycinate using a carbodiimide coupling agent, a standard method for forming amide bonds.

Step-by-Step Protocol:

  • Reactor Setup: In a 500 mL three-necked flask equipped with a magnetic stirrer and an ice-water bath, dissolve benzyl glycinate p-toluenesulfonate salt (83.0 g) in dichloromethane (200 mL).[5]

  • Base Addition: Cool the solution to 0-5°C. Slowly add triethylamine (34.4 mL) and stir until all solids dissolve.[5]

    • Expert Insight: Triethylamine serves two crucial purposes. First, it deprotonates the ammonium salt of benzyl glycinate to liberate the free, nucleophilic amine. Second, it acts as an acid scavenger to neutralize the p-toluenesulfonic acid and the acidic byproducts generated during the activation of the carboxylic acid.

  • Carboxylic Acid & Coupling Agent Addition: In a separate beaker, dissolve the 3-(acetylthio)-2-benzylpropanoic acid (58.6 g, from Protocol 1) in dichloromethane (200 mL). Add this solution to the reaction flask. Subsequently, add 1-hydroxybenzotriazole (HOBT) (33.2 g).[5]

  • Initiation of Coupling: While maintaining the temperature at 0-5°C, add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (50.8 g).[5]

    • Expert Insight: DCC is the coupling agent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBT is added to suppress side reactions (like N-acylurea formation) and minimize racemization by forming an active ester intermediate, which is less reactive but more selective towards the desired amine coupling.

  • Reaction Execution: a. Stir the reaction at 0-5°C for 1 hour.[5] b. Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2 hours. A white precipitate of dicyclohexylurea (DCU) will form.[5]

  • Work-up and Isolation: a. Filter the reaction mixture to remove the insoluble DCU byproduct. b. Wash the organic filtrate sequentially with a saturated sodium bicarbonate solution (2 x 200 mL) and then with a saturated sodium chloride (brine) solution (200 mL).[5]

    • Expert Insight: The bicarbonate wash removes any unreacted HOBT and residual acids. The brine wash helps to remove residual water from the organic layer before drying. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification (Recrystallization): a. Dissolve the crude solid in absolute ethanol (100 mL).[5] b. Cool the solution in a refrigerator overnight to induce crystallization. c. Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold ethanol, and dry at 50°C.[5]

Quantitative Data Summary (Protocol 2)

ParameterValueReference
Starting Intermediate~58.6 g[5]
Amine Component83.0 g Benzyl glycinate salt[5]
Coupling Agents50.8 g DCC, 33.2 g HOBT[5]
Base34.4 mL Triethylamine[5]
Typical Yield ~85.4 g (~90.0%) [5]
Melting Point79-79.5°C[5]

Safety & Handling

This compound may cause skin and serious eye irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

Conclusion

This compound is a powerful and efficient precursor for the synthesis of complex pharmaceutical intermediates. The synthesis of Racecadotril serves as a prime example, showcasing a strategic combination of Michael addition and amide coupling reactions. The protocols detailed herein are robust, high-yielding, and scalable, providing a solid foundation for researchers in medicinal chemistry and process development. By understanding the function of each reagent and the rationale behind the chosen conditions, scientists can confidently apply and adapt these methods for the synthesis of novel bioactive molecules.

References

2-Benzylacrylic acid as a monomer in polymerization reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Polymerization of 2-Benzylacrylic Acid

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of this compound

In the landscape of polymer science, the selection of a monomer is a critical decision that dictates the ultimate properties and applications of the resulting macromolecule. This compound (2-BzA), an unsaturated aromatic carboxylic acid, presents a compelling combination of functionalities that make it a monomer of significant interest for researchers and drug development professionals.[1] Its structure, featuring a reactive acrylic acid moiety and a bulky, hydrophobic benzyl group, offers a unique platform for designing polymers with tailored characteristics.

The presence of the carboxylic acid group imparts pH-responsiveness and hydrophilicity, akin to well-studied poly(acrylic acid) systems, which are known for their use as superabsorbents, dispersants, and in biomedical applications like drug delivery.[2][3][4] The benzyl group, on the other hand, introduces hydrophobicity and steric bulk, which can influence the polymer's solubility, thermal properties, and intermolecular interactions. This duality makes poly(this compound) (P-2-BzA) and its copolymers prime candidates for advanced applications, including specialty resins, coatings with enhanced adhesion, and sophisticated drug delivery vehicles where pH-triggered conformational changes are desired.[1][5][6]

This document serves as a comprehensive technical guide, providing detailed protocols and foundational principles for the polymerization of this compound. We will explore several key polymerization techniques, from conventional free-radical methods to more advanced controlled radical processes, offering insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 5669-19-2[7][8]
Molecular Formula C₁₀H₁₀O₂[7][9]
Molecular Weight 162.18 g/mol [7]
Appearance White to off-white crystalline powder
Melting Point 66-72 °C[10]
Boiling Point 170-174 °C (at 20 Torr)[10]
IUPAC Name 2-benzylprop-2-enoic acid[7]
Synonyms 2-Methylene-3-phenylpropanoic acid[7]

Free-Radical Polymerization: The Fundamental Approach

Free-radical polymerization is a robust and widely used method for producing polymers from vinyl monomers. The mechanism proceeds through initiation, propagation, and termination steps, typically initiated by the thermal decomposition of a radical initiator.[11] While this method offers simplicity and scalability, it generally provides limited control over molecular weight and results in polymers with broad molecular weight distributions (high polydispersity).

Mechanistic Rationale

The process begins when an initiator, such as azobisisobutyronitrile (AIBN) or potassium persulfate, decomposes upon heating to generate primary free radicals.[4][11] These radicals attack the carbon-carbon double bond of the this compound monomer, creating a new radical species. This new radical then propagates by adding to another monomer, rapidly forming a long polymer chain. The reaction ceases via termination, where two growing radical chains combine or disproportionate. The choice of solvent is critical; it must solubilize both the monomer and the resulting polymer while not interfering with the radical process.

Experimental Protocol: Solution Polymerization of 2-BzA

This protocol describes a representative lab-scale synthesis of poly(this compound) via free-radical solution polymerization.

Materials:

  • This compound (2-BzA) monomer

  • Azobisisobutyronitrile (AIBN), recrystallized from methanol

  • 1,4-Dioxane, anhydrous

  • Methanol, cold

  • Diethyl ether

  • Nitrogen gas (high purity)

  • Schlenk flask and standard glassware

Procedure:

  • Monomer and Initiator Preparation: In a 100 mL Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 30.8 mmol) and AIBN (e.g., 50.6 mg, 0.308 mmol, for a 100:1 monomer-to-initiator ratio) in 50 mL of anhydrous 1,4-dioxane.

    • Causality: Dioxane is a suitable solvent that dissolves the monomer and the resulting polymer. AIBN is a common thermal initiator that decomposes at a predictable rate at the reaction temperature. The monomer-to-initiator ratio is a key parameter for controlling the polymer's molecular weight, though with limited precision in free-radical systems.

  • Degassing: Seal the flask and subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Causality: Oxygen is a potent inhibitor of radical polymerization, as it can react with the propagating radicals to form stable peroxy radicals, quenching the reaction. Thorough degassing is crucial for reproducible results.

  • Polymerization: After the final thaw cycle, backfill the flask with nitrogen. Immerse the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 12-24 hours).

    • Causality: 70 °C is an appropriate temperature for the thermal decomposition of AIBN, ensuring a steady supply of initiating radicals. The reaction time is determined by monitoring monomer conversion, often via techniques like ¹H NMR or gravimetry on small aliquots.

  • Isolation and Purification: After the reaction period, cool the flask to room temperature. Slowly pour the viscous solution into a large excess of a non-solvent, such as cold methanol or diethyl ether (e.g., 500 mL), while stirring vigorously. The polymer will precipitate as a white solid.

    • Causality: The polymer is soluble in the reaction solvent (dioxane) but insoluble in the non-solvent (methanol/ether). This precipitation step effectively separates the polymer from unreacted monomer, initiator fragments, and the solvent.

  • Washing and Drying: Allow the precipitate to settle, then decant the supernatant. Wash the polymer by re-dissolving it in a minimal amount of dioxane and re-precipitating it into fresh non-solvent. Repeat this process two more times.

    • Causality: Multiple dissolution/re-precipitation cycles are essential for removing trapped impurities and ensuring high polymer purity.

  • Final Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.

Characterization
  • Fourier-Transform Infrared Spectroscopy (FTIR): Confirm the polymerization by observing the disappearance of the C=C vinyl stretch (around 1630 cm⁻¹) from the monomer and the appearance of the broad O-H stretch from the carboxylic acid groups and the C=O stretch (around 1700 cm⁻¹) in the polymer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the structure and determine monomer conversion. The disappearance of vinyl proton signals (around 5.5-6.5 ppm) indicates polymerization.

  • Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). For free-radical polymerization, a PDI > 1.5 is typically expected.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Isolation prep1 Dissolve 2-BzA & AIBN in Dioxane prep2 Degas via Freeze-Pump-Thaw (3x) prep1->prep2 react1 Heat to 70 °C under N₂ Atmosphere prep2->react1 react2 Stir for 12-24 hours react1->react2 purify1 Precipitate Polymer in Cold Methanol react2->purify1 purify2 Re-dissolve & Re-precipitate (2x) purify1->purify2 purify3 Filter and Dry under Vacuum purify2->purify3 end end purify3->end Characterize Polymer (FTIR, NMR, GPC)

Caption: Workflow for Free-Radical Polymerization of 2-BzA.

Controlled Radical Polymerization (CRP): Precision Synthesis

To overcome the limitations of conventional free-radical polymerization, controlled radical polymerization (CRP) techniques have been developed. These methods, also known as reversible-deactivation radical polymerization (RDRP), introduce a dynamic equilibrium between active (propagating) radicals and dormant species.[12] This reversible deactivation minimizes termination reactions, allowing for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (PDI < 1.5), and complex architectures like block copolymers.[13]

Atom Transfer Radical Polymerization (ATRP)

ATRP is a powerful CRP technique that uses a transition metal complex (typically copper) as a catalyst to reversibly activate and deactivate the polymer chains.

2.1.1 Mechanistic Rationale

The process is initiated by an alkyl halide (R-X). A copper(I) complex, stabilized by a ligand, abstracts the halogen atom (X) from the initiator to form a radical (R•) and a copper(II) complex. This radical then adds to the monomer to begin propagation. The key to control is the reverse reaction: the copper(II) complex can donate the halogen back to the propagating chain, deactivating it and reforming the copper(I) complex. This rapid and reversible activation/deactivation cycle ensures that all polymer chains grow at a similar rate, leading to low polydispersity.

ATRP_Mechanism P_dormant Pₙ-X (Dormant) P_active Pₙ• (Active) P_dormant->P_active k_act Cu_I Cu(I)/L Cu_II X-Cu(II)/L P_active->P_dormant k_deact Propagation Propagation P_active->Propagation Monomer Monomer Monomer->Propagation Propagation->P_active k_p

Caption: Simplified ATRP Equilibrium Mechanism.

2.1.2 Experimental Protocol: ATRP of 2-BzA

Materials:

  • This compound (2-BzA) monomer

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Tetrahydrofuran (THF)

  • Methanol, cold

  • Basic alumina

  • Nitrogen gas (high purity)

Procedure:

  • Catalyst and Monomer Preparation: In a Schlenk flask with a stir bar, add CuBr (e.g., 14.3 mg, 0.1 mmol). Seal the flask, evacuate, and backfill with nitrogen three times.

  • Adding Reagents: Under a positive nitrogen flow, add anisole (e.g., 5 mL), 2-BzA (e.g., 1.62 g, 10 mmol), PMDETA (e.g., 20.8 µL, 0.1 mmol), and EBiB (e.g., 14.7 µL, 0.1 mmol). The target degree of polymerization here is 100.

    • Causality: PMDETA is a ligand that complexes with the copper, solubilizing it and tuning its catalytic activity. EBiB is a common and efficient initiator for ATRP. The ratio of monomer to initiator ([M]/[I]) determines the target molecular weight of the polymer.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles.

  • Polymerization: After the final thaw, place the flask in a preheated oil bath at 60 °C. The solution should turn from colorless to a light green/blue, indicating the formation of the Cu(II) deactivator. Allow the reaction to proceed for a set time (e.g., 6 hours). Samples can be taken periodically via a degassed syringe to monitor kinetics.

  • Termination and Purification: To stop the polymerization, cool the flask and expose the mixture to air. The solution will turn a darker green/blue as the Cu(I) oxidizes. Dilute the mixture with THF (e.g., 10 mL).

  • Catalyst Removal: Pass the diluted solution through a short column of basic alumina to remove the copper catalyst.

    • Causality: The copper catalyst must be removed as it can be undesirable in the final material. Basic alumina effectively adsorbs the copper complexes.

  • Isolation: Concentrate the filtered solution and precipitate the polymer into a large excess of cold methanol.

  • Drying: Collect the polymer by filtration and dry under vacuum at 40 °C to a constant weight.

Table 2: Representative Polymerization Conditions

ParameterFree-Radical PolymerizationATRP
Initiator AIBNEthyl α-bromoisobutyrate (EBiB)
Catalyst/Ligand NoneCuBr / PMDETA
Solvent 1,4-DioxaneAnisole
Temperature 70 °C60 °C
Typical PDI > 1.5< 1.3
Control over Mₙ LimitedHigh (set by [M]/[I] ratio)

Anionic Polymerization: A High-Control Alternative

Anionic polymerization is another powerful living polymerization technique, particularly suited for monomers with electron-withdrawing groups, such as acrylates.[14][15] It involves carbanionic propagating species and requires stringent reaction conditions to prevent termination.

Mechanistic Rationale

The reaction is initiated by a potent nucleophile, such as an organolithium compound (e.g., n-butyllithium), which attacks the monomer's double bond to create a carbanion.[15] This carbanion then propagates by adding to subsequent monomers. In an ideal anionic polymerization, there is no inherent termination step. The chains remain "living" until they are deliberately "killed" by the addition of a quenching agent like methanol or water. This living nature allows for excellent control over molecular weight and the synthesis of well-defined block copolymers. However, the propagating carbanion is highly reactive and can be terminated by trace impurities like water, oxygen, or carbon dioxide, necessitating the use of high-vacuum techniques and ultrapure reagents.[16]

Protocol Considerations for 2-BzA

A direct anionic polymerization of this compound is problematic due to the acidic proton of the carboxylic acid group. This proton would instantly quench the anionic initiator and propagating chain. Therefore, a "protecting group" strategy is required.

General Workflow:

  • Protection: The carboxylic acid group of 2-BzA must first be protected, for instance, by converting it to a tert-butyl ester. This protects the acidic proton and the resulting monomer, tert-butyl 2-benzylacrylate, is suitable for anionic polymerization.

  • Anionic Polymerization: The protected monomer is then polymerized under strict anhydrous and anaerobic conditions using an organolithium initiator in a polar solvent like THF at low temperatures (e.g., -78 °C).

  • Deprotection: After polymerization, the tert-butyl ester groups on the polymer are removed by hydrolysis (e.g., using trifluoroacetic acid) to regenerate the carboxylic acid functionality, yielding the desired poly(this compound).

This multi-step process offers the highest degree of control but is also the most technically demanding of the methods described.

Applications and Future Outlook

The polymers derived from this compound hold promise in several advanced fields. The interplay between the hydrophilic carboxylic acid backbone and the hydrophobic benzyl side groups can lead to unique solution behaviors, such as the formation of micelles or other self-assembled structures in aqueous media.

  • Drug Delivery: The pH-responsive nature of the carboxylic acid groups makes P-2-BzA an excellent candidate for smart drug delivery systems.[5][6] In the acidic environment of endosomes or tumors, the polymer could undergo conformational changes that trigger the release of an encapsulated therapeutic agent.[5]

  • Coatings and Adhesives: As a component in copolymers, 2-BzA can enhance the adhesion, flexibility, and thermal stability of resins and coatings.[1]

  • Biocompatible Materials: Like other poly(acrylic acid) derivatives, P-2-BzA hydrogels could be explored for use in tissue engineering and as biocompatible matrices for medical applications.[2][4]

The ability to precisely control the synthesis of these polymers using techniques like ATRP opens the door to creating highly defined materials, such as amphiphilic block copolymers, which can self-assemble into complex nanostructures for next-generation applications in medicine and materials science.

References

Application Notes and Protocols: Michael Addition Reactions Involving 2-Benzylacrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, represents a powerful tool in the synthetic chemist's arsenal. This application note provides a detailed exploration of Michael addition reactions involving 2-benzylacrylic acid, a versatile Michael acceptor. The presence of both a carboxylic acid and a phenyl group provides a unique electronic and steric environment, influencing reactivity and offering opportunities for the synthesis of complex molecular architectures. Derivatives of this compound are valuable intermediates in the synthesis of various biologically active compounds and pharmaceuticals.[1]

This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, field-proven protocols, and a thorough understanding of the underlying reaction mechanisms.

Mechanistic Insights: The Driving Forces of the Reaction

The Michael addition is fundamentally the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[2] In the case of this compound, the electron-withdrawing carboxylic acid group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.

The reaction typically proceeds under base catalysis, where the base serves to deprotonate the nucleophile, increasing its nucleophilicity. The resulting nucleophile then attacks the β-carbon of the this compound, forming a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate yields the final 1,4-adduct.

Michael_Addition_Mechanism cluster_0 Step 1: Nucleophile Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation NuH Nucleophile (Nu-H) Nu_anion Activated Nucleophile (Nu⁻) NuH->Nu_anion Deprotonation BH Protonated Base (B-H⁺) NuH->BH Base Base Base->Nu_anion Acceptor This compound Nu_anion->Acceptor 1,4-Addition Product Michael Adduct BH->Product Enolate Enolate Intermediate Acceptor->Enolate Enolate->Product Protonation Base_regen Base (regenerated) Product->Base_regen

Figure 1: Generalized mechanism of a base-catalyzed Michael addition.

Asymmetric Michael Additions

Achieving stereocontrol in Michael additions is a significant area of research, particularly for the synthesis of chiral pharmaceuticals. Asymmetric Michael additions to α,β-unsaturated carboxylic acids can be achieved using chiral catalysts, such as multifunctional thiourea-boronic acid hybrid catalysts.[3][4] These catalysts can activate the carboxylic acid and provide a chiral environment to direct the approach of the nucleophile, leading to the formation of one enantiomer in excess.

Experimental Design: Key Parameters for Success

The success of a Michael addition reaction with this compound hinges on the careful selection of several key parameters.

ParameterOptions & ConsiderationsRationale & Insights
Nucleophile (Michael Donor) Soft Nucleophiles: Thiols, amines, malonates, β-ketoesters.Harder Nucleophiles: Organometallic reagents (may lead to 1,2-addition).The choice of nucleophile is critical. Soft nucleophiles are generally preferred for 1,4-conjugate addition. The acidity of the nucleophile's proton will influence the choice of base.
Catalyst Base Catalysts: Organic bases (DBU, triethylamine), inorganic bases (K₂CO₃, NaOH).Acid Catalysts: Lewis acids (e.g., Bi(OTf)₃, FeCl₃) can activate the acceptor.[5]Organocatalysts: Chiral amines, thioureas for asymmetric variants.[4][6]Base catalysis is most common for activating the nucleophile.[2] Acid catalysts can enhance the electrophilicity of the Michael acceptor.[5] Organocatalysis offers a powerful strategy for enantioselective transformations.[4][6]
Solvent Aprotic solvents (THF, DCM, acetonitrile), protic solvents (alcohols, water).The solvent choice can significantly impact reaction rates and selectivity. Aprotic solvents are often used to avoid protonation of the enolate intermediate. However, catalyst-free additions of thiols in water have been reported.[7] Solvent can also influence the stereochemical outcome in asymmetric reactions.[4]
Temperature Room temperature to reflux.The reaction temperature is typically optimized to balance reaction rate and selectivity. Higher temperatures can sometimes lead to side reactions.
Stoichiometry Typically a slight excess of the nucleophile is used.Using a slight excess of the nucleophile can help drive the reaction to completion.

Detailed Protocol: Thia-Michael Addition of Thiophenol to this compound

This protocol describes a general procedure for the base-catalyzed thia-Michael addition of thiophenol to this compound. This reaction is a reliable method for the formation of a carbon-sulfur bond.

Materials and Reagents
  • This compound

  • Thiophenol

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the acid in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Addition of Reagents: To the stirred solution, add thiophenol (1.1 eq).

  • Initiation of Reaction: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within a few hours.

  • Workup:

    • Once the reaction is complete, quench the reaction by adding 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 3-(phenylthio)-2-benzylpropanoic acid.

References

Introduction: The Synthetic Value of 2-Benzylacrylic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 2-Benzylacrylic Acid Esters for Research and Pharmaceutical Development

Esters of this compound are valuable intermediates in organic synthesis and drug development. The unique structural motif, featuring an α,β-unsaturated system conjugated with a benzyl group, serves as a versatile scaffold for introducing complexity and functionality into target molecules. These esters are precursors for a variety of chemical transformations, including Michael additions, cycloadditions, and polymerization reactions, making them crucial building blocks in the synthesis of novel therapeutic agents and functional materials.

However, the esterification of this compound is not without its challenges. The steric hindrance imparted by the benzyl group at the α-position can impede the approach of the alcohol nucleophile. Furthermore, the conjugated double bond introduces the risk of undesired side reactions, such as polymerization or Michael addition, particularly under harsh reaction conditions. Therefore, the selection of an appropriate esterification protocol is critical to achieving high yields and purity.

This guide provides detailed application notes and protocols for two robust and widely applicable methods for the esterification of this compound: the classic Fischer-Speier Esterification and the mild, modern Steglich Esterification . The causality behind experimental choices, detailed step-by-step procedures, and troubleshooting insights are provided to empower researchers to successfully synthesize these important compounds.

Method 1: Fischer-Speier Esterification: The Brute-Force Acid-Catalyzed Approach

The Fischer-Speier esterification is a foundational method in organic synthesis, relying on the principle of driving a reversible reaction to completion. It involves heating a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[1][2] While its conditions are harsh, its simplicity and cost-effectiveness make it a compelling first choice, especially for simple primary or secondary alcohols.

Mechanistic Rationale

The reaction proceeds through a series of equilibrium steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[3][4][5] This "activation" allows the weakly nucleophilic alcohol to attack the carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule yield the ester.

To overcome the unfavorable equilibrium, the reaction is typically driven forward by using a large excess of the alcohol, which also serves as the solvent, or by actively removing water as it is formed, often with a Dean-Stark apparatus.[2][4][6]

Fischer_Esterification Fischer-Speier Esterification Mechanism RCOOH This compound Protonated_Acid Protonated Carbonyl (Activated Electrophile) RCOOH->Protonated_Acid + H+ ROH Alcohol (R'-OH) H_plus H+ (Catalyst) Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int + R'-OH Protonated_Ether Protonated Intermediate Tetrahedral_Int->Protonated_Ether Proton Transfer Final_Ester_Protonated Protonated Ester Protonated_Ether->Final_Ester_Protonated - H2O Ester Ester Product Final_Ester_Protonated->Ester - H+ H_plus_regen H+ (Regenerated) Water H2O

Caption: Mechanism of Fischer-Speier Esterification.

Detailed Protocol: Synthesis of Methyl 2-Benzylacrylate

Materials and Reagents:

  • This compound

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add this compound (e.g., 10.0 g, 61.7 mmol).

  • Solvent and Catalyst Addition: Add a large excess of anhydrous methanol (e.g., 150 mL). While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 1.5 mL) dropwise. Caution: This addition is exothermic.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux (approx. 65°C) using a heating mantle. Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.

  • Quenching and Solvent Removal: After cooling to room temperature, remove the bulk of the methanol using a rotary evaporator.

  • Workup - Extraction: Dissolve the residue in ethyl acetate (150 mL). Transfer the solution to a separatory funnel and carefully wash it with a saturated aqueous solution of NaHCO₃ (2 x 75 mL) to neutralize the excess acid. Caution: CO₂ evolution will cause pressure buildup. Then, wash with brine (1 x 50 mL).[6]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude methyl 2-benzylacrylate.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (e.g., using a 95:5 Hexanes:Ethyl Acetate eluent system) to afford the pure ester.

Method 2: Steglich Esterification: The Mild Coupling Agent Approach

For substrates that are sensitive to strong acids or high temperatures, the Steglich esterification offers a superior alternative.[7] This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), to activate the carboxylic acid under mild, neutral conditions. A nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), is crucial for facilitating the acyl transfer to the alcohol.[8][9]

Mechanistic Rationale

The reaction is initiated by the attack of the carboxylic acid on the carbodiimide (DCC), forming a highly reactive O-acylisourea intermediate. In the absence of a better nucleophile, this intermediate can slowly undergo an undesirable 1,3-rearrangement to a stable N-acylurea, which halts the reaction.[8] DMAP prevents this side reaction by rapidly intercepting the O-acylisourea to form a reactive acylpyridinium salt ("active ester"). This intermediate is then readily attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst. The thermodynamic driving force is the formation of the very stable N,N'-dicyclohexylurea (DCU) byproduct.[8]

Steglich_Esterification Steglich Esterification Mechanism cluster_main Main Productive Pathway cluster_side Side Reaction (Suppressed by DMAP) RCOOH This compound O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea + DCC DCC DCC DMAP DMAP (Catalyst) ROH Alcohol (R'-OH) Acylpyridinium Acylpyridinium Salt ('Active Ester') O_acylisourea->Acylpyridinium + DMAP - DCU N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea 1,3-Rearrangement (Slow) Ester Ester Product Acylpyridinium->Ester + R'-OH - DMAP DCU DCU (Byproduct)

Caption: Mechanism of Steglich Esterification.

Detailed Protocol: Synthesis of Benzyl 2-Benzylacrylate

Materials and Reagents:

  • This compound

  • Benzyl alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Hexanes or Diethyl Ether

  • 0.5 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Sintered glass funnel for filtration

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (e.g., 5.0 g, 30.8 mmol) and benzyl alcohol (e.g., 3.67 g, 34.0 mmol, 1.1 eq) in anhydrous DCM (100 mL).

  • Catalyst Addition: Add a catalytic amount of DMAP (e.g., 0.38 g, 3.1 mmol, 0.1 eq).

  • Cooling and Coupling Agent Addition: Cool the solution to 0°C in an ice bath. In a separate beaker, dissolve DCC (e.g., 7.0 g, 34.0 mmol, 1.1 eq) in a minimal amount of anhydrous DCM (approx. 20 mL). Add the DCC solution dropwise to the cooled reaction mixture over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. The formation of a white precipitate (DCU) is a visual indicator of reaction progress.

  • Workup - Byproduct Removal: After the reaction is complete (monitored by TLC), cool the mixture in an ice bath for 30 minutes to maximize the precipitation of DCU. Filter the mixture through a sintered glass funnel or a pad of Celite to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.[10]

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl (2 x 50 mL) to remove DMAP and any remaining DCC, then with saturated NaHCO₃ solution (1 x 50 mL), and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product should be purified by column chromatography on silica gel (e.g., using a gradient of 100% Hexanes to 95:5 Hexanes:Ethyl Acetate) to yield the pure benzyl 2-benzylacrylate.

Comparative Summary and Field Insights

The choice between Fischer and Steglich esterification depends on the substrate's sensitivity, the scale of the reaction, and the desired purity.

FeatureFischer-Speier EsterificationSteglich Esterification
Conditions High temperature (reflux), strong acidRoom temperature, neutral pH
Key Reagents Strong acid catalyst (H₂SO₄, p-TsOH)Coupling agent (DCC, EDC), catalyst (DMAP)
Typical Yields Moderate to good (60-85%), equilibrium-dependentGood to excellent (80-95%)
Advantages Low cost, simple reagents, scalableMild conditions, high yields, broad substrate scope
Disadvantages Harsh conditions, not suitable for sensitive substrates, equilibrium limitations[1]Higher cost, stoichiometric byproduct (DCU) can complicate purification

Field-Proven Insights:

  • DCU Removal: The N,N'-dicyclohexylurea (DCU) byproduct from Steglich esterification is notoriously difficult to remove completely by chromatography as it can co-elute with products of similar polarity. The most effective strategy is to maximize its precipitation before the aqueous workup. This can be achieved by cooling the reaction mixture (0°C or even -20°C if the solvent allows) or by diluting the crude mixture with a nonpolar solvent like hexanes or diethyl ether, in which DCU is poorly soluble, followed by filtration.[10][11]

  • Alternative Coupling Agents: If DCU proves too problematic, switching from DCC to EDC is a common solution. The resulting urea byproduct of EDC is water-soluble and is easily removed during the aqueous workup phase.[7][11]

  • Preventing Polymerization: For α,β-unsaturated systems like this compound, there is a risk of polymerization, especially during purification by distillation which requires heat. It is good practice to add a radical inhibitor, such as hydroquinone or p-phenylenediamine, to the crude product before any heating steps.[12]

General Experimental Workflow

Workflow General Esterification Workflow Setup 1. Reaction Setup (Reactants + Solvent) Addition 2. Reagent Addition (Catalyst / Coupling Agent) Setup->Addition Reaction 3. Reaction (Stirring at Temp) Addition->Reaction Monitor 4. Monitor Progress (TLC) Reaction->Monitor Monitor->Reaction Incomplete Workup 5. Workup (Quench, Filter, Extract, Wash) Monitor->Workup Complete Purify 6. Purification (Column Chromatography / Distillation) Workup->Purify Characterize 7. Characterization (NMR, MS, IR) Purify->Characterize

Caption: A typical workflow for synthesis and purification.

References

Application Notes and Protocols: 2-Benzylacrylic Acid in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Benzylacrylic Acid

In the landscape of modern synthetic chemistry, the pursuit of complex molecular architectures from simple, versatile building blocks is a paramount objective. Heterocyclic compounds, which form the core of a vast majority of pharmaceuticals and biologically active natural products, are a principal target of these synthetic endeavors[1][2]. This compound emerges as a highly valuable and strategic precursor in this context. Its structure uniquely combines an α,β-unsaturated carboxylic acid moiety with a sterically influential benzyl group at the C2 position. This arrangement provides a powerful platform for a variety of cyclization strategies, making it an ideal starting point for the synthesis of diverse saturated heterocyclic rings, including lactones and piperidones.

The reactivity of this compound is governed by two key features:

  • The Michael Acceptor System: The electron-withdrawing carboxylic acid activates the carbon-carbon double bond, rendering the β-carbon susceptible to nucleophilic attack. This classic reactivity is the cornerstone of conjugate addition reactions, such as the aza-Michael addition, which is instrumental in forming carbon-nitrogen bonds for the synthesis of N-heterocycles[3][4].

  • Intramolecular Nucleophilic Trapping: The carboxylic acid group itself, or its derivatives (esters, amides), can act as an internal nucleophile. Following an interaction with the double bond (e.g., activation by an electrophile), the carboxylate can cyclize to form oxygen-containing heterocycles like γ-butyrolactones.

This guide provides detailed application notes and protocols for the use of this compound in the synthesis of two fundamental heterocyclic scaffolds: a γ-butyrolactone via iodolactonization and a substituted piperidone through a tandem amidation and intramolecular aza-Michael addition sequence.

Part 1: Synthesis of β-Benzyl-α-iodo-γ-butyrolactone via Iodolactonization

Iodolactonization is a powerful and reliable method for the synthesis of lactones from unsaturated carboxylic acids.[5][6] The reaction proceeds under mild conditions and introduces an iodine atom, which can serve as a handle for further synthetic transformations. For this compound, this reaction provides a direct route to a functionalized γ-butyrolactone.

Reaction Mechanism and Rationale

The reaction is initiated by the electrophilic addition of an iodonium ion (I⁺), generated from molecular iodine, to the alkene. This forms a cyclic iodonium intermediate. The proximate carboxylate group then acts as an intramolecular nucleophile, attacking one of the carbons of the iodonium ring. According to Baldwin's rules and established precedent for this reaction, the 5-exo-tet cyclization is highly favored, leading to the formation of a five-membered γ-lactone ring. The regioselectivity of the attack typically favors the more substituted carbon, which can better stabilize a partial positive charge, resulting in the formation of the α-iodo-β-benzyl product.

iodolactonization_mechanism sub This compound p1 sub->p1 -H⁺ i2 I₂ p2 base Base (e.g., NaHCO₃) carboxylate Carboxylate Anion carboxylate->p2 + I₂ iodonium Iodonium Ion Intermediate p3 iodonium->p3 Intramolecular Attack (5-exo-tet) product β-Benzyl-α-iodo- γ-butyrolactone p1->carboxylate p2->iodonium Electrophilic Addition p3->product p4

Caption: Iodolactonization of this compound.

Experimental Protocol: Iodolactonization

Materials:

  • This compound (1.0 eq)

  • Sodium bicarbonate (NaHCO₃) (3.0 eq)

  • Iodine (I₂) (1.5 eq)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq) and dissolve it in a mixture of DCM and water (e.g., a 2:1 ratio, ensuring sufficient volume to dissolve all reagents).

  • Base Addition: Add sodium bicarbonate (3.0 eq) to the solution. The bicarbonate deprotonates the carboxylic acid, activating it for the subsequent nucleophilic attack. Stir the biphasic mixture vigorously for 10-15 minutes.

  • Iodine Addition: Add iodine (1.5 eq) portion-wise to the stirring solution. The reaction mixture will turn a dark brown/purple color.

    • Expert Insight: The reaction is often run at room temperature. For sensitive substrates, cooling to 0 °C can be beneficial to minimize potential side reactions. Monitor the reaction progress by TLC (thin-layer chromatography), observing the consumption of the starting material.

  • Workup - Quenching: Once the reaction is complete (typically 2-4 hours), pour the mixture into a separatory funnel. Quench the excess iodine by adding saturated aqueous sodium thiosulfate solution dropwise until the brown color of the organic layer disappears.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with DCM. Combine all organic layers.

  • Washing and Drying: Wash the combined organic layer with brine, then dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to yield the pure β-benzyl-α-iodo-γ-butyrolactone.

Data Summary and Expected Outcome
ParameterCondition/ValueRationale
Stoichiometry
NaHCO₃3.0 eqEnsures complete deprotonation of the acid and neutralizes HI byproduct.
I₂1.5 eqA slight excess ensures complete consumption of the starting alkene.
Solvent DCM/H₂OA biphasic system allows for the dissolution of both the organic substrate and the inorganic base.
Temperature 0 °C to RTMild conditions are sufficient and prevent degradation.[5]
Typical Yield 70-90%Iodolactonization is generally a high-yielding reaction.[7]
Key Product ID ¹H NMRExpect characteristic diastereotopic protons for the CH₂ group of the lactone and the benzylic CH₂.

Part 2: Synthesis of a Benzyl-Piperidone via Amidation and Intramolecular Aza-Michael Addition

The synthesis of substituted piperidones, core structures in many alkaloids and pharmaceuticals, can be elegantly achieved from this compound.[8][9] A robust strategy involves a two-stage process: first, the formation of an amide with a suitable amino-linker, followed by a base-mediated intramolecular aza-Michael addition to construct the six-membered ring.

Mechanism and Workflow Rationale

The synthetic workflow begins with the conversion of this compound into a more reactive species, such as an acid chloride or an activated ester, to facilitate amidation. This is then reacted with an amine containing a tethered secondary amine nucleophile (e.g., N-methyl-1,3-propanediamine). The resulting amide substrate is now primed for cyclization.

The key ring-forming step is an intramolecular aza-Michael addition.[4] A suitable base deprotonates the secondary amine, generating a potent nucleophile. This nucleophile then attacks the β-carbon of the electron-deficient alkene in a 6-endo-trig cyclization. This type of cyclization, while sometimes disfavored by Baldwin's rules, is well-precedented and effective for forming piperidines and piperidones, especially when the system is properly configured.[3] The resulting enolate is then protonated during workup to yield the final piperidone product.

aza_michael_workflow start This compound activation Amide Coupling (e.g., with SOCl₂ then N-methyl-1,3-propanediamine) start->activation Step 1 intermediate Linear Amide Precursor activation->intermediate cyclization Base-Mediated Intramolecular Aza-Michael Addition intermediate->cyclization Step 2 product 4-Benzyl-1-methyl- piperidin-2-one cyclization->product

Caption: Workflow for Piperidone Synthesis.

Experimental Protocol: Tandem Amidation and Cyclization

Step 1: Synthesis of the Linear Amide Precursor

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.2 eq) or Oxalyl Chloride

  • N-methyl-1,3-propanediamine (1.1 eq)

  • Triethylamine (TEA) or Pyridine (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask, condenser, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add thionyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and then gently reflux for 1-2 hours until gas evolution ceases.

    • Trustworthiness Check: The formation of the acid chloride can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to see the formation of the methyl ester.

  • Amidation: Cool the acid chloride solution back to 0 °C. In a separate flask, dissolve N-methyl-1,3-propanediamine (1.1 eq) and triethylamine (2.5 eq) in anhydrous DCM. Add this amine solution dropwise to the cold acid chloride solution via a dropping funnel.

  • Reaction Completion: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Workup: Quench the reaction by adding water. Separate the layers in a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude linear amide precursor. This intermediate is often pure enough for the next step, but can be purified by column chromatography if necessary.

Step 2: Intramolecular Aza-Michael Addition

Materials:

  • Crude Linear Amide Precursor (1.0 eq)

  • Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the linear amide precursor (1.0 eq) in anhydrous THF. Cool the solution to 0 °C.

  • Base Addition: Add a strong, non-nucleophilic base such as potassium tert-butoxide (1.1 eq) or sodium hydride (1.1 eq) portion-wise.

    • Causality: A strong, non-nucleophilic base is required to deprotonate the secondary amine without competing in a conjugate addition to the Michael acceptor.

  • Cyclization: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the mixture three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography (silica gel, eluting with a gradient of methanol in DCM) to afford the pure 4-benzyl-1-methylpiperidin-2-one.

Reaction Scope and Considerations

The choice of base and solvent can be critical for the success of the intramolecular aza-Michael addition.

VariableOptionsConsiderations
Base KOtBu, NaH, DBU, LiHMDSStrong, non-nucleophilic bases are preferred to avoid side reactions. DBU may require heating.
Solvent THF, Dioxane, DMFAprotic polar solvents are ideal for solubilizing the amide and facilitating the ionic reaction.
Linker Varied amino alcohols/diaminesThe length and substitution of the linker determine the size and substitution pattern of the final heterocycle.
Temperature 0 °C to RefluxThe reaction may require heating depending on the nucleophilicity of the amine and the strength of the base.

Conclusion

This compound is a versatile and powerful building block for constructing medicinally relevant heterocyclic scaffolds. The protocols detailed herein for the synthesis of γ-butyrolactones and piperidones showcase two of its most potent applications. The iodolactonization provides a direct, mild, and efficient route to oxygen-containing heterocycles, while the tandem amidation/aza-Michael addition strategy offers a reliable pathway to nitrogen-containing rings. By understanding the core reactivity of this precursor, researchers can readily adapt these methods to generate a wide array of complex molecules for applications in drug discovery and materials science.

References

The Versatility of 2-Benzylacrylic Acid in Fine Chemical Manufacturing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

2-Benzylacrylic acid, a molecule boasting both a carboxylic acid functionality and a reactive α,β-unsaturated system, stands as a pivotal intermediate in the landscape of fine chemical manufacturing. Its unique structural arrangement allows for a diverse range of chemical transformations, making it a valuable precursor in the synthesis of pharmaceuticals, specialty polymers, and complex heterocyclic scaffolds. This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and expert insights for researchers, scientists, and professionals in drug development and materials science.

The reactivity of this compound is primarily centered around its conjugated system, which is susceptible to nucleophilic attack via Michael addition, and its carboxylic acid group, which can readily undergo esterification and amidation. Furthermore, the double bond can participate in various addition and polymerization reactions. This multifaceted reactivity profile is the cornerstone of its utility in constructing intricate molecular architectures.

I. Pharmaceutical Intermediate: Synthesis of a Key Precursor for Racecadotril

One of the most significant applications of this compound is in the pharmaceutical industry as a key starting material for the synthesis of Racecadotril, an oral enkephalinase inhibitor used in the treatment of acute diarrhea[1][2]. The synthesis involves a two-step process: the formation of an amide intermediate followed by an esterification reaction.

A. Synthesis of 2-(Benzyl acrylamide) acetic acid

The initial step involves the activation of the carboxylic acid group of this compound, followed by amidation with a glycine equivalent. A common method is the conversion of the carboxylic acid to its corresponding acid chloride.

Reaction Scheme:

G This compound This compound 2-Benzylacryloyl chloride 2-Benzylacryloyl chloride This compound->2-Benzylacryloyl chloride SOCl₂, Et₃N, CH₂Cl₂ 2-(Benzyl acrylamide) acetic acid 2-(Benzyl acrylamide) acetic acid 2-Benzylacryloyl chloride->2-(Benzyl acrylamide) acetic acid Glycine sodium salt, H₂O/CH₂Cl₂

Figure 1: Synthesis of 2-(Benzyl acrylamide) acetic acid.

Experimental Protocol: Synthesis of 2-(Benzyl acrylamide) acetic acid [2][3]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound162.1948.66 g0.3
Dichloromethane (CH₂Cl₂)84.93300 mL-
Triethylamine (Et₃N)101.1980.8 g (111 mL)0.8
Thionyl Chloride (SOCl₂)118.9742.8 g (26.2 mL)0.36
Glycine Sodium Salt97.0534.94 g0.36
Deionized Water18.02280 mL-

Procedure:

  • Activation of this compound:

    • In a 1 L three-necked flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, dissolve 48.66 g (0.3 mol) of this compound in 300 mL of dichloromethane.

    • Cool the solution to 0 °C using an ice-salt bath.

    • Slowly add 80.8 g (0.8 mol) of triethylamine to the stirred solution, maintaining the temperature below 5 °C.

    • From the dropping funnel, add 42.8 g (0.36 mol) of thionyl chloride dropwise over 1 hour, ensuring the temperature remains between 0 and 5 °C.

    • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the this compound is consumed. The resulting solution contains 2-benzylacryloyl chloride.

  • Amidation Reaction:

    • In a separate 2 L reactor, dissolve 34.94 g (0.36 mol) of glycine sodium salt in 280 mL of deionized water.

    • Cool the aqueous solution to 10 °C.

    • Slowly add the previously prepared 2-benzylacryloyl chloride solution to the aqueous glycine sodium salt solution over 1 hour, maintaining the reaction temperature between 10-15 °C.

    • After the addition, allow the reaction mixture to stir at room temperature for 3 hours.

    • Separate the organic and aqueous layers.

    • Wash the organic layer with 100 mL of 1 M HCl, followed by 100 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(benzyl acrylamide) acetic acid as a solid.

B. Esterification to Benzyl 2-(2-benzylacetamido)acetate

The final step in the synthesis of the Racecadotril intermediate is the esterification of the carboxylic acid group of 2-(benzyl acrylamide) acetic acid with benzyl alcohol.

Reaction Scheme:

G 2-(Benzyl acrylamide) acetic acid 2-(Benzyl acrylamide) acetic acid Benzyl 2-(2-benzylacetamido)acetate Benzyl 2-(2-benzylacetamido)acetate 2-(Benzyl acrylamide) acetic acid->Benzyl 2-(2-benzylacetamido)acetate Benzyl alcohol, p-TsOH, Toluene G This compound This compound Poly(this compound) Poly(this compound) This compound->Poly(this compound) Initiator (AIBN), Toluene, Heat G cluster_0 Reactants This compound This compound Dihydropyrimidinone Derivative Dihydropyrimidinone Derivative This compound->Dihydropyrimidinone Derivative Acid Catalyst, Heat Benzaldehyde Benzaldehyde Benzaldehyde->Dihydropyrimidinone Derivative Urea Urea Urea->Dihydropyrimidinone Derivative

References

Application Notes and Protocols: 2-Benzylacrylic Acid as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Benzylacrylic Acid in Medicinal Chemistry

In the landscape of modern drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutic agents. This compound (also known as 2-methylene-3-phenylpropanoic acid) emerges as a highly valuable and strategically important building block.[1][2] Its unique structural architecture, featuring a reactive α,β-unsaturated carboxylic acid system coupled with a benzyl moiety, offers a rich platform for a diverse array of chemical transformations. This dual functionality allows for the systematic construction of complex molecular frameworks, leading to the synthesis of a wide range of bioactive molecules.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound. We will delve into its synthesis, explore its key reactivity, and provide detailed, field-proven protocols for its conversion into promising classes of bioactive compounds, including β-amino acid derivatives, pyrazolidinones, and pyridazinones. The causality behind experimental choices will be elucidated, and all protocols are designed to be self-validating systems for reliable and reproducible results.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₁₀H₁₀O₂[1]
Molecular Weight 162.19 g/mol [1]
Appearance White to off-white solid[5]
Melting Point 66-68 °C[5]
Boiling Point 170-174 °C at 20 Torr[5]
CAS Number 5669-19-2[1]

Core Synthesis of the this compound Building Block

The reliable synthesis of this compound is the foundational step for its application in medicinal chemistry. A common and efficient method involves the Knoevenagel condensation of benzylmalonic acid with formaldehyde, followed by decarboxylation.

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of α,β-unsaturated carboxylic acids.

Materials:

  • Benzylmalonic acid

  • Paraformaldehyde

  • Diethylamine

  • Ethyl acetate

  • Hydrochloric acid (concentrated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment for organic synthesis

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzylmalonic acid (1 equivalent) and paraformaldehyde (1.5 equivalents) in ethyl acetate.

  • Initiation: Cool the mixture in an ice bath and add diethylamine (1 equivalent) dropwise, maintaining the internal temperature below 20 °C. The diethylamine acts as a basic catalyst for the initial condensation.

  • Reaction Progression: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. Carefully add a mixture of water and concentrated hydrochloric acid to acidify the solution (to pH ~2).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound as a white solid.

Key Chemical Transformations and Applications in Bioactive Molecule Synthesis

The reactivity of this compound is dominated by its α,β-unsaturated system, making it an excellent Michael acceptor. This property is the cornerstone of its utility in constructing complex nitrogen-containing heterocyclic compounds with a wide range of biological activities.[6]

Michael Addition: The Gateway to Functionalization

The conjugate addition of nucleophiles, particularly amines and hydrazines, to the double bond of this compound is a pivotal reaction.[6][7] This aza-Michael addition leads to the formation of β-amino acid derivatives, which are valuable intermediates for the synthesis of various bioactive molecules.[8]

Michael_Addition 2-Benzylacrylic_Acid This compound Michael_Adduct β-Functionalized Propanoic Acid Derivative 2-Benzylacrylic_Acid->Michael_Adduct Aza-Michael Addition Nucleophile Nucleophile (e.g., Amine, Hydrazine) Nucleophile->Michael_Adduct

Caption: Aza-Michael addition to this compound.

Application Protocol 1: Synthesis of a β-Amino Acid Derivative

This protocol describes the synthesis of a β-amino acid derivative via the Michael addition of benzylamine to this compound. Such derivatives are precursors to various pharmaceuticals.

Materials:

  • This compound

  • Benzylamine

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst

  • Solvent (e.g., acetonitrile or solvent-free)

  • Standard laboratory glassware and equipment

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent) and benzylamine (1.1 equivalents).

  • Catalysis: Add a catalytic amount of DBU (e.g., 0.1 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours. The reaction can also be efficiently performed under microwave irradiation.[8] Monitor the reaction progress by TLC.

  • Work-up: After completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl) to remove excess amine and DBU.

  • Extraction and Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Application Protocol 2: Synthesis of a Bioactive Pyrazolidinone Derivative

Pyrazolidinones are a class of heterocyclic compounds known for their diverse biological activities, including anti-inflammatory and analgesic properties. They can be synthesized from β-hydrazino acid derivatives, which are accessible from this compound.

Pyrazolidinone_Synthesis 2-Benzylacrylic_Acid This compound Michael_Adduct β-Hydrazino Propanoic Acid 2-Benzylacrylic_Acid->Michael_Adduct Michael Addition Hydrazine Hydrazine Derivative Hydrazine->Michael_Adduct Pyrazolidinone Pyrazolidinone Derivative Michael_Adduct->Pyrazolidinone Intramolecular Cyclization

Caption: Synthetic workflow for pyrazolidinone derivatives.

Step-by-Step Procedure:

  • Synthesis of the β-Hydrazino Acid Intermediate:

    • Follow the procedure in Application Protocol 1 , substituting benzylamine with a suitable hydrazine derivative (e.g., phenylhydrazine).

  • Cyclization to the Pyrazolidinone:

    • Dissolve the crude β-hydrazino propanoic acid derivative in a suitable solvent (e.g., toluene or xylene).

    • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

    • Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water formed during the reaction.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired pyrazolidinone derivative.

Application Protocol 3: Synthesis of a Bioactive Pyridazinone Derivative

Pyridazinone derivatives are another important class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including cardiovascular, anti-inflammatory, and anticancer effects.[9]

Step-by-Step Procedure:

  • Formation of the γ-Keto Acid Analogue: While not a direct reaction of this compound, a related precursor, β-benzoylpropionic acid, is often used. For the purpose of this guide, we will outline the general cyclization step.

  • Cyclization with Hydrazine:

    • In a round-bottom flask, dissolve the appropriate γ-keto acid (1 equivalent) in a suitable solvent like ethanol or acetic acid.

    • Add hydrazine hydrate (1.1 equivalents) to the solution.

    • Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with cold water, and dry.

    • The crude pyridazinone can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Biological Activities of this compound Derivatives

The derivatization of this compound opens the door to a multitude of compounds with significant therapeutic potential. The following tables summarize the reported biological activities of representative derivatives.

Table 1: Anticancer Activity of Hydrazide-Hydrazone Derivatives
Compound IDTarget Cell LineIC₅₀ (µM)Reference
3h (a pyrrole-containing hydrazone)PC-3 (Prostate Cancer)1.32[10]
MCF-7 (Breast Cancer)2.99[10]
HT-29 (Colon Cancer)1.71[10]
Table 2: Antimicrobial Activity of 2-Hydroxy Benzyl Hydrazide Derivatives
Compound IDMicroorganismZone of Inhibition (mm)Reference
C-7 Staphylococcus aureus20[11]
Escherichia coli21[11]
Ciprofloxacin (Standard) Staphylococcus aureus19[11]

Conclusion and Future Perspectives

This compound is a powerful and versatile building block in the synthesis of bioactive molecules. Its inherent reactivity, particularly in Michael addition reactions, provides a straightforward entry into a diverse range of nitrogen-containing heterocyclic compounds. The protocols outlined in this application note offer a solid foundation for researchers to explore the vast chemical space accessible from this starting material. The demonstrated anticancer and antimicrobial activities of its derivatives underscore the potential of this compound in the development of novel therapeutics.[10][11] Future research in this area will likely focus on expanding the library of derivatives, exploring new catalytic systems for their synthesis, and conducting in-depth structure-activity relationship (SAR) studies to optimize their biological profiles.

References

Application Notes & Protocols for 2-Benzylacrylic Acid: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Versatility of 2-Benzylacrylic Acid

This compound (also known as 2-methylene-3-phenylpropanoic acid) is a valuable and versatile building block in modern organic synthesis.[1] Its structure uniquely combines three key functional motifs: a carboxylic acid, an α,β-unsaturated alkene system, and a benzyl group. This trifecta of reactivity allows for a diverse range of chemical transformations, making it a precursor for novel polymers, complex small molecules, and scaffolds in drug discovery. This guide provides researchers, scientists, and drug development professionals with detailed protocols and the underlying scientific principles for several key reactions involving this compound.

Safety First: Essential Handling and Hazard Information

Before commencing any experimental work, it is critical to understand the hazards associated with this compound. It is classified as a combustible liquid that is harmful if swallowed and causes skin and serious eye irritation.[1][2]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work should be conducted in a well-ventilated chemical fume hood.[2]

  • Handling: Avoid breathing vapors. Keep the compound away from heat, sparks, and open flames.[2] Prevent contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, well-ventilated area. It is incompatible with strong oxidizing agents.[2]

  • First Aid:

    • Skin Contact: Wash the affected area immediately with plenty of soap and water. Seek medical advice if irritation persists.[2]

    • Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek immediate medical attention.[2]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical advice.[2]

Core Reactivity of this compound

The synthetic utility of this compound stems from its distinct reactive centers. Understanding these provides the logical basis for designing experiments.

G cluster_0 cluster_1 Reactive Sites & Transformations mol C₁₀H₁₀O₂ COOH Carboxylic Acid (-COOH) mol->COOH ALKENE α,β-Unsaturated Alkene (C=C) mol->ALKENE BENZYL Benzyl Group (-CH₂Ph) mol->BENZYL ESTER Esterification COOH->ESTER AMIDE Amidation COOH->AMIDE POLYMER Polymerization ALKENE->POLYMER MICHAEL Michael Addition ALKENE->MICHAEL REDUCTION Selective Hydrogenation ALKENE->REDUCTION DEBENZYL Hydrogenolysis BENZYL->DEBENZYL Harsher Conditions

Caption: Key reactive sites of this compound and their corresponding transformations.

Application Protocol 1: Fischer-Speier Esterification

Principle: Esterification of the carboxylic acid moiety is a fundamental transformation. The Fischer-Speier method utilizes an excess of an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄) to drive the equilibrium towards the ester product.[3] According to Le Châtelier's principle, removing water as it is formed or using one reactant in large excess shifts the reaction to completion.[4]

Protocol: Synthesis of Methyl 2-benzylacrylate

This protocol details the esterification of this compound with methanol.

Materials & Equipment:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated, 98%)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator.

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (e.g., 5.0 g, 30.8 mmol).

  • Reagent Addition: Add 50 mL of anhydrous methanol. The large excess of methanol serves as both the reactant and the solvent.[3]

  • Catalyst: While stirring, slowly and carefully add concentrated sulfuric acid (0.5 mL) dropwise. An exotherm may be observed.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C for methanol) using a heating mantle or oil bath. Let the reaction proceed for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4]

  • Cooling & Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Workup - Extraction: Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Neutralization: Carefully wash the organic layer with a saturated solution of NaHCO₃ (2 x 30 mL) to neutralize the sulfuric acid catalyst. Caution: CO₂ evolution (gas) will occur.[3] Vent the funnel frequently.

  • Washing: Wash the organic layer with brine (1 x 30 mL) to remove residual water and salts.

  • Drying & Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude methyl 2-benzylacrylate.

  • Purification: The product can be further purified by column chromatography on silica gel if necessary.

ParameterRecommended ConditionRationale
Acid to Alcohol Ratio 1 : >10 equivalentsServes as solvent and drives equilibrium.
Catalyst Conc. H₂SO₄ (catalytic amount)Protonates the carbonyl, activating it for nucleophilic attack.
Temperature RefluxProvides activation energy for the reaction.
Reaction Time 4-6 hoursAllows the reaction to reach equilibrium/completion.

Application Protocol 2: Amide Bond Formation via Coupling Reagents

Principle: The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient upon heating due to the formation of a stable ammonium carboxylate salt.[5] To overcome this, coupling reagents are used to convert the carboxylic acid's hydroxyl group into a better leaving group, creating a highly activated intermediate that readily reacts with the amine.[6][7]

Protocol: Synthesis of N,2-dibenzylacrylamide

This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent.

G start Dissolve this compound & Amine in Aprotic Solvent (e.g., DCM, DMF) cool Cool Reaction Mixture to 0°C start->cool add_reagents Add Coupling Reagent (e.g., EDC) & Additive (e.g., HOBt) cool->add_reagents stir Stir at 0°C for 30 min, then warm to RT add_reagents->stir monitor Monitor by TLC (Typically 2-16 hours) stir->monitor quench Quench Reaction (e.g., with water or NH₄Cl) monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (Acid, Base, Brine) extract->wash dry Dry, Filter, & Concentrate wash->dry purify Purify by Column Chromatography or Recrystallization dry->purify

Caption: General workflow for amide coupling reactions.

Materials & Equipment:

  • This compound

  • Benzylamine

  • EDC (or DCC, HATU)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, ice bath, standard glassware for workup.

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Reagent Addition: Add benzylamine (1.1 eq) followed by a non-nucleophilic base like DIPEA (1.5 eq).[6]

  • Cooling: Cool the stirred solution to 0°C using an ice-water bath.

  • Coupling Agent: Add EDC (1.2 eq) to the cooled mixture portion-wise over 5-10 minutes. The reaction is often run with an additive like HOBt to improve efficiency and suppress side reactions.[5]

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for 8-16 hours.[5]

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Coupling ReagentClassByproductNotes
EDC CarbodiimideWater-soluble ureaEasy to remove during aqueous workup.[5]
DCC CarbodiimideDicyclohexylurea (DCU)Insoluble solid, removed by filtration.[5]
HATU Uronium SaltTetramethylureaVery efficient, fast reaction times, good for hindered substrates.[6]

Application Protocol 3: Free-Radical Polymerization

Principle: Like other acrylates, this compound can undergo polymerization at its double bond.[8] Free-radical polymerization is a common method initiated by the thermal decomposition of a radical initiator, such as sodium persulfate or AIBN. The resulting radical adds across the C=C double bond, creating a new radical which propagates to form a long polymer chain.[9]

Protocol: Solution Polymerization to form Poly(this compound)

Materials & Equipment:

  • This compound (monomer)

  • Sodium persulfate (initiator)

  • Deionized water (solvent)

  • Reaction kettle or three-necked flask with condenser, thermometer, and nitrogen inlet.

Step-by-Step Procedure:

  • Setup: In a reaction vessel, dissolve this compound in deionized water (e.g., to a concentration of 20-30% w/v).[10]

  • Inert Atmosphere: Bubble nitrogen gas through the solution for 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization. Maintain a nitrogen atmosphere throughout the reaction.

  • Initiator Preparation: In a separate container, prepare a solution of the initiator, sodium persulfate (e.g., 1-5% by weight of the monomer), in a small amount of deionized water.[11]

  • Initiation: Heat the monomer solution to the desired reaction temperature (typically 60-80°C).[10]

  • Polymerization: Add the initiator solution to the heated monomer solution. An increase in viscosity should be observed as the polymerization proceeds. Maintain the temperature and continue stirring for 2-4 hours.[11]

  • Completion & Cooling: After the reaction period, cool the vessel to room temperature. The resulting product will be a viscous solution of poly(this compound).

  • Isolation (Optional): If the solid polymer is desired, it can be precipitated by pouring the aqueous solution into a non-solvent like acetone or methanol, followed by filtration and drying.[10]

Application Protocol 4: Selective Catalytic Hydrogenation

Principle: Catalytic hydrogenation is a powerful method for reducing double bonds. Using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere, the alkene in this compound can be selectively reduced to an alkane without affecting the carboxylic acid or the aromatic ring, yielding 2-benzylpropanoic acid.[12][13] This reaction is clean, high-yielding, and the catalyst can be easily removed by filtration.

Protocol: Synthesis of 2-Benzylpropanoic Acid

Materials & Equipment:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethyl Acetate (solvent)

  • Hydrogen source (balloon or Parr hydrogenator)

  • Filtration setup (e.g., Celite pad)

Step-by-Step Procedure:

  • Setup: Dissolve this compound (1.0 eq) in a suitable solvent like methanol or ethyl acetate in a flask suitable for hydrogenation.[12]

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10% w/w relative to the substrate) to the solution.

  • Hydrogen Atmosphere: Seal the flask and purge it with hydrogen gas. If using a balloon, perform several vacuum/H₂ cycles. For larger scales, a Parr shaker apparatus is recommended.[12]

  • Reaction: Stir the mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

  • Catalyst Removal: Once complete, carefully vent the hydrogen atmosphere and replace it with an inert gas like nitrogen or argon. Caution: Pd/C can be pyrophoric and may ignite in air, especially when mixed with solvent. Do not allow the filter cake to dry completely in the open.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with a small amount of the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the product, 2-benzylpropanoic acid, which is often pure enough for subsequent steps without further purification.

References

Application Notes & Protocols: The Pivotal Role of 2-Benzylacrylic Acid in the Synthesis of Racecadotril

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Racecadotril, an enkephalinase inhibitor, is a potent antidiarrheal agent with a distinct antisecretory mechanism of action.[1] Its synthesis is a topic of significant interest in pharmaceutical chemistry, with various routes developed to optimize yield, purity, and industrial scalability. A common thread in several efficient synthetic strategies is the use of 2-benzylacrylic acid as a key starting material or intermediate.[2] This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the strategic application of this compound in the preparation of Racecadotril. We will elucidate the underlying chemical principles, provide validated, step-by-step protocols for its synthesis and subsequent conversion, and discuss the rationale behind key experimental choices.

Introduction: The Strategic Importance of this compound

Racecadotril, chemically known as (RS)-benzyl N-[3-(acetylthio)-2-benzylpropanoyl]glycinate, functions by inhibiting the enzyme neutral endopeptidase (enkephalinase), which degrades endogenous enkephalins.[3] This protection of enkephalins in the gastrointestinal tract reduces the secretion of water and electrolytes into the intestine, thereby exerting its antidiarrheal effect.[1]

The molecular architecture of Racecadotril features a core structure derived from a substituted propanoic acid. This compound (also known as 2-methylene-3-phenylpropionic acid) serves as an ideal precursor because it possesses the required benzyl group at the C3 position and a reactive α,β-unsaturated system.[4][5] This unsaturated bond is perfectly poised for a crucial Michael addition reaction to introduce the sulfur-containing moiety, a key step in building the Racecadotril backbone. This guide will first detail the preparation of this pivotal precursor before exploring its transformation into the final active pharmaceutical ingredient (API).

Synthesis of the Key Precursor: this compound

The most common and efficient laboratory-scale synthesis of this compound begins with benzylmalonic acid. The mechanism involves a base-catalyzed condensation with an aldehyde (in this case, paraformaldehyde), which, upon acidification and heating, undergoes decarboxylation to yield the target α,β-unsaturated acid.

Mechanistic Rationale

The reaction is a variation of the Knoevenagel condensation. Diethylamine acts as a base to deprotonate the acidic α-carbon of benzylmalonic acid, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbon of formaldehyde. Subsequent dehydration and decarboxylation (loss of CO2) are facilitated by heating in an acidic medium, driving the reaction to completion and yielding the desired this compound.

Experimental Protocol: Synthesis of this compound from Benzylmalonic Acid

This protocol is adapted from established synthetic procedures.[6][7]

Materials:

  • Benzylmalonic acid

  • Paraformaldehyde

  • Ethyl acetate

  • Diethylamine

  • Concentrated Hydrochloric Acid (HCl, 12N)

  • Water

  • Brine (saturated NaCl solution)

  • Sodium sulfate (anhydrous)

Procedure:

  • In a reaction vessel equipped with a magnetic stirrer and reflux condenser, dissolve benzylmalonic acid (e.g., 20.0 g, 0.103 mol) and paraformaldehyde (4.94 g, 0.164 mol) in ethyl acetate (150 mL).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add diethylamine (10.65 mL, 0.103 mol) dropwise, ensuring the internal temperature does not exceed 20°C.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 90 minutes.

  • Cool the now homogeneous solution back down in an ice bath.

  • Carefully add water (20 mL) followed by the dropwise addition of concentrated HCl (9.0 mL, 0.108 mol), maintaining the reaction temperature below 10°C.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous phases.

  • Wash the organic layer with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.

  • The resulting white solid is this compound.

Data & Observations:

ParameterValueReference
Starting MaterialBenzylmalonic Acid[6]
Key ReagentsParaformaldehyde, Diethylamine[6][7]
SolventEthyl Acetate[6]
Typical Yield~90%[6]
AppearanceWhite Solid[6]
Melting Point66-68 °C[2]

Synthesis Workflow Diagram

cluster_start Starting Materials cluster_reagents Reagents & Conditions BM Benzylmalonic Acid Condensation Knoevenagel Condensation & Decarboxylation BM->Condensation PF Paraformaldehyde PF->Condensation DEA 1. Diethylamine, EtOAc, 0°C -> Reflux DEA->Condensation HCl 2. H₂O, Conc. HCl, <10°C Workup Aqueous Workup & Solvent Removal Condensation->Workup FinalProduct This compound (Product) Workup->FinalProduct

Caption: Workflow for the synthesis of this compound.

Core Synthesis of Racecadotril

With this compound in hand, the path to Racecadotril involves two fundamental transformations: the addition of a thioacetyl group and the formation of an amide bond with glycine benzyl ester.

Step A: Thioacetylation via Michael Addition

Mechanistic Rationale: The electron-withdrawing carboxylic acid group polarizes the double bond of this compound, making the β-carbon electrophilic. Thioacetic acid acts as a nucleophile, with its sulfur atom attacking this β-carbon in a conjugate (Michael) addition. This reaction efficiently and regioselectively installs the acetylthio group, forming the key intermediate, 3-(acetylthio)-2-benzylpropanoic acid.[8][9] This step is often performed without a solvent, using an excess of thioacetic acid, which is later removed by distillation.[8][9][10]

Experimental Protocol: Synthesis of 3-(acetylthio)-2-benzylpropanoic acid This protocol is based on a common industrial approach.[8][9]

Materials:

  • This compound

  • Thioacetic acid

  • Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add this compound (e.g., 40.0 g) and thioacetic acid (e.g., 30.0 mL).

  • Heat the mixture with stirring to 70°C and maintain for 2-3 hours. Monitor reaction completion by TLC or HPLC.

  • After the reaction is complete, cool the mixture.

  • Remove the excess unreacted thioacetic acid by distillation under reduced pressure.

  • To ensure complete removal, add dichloromethane (50 mL), stir to dissolve the oily product, and concentrate again under reduced pressure. Repeat this DCM addition and evaporation step two more times.

  • The resulting pale yellow oil, 3-(acetylthio)-2-benzylpropanoic acid, is of sufficient purity to be used directly in the next step without further purification.[8][9]

Data & Observations:

ParameterValueReference
Reaction TypeMichael Addition[8][9]
Temperature70°C[8]
Key FeatureSolvent-free reaction; excess reagent removed post-reaction[8][9]
Typical Yield>99% (crude)[8]
AppearancePale yellow oil[8]
Step B: Amide Coupling to Form Racecadotril

Mechanistic Rationale: The final step is the formation of an amide bond between the carboxylic acid of 3-(acetylthio)-2-benzylpropanoic acid and the amino group of glycine benzyl ester. Direct reaction is inefficient; therefore, the carboxylic acid must first be "activated." This is typically achieved in one of two ways:

  • Conversion to an Acyl Halide: Using reagents like thionyl chloride (SOCl₂) or triphosgene converts the carboxylic acid to a highly reactive acyl chloride, which readily reacts with the amine.[11][12]

  • Use of Coupling Agents: Reagents like dicyclohexylcarbodiimide (DCC) in combination with an additive like 1-hydroxybenzotriazole (HOBT) activate the carboxylic acid in situ, facilitating a clean reaction with the amine.[8][9] This method avoids the handling of harsh halogenating agents.

The protocol below utilizes the DCC/HOBT coupling method, which is widely documented.[9] The reaction requires a base, such as triethylamine (TEA), to neutralize the p-toluenesulfonate salt of the glycine ester, liberating the free amine for reaction.

Experimental Protocol: Condensation to Racecadotril

Materials:

  • 3-(acetylthio)-2-benzylpropanoic acid (from Step A)

  • Glycine benzyl ester p-toluenesulfonate

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • 1-Hydroxybenzotriazole (HOBT)

  • Dicyclohexylcarbodiimide (DCC)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a reaction vessel, dissolve glycine benzyl ester p-toluenesulfonate (e.g., 83.0 g) in dichloromethane (200 mL).

  • Cool the mixture to 0-5°C in an ice-water bath.

  • Add triethylamine (e.g., 34.4 mL) and stir until a clear solution is obtained.

  • In a separate flask, dissolve the crude 3-(acetylthio)-2-benzylpropanoic acid (e.g., 58.6 g from Step A) in dichloromethane (200 mL).

  • Add the solution from step 4 to the reaction vessel, followed by HOBT (e.g., 33.2 g). Stir until dissolved.

  • Add DCC (e.g., 50.8 g) to the cooled solution. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Stir the reaction mixture at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Filter off the precipitated DCU solid and wash it with a small amount of DCM.

  • Combine the filtrates and concentrate under reduced pressure to obtain a residue.

  • Dissolve the residue in ethyl acetate (400 mL) and wash successively with water (200 mL), saturated sodium bicarbonate solution (200 mL), and brine (200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness.

  • Recrystallize the crude solid from absolute ethanol to yield pure Racecadotril as white crystals.[9]

Data & Observations:

ParameterValueReference
Coupling AgentsDCC / HOBT[9]
BaseTriethylamine (TEA)[9]
SolventDichloromethane (DCM)[9]
PurificationRecrystallization from Ethanol[9][13]
Purity by HPLC>99.5%
Overall Yield~75-90% (from this compound)[9]

Overall Synthesis Pathway Diagram

Start This compound Intermediate 3-(acetylthio)-2- benzylpropanoic acid Start->Intermediate Michael Addition (70°C) Reagent1 Thioacetic Acid (CH₃COSH) Reagent1->Intermediate Product Racecadotril Intermediate->Product Amide Coupling (0°C to RT) Reagent2 Glycine Benzyl Ester p-toluenesulfonate Reagent2->Product Coupling DCC, HOBT, TEA in DCM Coupling->Product Purify Recrystallization (Ethanol) Product->Purify Final Pure Racecadotril API Purify->Final

Caption: Synthetic pathway from this compound to Racecadotril.

Industrial & Analytical Considerations

One-Pot Synthesis: For industrial efficiency, the synthesis is often streamlined into a "one-pot" or "one-pot, two-step" process.[9][11] After the Michael addition, the excess thioacetic acid is removed, and the subsequent activation and coupling steps are performed in the same reaction vessel without isolating the 3-(acetylthio)-2-benzylpropanoic acid intermediate. This approach minimizes handling, reduces solvent waste, and improves overall throughput.[9]

Analytical Monitoring: Throughout the synthesis, analytical techniques are crucial for quality control.

  • High-Performance Liquid Chromatography (HPLC): Used to monitor the reaction progress, determine the purity of intermediates and the final API, and quantify any impurities.[14][15][16]

  • Thin-Layer Chromatography (TLC): A rapid method for qualitative monitoring of the disappearance of starting materials and the appearance of products.[7]

Conclusion

This compound is a cornerstone intermediate in the modern synthesis of Racecadotril. Its unique structure, featuring both a benzyl group and a reactive α,β-unsaturated bond, allows for a direct and high-yielding synthetic pathway. The Michael addition of thioacetic acid followed by a standard amide coupling reaction provides a robust and scalable route to the final drug substance. The protocols and rationale detailed in these notes offer a comprehensive guide for researchers engaged in the synthesis, process development, and manufacturing of this important antidiarrheal agent.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 2-Benzylacrylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of 2-benzylacrylic acid. This resource is tailored for researchers, chemists, and professionals in drug development aiming to enhance their synthetic protocols and troubleshoot challenges encountered during the preparation of this key chemical intermediate. As an unsaturated aromatic carboxylic acid, this compound is a valuable building block in the pharmaceutical and fine chemical industries.[1][2] This guide provides in-depth technical assistance to help you optimize reaction yields and achieve high-purity products.

Troubleshooting Guide

This section is structured to address specific issues you may encounter during the synthesis of this compound. Each problem is presented in a question-and-answer format, offering detailed explanations and practical solutions.

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

Achieving a high yield is a primary goal in chemical synthesis, and low yields can often be attributed to a number of factors.[3][4] A systematic approach to troubleshooting is the most effective way to identify and resolve the underlying issues in the synthesis of this compound.

Potential Causes and Recommended Solutions:

  • Suboptimal Reaction Conditions: The parameters of your reaction, including temperature, solvent, and reaction time, are critical for success.

    • Temperature: Excessive heat can promote the formation of byproducts or lead to the decomposition of your desired product.[5] Conversely, a temperature that is too low may result in an incomplete reaction. It is essential to carefully monitor and control the reaction temperature. For instance, in the Knoevenagel condensation, maintaining a specific temperature range is crucial for maximizing the yield.[6]

    • Reaction Time: The progress of the reaction should be monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).[5] Terminating the reaction prematurely will result in a low yield, while prolonged reaction times can increase the formation of unwanted side products.

  • Poor Quality of Reagents: The purity of your starting materials, such as benzylmalonic acid or benzaldehyde, is of utmost importance.[7] Impurities can act as catalysts for side reactions, leading to a complex mixture of products. Always use high-purity reagents and ensure they are anhydrous when necessary.

  • Inefficient Mixing: Inadequate agitation can create localized "hot spots" or areas of high reagent concentration, leading to an incomplete reaction and reduced yields.[7] Ensure that the reaction mixture is stirred vigorously and consistently.

  • Presence of Moisture: Some synthetic pathways are highly sensitive to moisture. If you are using moisture-sensitive reagents, it is crucial to use oven-dried glassware and conduct the reaction under an inert atmosphere, such as nitrogen or argon.[7]

  • Product Loss During Workup and Purification: A significant portion of the product can be lost during the isolation and purification stages.[3][4]

    • Extraction: During an acid-base extraction, ensure that the pH of the aqueous phase is adjusted correctly to maximize the recovery of your product.

    • Recrystallization: The use of an excessive volume of solvent during recrystallization is a common cause of low recovery.[4] Choose a suitable recrystallization solvent and use the minimum amount required to dissolve the product at an elevated temperature.

A Systematic Approach to Troubleshooting Low Yields:

Low_Yield_Troubleshooting start Low Yield Observed check_reagents Verify Purity and Stoichiometry of Reagents start->check_reagents check_conditions Optimize Reaction Conditions (Temperature, Time, Solvent) check_reagents->check_conditions check_workup Review Workup and Purification Procedures check_conditions->check_workup analyze_byproducts Characterize Byproducts (e.g., TLC, NMR) check_workup->analyze_byproducts rerun Re-run Experiment with Optimized Parameters analyze_byproducts->rerun Knoevenagel_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Dehydration & Decarboxylation Benzylmalonic Acid Benzylmalonic Acid Enolate Enolate Benzylmalonic Acid->Enolate + Base Base Base Formaldehyde Formaldehyde Enolate->Formaldehyde Adduct Adduct Formaldehyde->Adduct Intermediate Intermediate Adduct->Intermediate - H2O Product This compound Intermediate->Product - CO2 Baylis_Hillman_Mechanism cluster_0 Step 1: Michael Addition cluster_1 Step 2: Aldol Addition cluster_2 Step 3: Proton Transfer & Elimination Activated Alkene Activated Alkene Zwitterionic Enolate Zwitterionic Enolate Activated Alkene->Zwitterionic Enolate + Catalyst Catalyst Catalyst Benzaldehyde Benzaldehyde Zwitterionic Enolate->Benzaldehyde Adduct Adduct Benzaldehyde->Adduct Intermediate Intermediate Adduct->Intermediate Proton Transfer Product Baylis-Hillman Adduct Intermediate->Product - Catalyst

References

Technical Support Center: Purification of Crude 2-Benzylacrylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of crude 2-benzylacrylic acid using recrystallization. It addresses common challenges and provides scientifically grounded solutions to optimize purity and yield.

Introduction to Recrystallization of this compound

This compound, a key intermediate in the synthesis of pharmaceuticals like Racecadotril, often requires purification to remove byproducts and unreacted starting materials[1][2][3]. Recrystallization is a powerful technique for this purpose, leveraging the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures[4][5][6]. The success of this method hinges on selecting an appropriate solvent and meticulously controlling the crystallization process.

Key Physical Properties of this compound:

PropertyValueSource(s)
Molecular FormulaC10H10O2[2][7][8]
Molecular Weight162.19 g/mol [2][7][8]
AppearanceWhite to off-white solid/crystal[7][9]
Melting Point66-72 °C[7][9]
SolubilitySlightly soluble in Chloroform and Methanol. Soluble in Dichloromethane.[7][9]
pKa~4.48 (Predicted)[9]

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing crude this compound?

The main objective is to remove impurities that may have formed during its synthesis. Common impurities can include unreacted starting materials such as benzylmalonic acid or byproducts from the reaction pathway[10]. A successful recrystallization yields a product with high purity, which is critical for subsequent synthetic steps and for meeting regulatory standards in drug development.

Q2: How do I select the best solvent for the recrystallization of this compound?

The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures[4][11][12]. Conversely, the impurities should either be very soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for removal by hot filtration)[11].

Solvent Selection Workflow:

A systematic approach to solvent screening is recommended:

  • Literature Review: Check databases like SciFinder or Reaxys for previously reported recrystallization solvents for this compound or structurally similar compounds[11].

  • Small-Scale Solubility Tests: Test the solubility of a small amount of crude material (~100 mg) in various solvents (~1 mL) at both room temperature and the solvent's boiling point[11][12].

  • Polarity Considerations: As a carboxylic acid, this compound has polar characteristics. Solvents with moderate polarity, or solvent mixtures, often prove effective[13].

Q3: Can a mixed solvent system be used?

Yes, a mixed-solvent recrystallization is often effective when a single solvent does not provide the desired solubility profile[11]. This typically involves a "solvent/antisolvent" approach. The crude this compound is dissolved in a minimum amount of a "good" solvent (in which it is highly soluble), and then a "poor" solvent (in which it is insoluble) is added dropwise until the solution becomes cloudy (the point of saturation). The solution is then heated until it becomes clear again before being allowed to cool slowly[11][14].

Q4: What are the key steps in a typical recrystallization procedure?

The process can be broken down into several critical stages, each impacting the final purity and yield.

Recrystallization_Workflow General Recrystallization Workflow A Dissolution: Dissolve crude this compound in a minimum amount of hot solvent. B Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution. A->B If needed C Cooling & Crystallization: Allow the clear solution to cool slowly and undisturbed. A->C No insoluble impurities B->C D Isolation: Collect the formed crystals by vacuum filtration. C->D E Washing: Wash the crystals with a small amount of cold solvent. D->E F Drying: Dry the purified crystals to remove residual solvent. E->F

Caption: A flowchart of the key stages in the recrystallization process.

Troubleshooting Guide

This section addresses specific problems that may arise during the recrystallization of this compound.

Problem 1: The compound does not dissolve completely in the hot solvent.

  • Cause: Insufficient solvent was used.

  • Solution: Add small increments of the hot solvent, allowing time for the solid to dissolve after each addition, until a clear solution is obtained[15]. Avoid adding a large excess of solvent, as this will reduce the final yield[16].

  • Cause: The chosen solvent is inappropriate.

  • Solution: If a significant amount of solvent has been added without complete dissolution, the solvent is likely unsuitable. Recover the solid by evaporating the solvent and attempt the recrystallization with a different solvent system[17].

Problem 2: No crystals form upon cooling.

  • Cause: The solution is not supersaturated, likely due to the use of too much solvent.

  • Solution: Reduce the volume of the solvent by gently boiling it off in a fume hood, then allow the concentrated solution to cool again[16][17].

  • Cause: The solution is supersaturated but requires nucleation to begin crystallization.

  • Solution:

    • Scratching: Gently scratch the inside surface of the flask with a glass rod at the solution's surface. This can create microscopic imperfections that serve as nucleation sites[17][18].

    • Seed Crystals: Add a tiny crystal of pure this compound (if available) to the solution to induce crystallization[17].

    • Lower Temperature: Cool the solution in an ice-water bath to further decrease the solubility of the compound[14].

Problem 3: The compound "oils out" instead of forming crystals.

  • Cause: The melting point of the crude solid is lower than the boiling point of the solvent, causing it to melt before dissolving. This is particularly problematic as the oil can trap impurities[14][17].

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional solvent to lower the saturation point.

    • Allow the solution to cool much more slowly. Insulating the flask can help promote the formation of crystals over oiling out[16].

    • Consider using a solvent with a lower boiling point or a different mixed-solvent system.

Problem 4: The recrystallized product has a low melting point or appears impure.

  • Cause: The rate of cooling was too fast, leading to the co-precipitation of impurities with the desired product[5][17].

  • Solution: Repeat the recrystallization, ensuring the solution cools slowly and without disturbance. This allows for the selective incorporation of this compound molecules into the growing crystal lattice[5].

  • Cause: The crystals were not washed sufficiently after filtration.

  • Solution: Ensure the collected crystals are washed with a small amount of cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities[18].

Problem 5: The final yield is very low.

  • Cause: An excessive amount of solvent was used, resulting in a significant portion of the product remaining dissolved in the mother liquor[16][17].

  • Solution: If the mother liquor has been retained, it can be concentrated and cooled to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Cause: Premature crystallization occurred during hot filtration.

  • Solution: To prevent this, use a stemless funnel and preheat it with hot solvent before filtering the solution. Keeping the solution at or near its boiling point during filtration is crucial[14].

Advanced Purification Techniques for Carboxylic Acids

For particularly challenging purifications, alternative or supplementary methods can be employed:

  • Acid-Base Extraction: This technique can remove neutral or basic impurities. The crude this compound is dissolved in an organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate). The carboxylic acid is deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous layer. The layers are then separated, and the aqueous layer is acidified to precipitate the purified carboxylic acid, which can then be extracted back into an organic solvent or collected by filtration[19][20].

  • Anion Exchange Chromatography: For high-purity requirements, anion exchange resins can be used. The carboxylic acid binds to the resin and can be selectively eluted, separating it from other components in the mixture[21].

References

Technical Support Center: Proactive Stabilization of 2-Benzylacrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 2-Benzylacrylic Acid. This guide is designed to provide you, the researcher, with in-depth technical knowledge and practical, field-proven strategies to prevent the unwanted polymerization of this compound during storage. As a solid monomer with a melting point of approximately 68-72°C, this compound presents unique challenges compared to its liquid acrylic counterparts. This document offers a structured, question-and-answer-based approach to address the common issues and concerns that may arise during your critical research and development activities.

Understanding the Challenge: The Inherent Instability of this compound

This compound, like other vinyl monomers, possesses a reactive carbon-carbon double bond, making it susceptible to spontaneous polymerization.[1][2] This process is typically a free-radical chain reaction that can be initiated by heat, light (UV radiation), or the presence of radical-generating contaminants.[3] Uncontrolled polymerization can lead to the formation of insoluble polymers, rendering the monomer useless for your experiments and, in severe cases of bulk polymerization, can generate significant heat, posing a safety risk.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common questions and issues encountered during the storage and handling of this compound.

Q1: What are the first signs of polymerization in my solid this compound?

A1: As a solid, the initial signs of polymerization can be subtle. You should be vigilant for the following:

  • Clumping and Caking: The appearance of hard, insoluble clumps or the caking of the powder that cannot be easily broken up.

  • Changes in Solubility: Difficulty in dissolving the solid in recommended solvents like methanol, where it is known to be soluble.[1]

  • Discoloration: While some color variation can be normal, a localized or progressive yellowing or browning of the white crystalline powder can indicate degradation or oxidation, which may precede polymerization.

  • Presence of a Gel-like Substance upon Melting: If you melt a sample and observe a viscous, gel-like consistency that does not resolidify into its original crystalline form, polymerization has likely occurred.

Q2: What is the recommended storage temperature for this compound?

A2: The optimal storage temperature is crucial for maintaining the stability of this compound.

  • Recommended Temperature: Store at room temperature, ideally below 15°C, in a cool and dark place.[1]

  • Avoid High Temperatures: Elevated temperatures can provide the activation energy needed to initiate thermal polymerization. It is critical to store the material away from heat sources such as ovens, heating mantles, and direct sunlight.[4]

  • Freezing is Not a Concern: Unlike liquid acrylic acid, which can undergo inhibitor depletion upon freezing and thawing, the solid nature of this compound makes freezing a non-issue.

Q3: What type of inhibitor should I use for this compound, and at what concentration?

A3: While specific inhibitor studies for this compound are not extensively published, we can extrapolate from the well-established chemistry of other acrylic monomers.

  • Recommended Inhibitors: Phenolic inhibitors are the industry standard. The most common is the monomethyl ether of hydroquinone (MEHQ).[5] Phenothiazine (PTZ) is another effective inhibitor, particularly at higher temperatures.

  • Effective Concentration Range: For acrylic monomers, inhibitor concentrations typically range from 50 to 5,000 parts per million (ppm) by weight.[6] A common concentration for MEHQ in acrylic esters is around 15 ppm. For proactive stabilization during storage, a concentration in the range of 100-200 ppm is a reasonable starting point.

  • The Critical Role of Oxygen: It is imperative to understand that inhibitors like MEHQ require the presence of dissolved oxygen to function effectively as radical scavengers.[2] Therefore, this compound should never be stored under an inert atmosphere (e.g., nitrogen or argon). The container should have a headspace of at least 10% air.[7]

Q4: My this compound has been stored for a while. How can I check if it's still good to use?

A4: Before committing a potentially compromised reagent to a critical experiment, a few quick checks can be insightful.

  • Visual Inspection: Carefully examine the material for the signs mentioned in Q1 (clumping, discoloration).

  • Solubility Test: Attempt to dissolve a small, representative sample in a suitable solvent like methanol. If it dissolves completely to form a clear solution, it is a good indication that significant polymerization has not occurred.

  • Melting Point Determination: Measure the melting point of a small sample. A broad or depressed melting range compared to the specification (68-72°C) can indicate the presence of impurities, including polymer.

For a more definitive analysis, refer to the detailed protocols in the "Experimental Protocols" section.

Q5: I suspect some polymerization has occurred. Can I still use the material?

A5: It is strongly advised against using this compound that shows signs of polymerization. The presence of oligomers and polymers can lead to:

  • Inaccurate stoichiometry in your reactions.

  • Unpredictable reaction kinetics.

  • Difficulty in purification of your desired product.

  • Inconsistent and non-reproducible experimental results.

To ensure the integrity of your research, it is best to discard the compromised material according to your institution's safety guidelines.

Proactive Storage and Handling Protocols

To maximize the shelf-life and ensure the stability of your this compound, adhere to the following protocols.

Protocol 1: Recommended Storage Procedure
  • Container: Store this compound in its original, tightly sealed, opaque container.[4] If transferring to a different container, ensure it is made of an inert material (e.g., amber glass with a PTFE-lined cap) and is clearly labeled with the compound name and date of receipt.

  • Atmosphere: Ensure the container has a headspace of at least 10% air to provide the necessary oxygen for the inhibitor to function.[7] Do not blanket or purge with inert gas.

  • Temperature: Store in a cool, dark, and well-ventilated area, away from heat sources. A temperature below 15°C is recommended.[1]

  • Inventory Management: Employ a "first-in, first-out" (FIFO) inventory system to minimize the duration of storage.

Protocol 2: Visual Workflow for Material Inspection

The following diagram outlines a simple workflow for the visual inspection of incoming and stored this compound.

G start Receive or Retrieve This compound visual_inspection Visual Inspection: - Free-flowing white powder? - Uniform appearance? - No hard clumps? start->visual_inspection solubility_test Solubility Test: - Dissolve small sample in methanol. - Is the solution clear? visual_inspection->solubility_test Yes quarantine Quarantine Material: - Label as 'Suspect' - Do not use visual_inspection->quarantine No proceed Proceed with Experiment solubility_test->proceed Yes solubility_test->quarantine No advanced_testing Consider Advanced Testing (e.g., GPC, DSC) or Consult Technical Support quarantine->advanced_testing disposal Dispose of Material per Safety Guidelines advanced_testing->disposal G cluster_0 Polymerization Cascade cluster_1 Inhibition Pathway Initiator Heat, Light, or Contaminant Radical Initiator Radical (R•) Initiator->Radical Monomer This compound (Monomer) Propagating_Radical Propagating Radical (M-R•) Monomer->Propagating_Radical Radical->Monomer + Monomer Propagating_Radical->Propagating_Radical + n Monomers Polymer Polymer Propagating_Radical->Polymer MEHQ MEHQ Inhibitor (+ O2) Propagating_Radical->MEHQ Intercepted Stable_Radical Stable, Non-reactive Radical MEHQ->Stable_Radical

References

Common side products in 2-Benzylacrylic acid synthesis and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-benzylacrylic acid (also known as 2-methylene-3-phenylpropionic acid). This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges related to impurities and side products during its synthesis. Here, we provide in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you optimize your reaction outcomes and achieve high product purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I have a complex mixture from my this compound synthesis. What are the most common side products I should be looking for?

The side products in your reaction mixture are highly dependent on the synthetic route you have chosen. The two most prevalent pathways to this compound are the Knoevenagel/Doebner condensation and the hydrolysis of a corresponding ester like ethyl 2-benzylacrylate.

For Knoevenagel/Doebner Type Syntheses (e.g., from Benzylmalonic Acid and Formaldehyde):

  • Unreacted Starting Materials: Benzylmalonic acid and paraformaldehyde can persist if the reaction does not go to completion.

  • Michael Addition Adducts: The product, an α,β-unsaturated acid, is a Michael acceptor. Under the basic conditions often used (e.g., diethylamine), it can react with nucleophiles present, such as the enolate of benzylmalonic acid or the amine catalyst itself, leading to higher molecular weight impurities.

  • Polymeric Material: Like many acrylic monomers, this compound can be susceptible to polymerization, especially under thermal stress or in the presence of radical initiators.

For Syntheses via Hydrolysis of an Ester Precursor (e.g., Ethyl 2-benzylacrylate):

  • Incomplete Hydrolysis: The most common impurity is the starting ester (e.g., ethyl or methyl 2-benzylacrylate)[1]. This is often due to insufficient reaction time, temperature, or quantity of the hydrolyzing agent (acid or base).

  • Byproducts from Ester Synthesis: The impurities from the synthesis of the ester precursor will carry over.

    • If using a Baylis-Hillman reaction to prepare the ester, side products can include dimers of the acrylate starting material or products from a Cannizzaro reaction of the aldehyde starting material[2].

    • If using a Reformatsky reaction , the primary intermediate is a β-hydroxy ester[3][4]. Incomplete dehydration during workup will leave this as a significant, more polar impurity.

The following diagram illustrates the formation pathways of these common impurities.

cluster_0 Knoevenagel/Doebner Route cluster_1 Ester Hydrolysis Route Benzylmalonic Acid Benzylmalonic Acid Knoevenagel Knoevenagel Benzylmalonic Acid->Knoevenagel Formaldehyde Formaldehyde Formaldehyde->Knoevenagel Product_A This compound Knoevenagel->Product_A Michael_Adduct Michael_Adduct Knoevenagel->Michael_Adduct Base Catalyst Polymer Polymer Product_A->Polymer Heat/Initiator Ester_Precursor Ethyl 2-Benzylacrylate Hydrolysis Hydrolysis Ester_Precursor->Hydrolysis Precursor_Impurity β-Hydroxy Ester (from Reformatsky) Ester_Precursor->Precursor_Impurity Carry-over Product_B This compound Hydrolysis->Product_B Incomplete_Hydrolysis Incomplete_Hydrolysis Hydrolysis->Incomplete_Hydrolysis Insufficient Time/Reagent G Crude Crude Product (Acid + Neutral Impurities) Extraction Acid-Base Extraction (EtOAc / aq. NaHCO3) Crude->Extraction Acidify Acidify Aqueous Layer (2M HCl) Extraction->Acidify Aqueous Layer Organic_Waste Organic Layer (Neutral Impurities) Extraction->Organic_Waste Discard Extracted_Product Extracted Product (May contain polar impurities) Acidify->Extracted_Product Chromatography Flash Column Chromatography (e.g., DCM/MeOH) Extracted_Product->Chromatography Polar_Waste High MW / Polar Impurities (Remain on column) Chromatography->Polar_Waste Discard Pure_Product Pure this compound Chromatography->Pure_Product Collect Pure Fractions

References

Optimizing reaction temperature and time for 2-Benzylacrylic acid esterification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the esterification of 2-benzylacrylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction. Here, we provide in-depth answers to common questions, troubleshooting guides for potential issues, and detailed protocols to help you optimize your reaction conditions for maximum yield and purity.

Section 1: Choosing Your Esterification Strategy

The optimal method for esterifying this compound depends heavily on the nature of the alcohol, the scale of the reaction, and the sensitivity of your substrates. This section helps you select the most appropriate starting point.

Q1: What are the primary methods for esterifying this compound, and how do I choose between them?

There are three primary methods for this esterification, each with distinct advantages and disadvantages:

  • Fischer-Speier Esterification: The most common and cost-effective method. It involves reacting the carboxylic acid with an alcohol under a strong acid catalyst (like H₂SO₄ or p-TsOH) with heating.[1] This is an equilibrium-controlled reaction, making it ideal for simple primary or secondary alcohols where the alcohol can be used in large excess or when water can be efficiently removed.[2][3]

  • Steglich Esterification: A milder, room-temperature method that uses a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[4][5] This method is excellent for acid-sensitive substrates or sterically hindered alcohols (including tertiary alcohols) where Fischer conditions would lead to elimination or degradation.[6]

  • Mitsunobu Reaction: Another mild method that utilizes triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD).[7][8] It is particularly valuable for secondary alcohols as the reaction proceeds with a predictable inversion of stereochemistry.[9][10]

Use the following decision tree to guide your choice:

G start What type of alcohol are you using? node_primary Primary or Secondary Alcohol start->node_primary Primary/Secondary node_tertiary Tertiary or Sterically Hindered Alcohol start->node_tertiary Tertiary/Hindered node_acid_sensitive Is the alcohol or substrate acid-sensitive? node_primary->node_acid_sensitive method_steglich Use Steglich Esterification node_tertiary->method_steglich node_stereo Is stereochemical inversion required? node_acid_sensitive->node_stereo No node_acid_sensitive->method_steglich Yes method_fischer Start with Fischer-Speier Esterification node_stereo->method_fischer No method_mitsunobu Use Mitsunobu Reaction node_stereo->method_mitsunobu Yes

Caption: Decision tree for selecting an esterification method.

Table 1: Comparison of Key Esterification Methods
FeatureFischer-Speier EsterificationSteglich EsterificationMitsunobu Reaction
Conditions Harsh (Acidic, High Temp)Mild (Neutral, Room Temp)[5]Mild (Neutral, 0°C to RT)[7]
Catalyst/Reagent H₂SO₄, p-TsOH (catalytic)[1]DCC, DMAP (stoichiometric)[4]PPh₃, DEAD/DIAD (stoichiometric)[8]
Best For Primary & secondary alcohols[3]Tertiary & acid-sensitive alcohols[6]Secondary alcohols requiring inversion[9]
Byproducts WaterDicyclohexylurea (DCU)[5]Triphenylphosphine oxide, Hydrazine derivative[7]
Key Advantage Low cost, scalableWide substrate scope, mild conditionsStereospecificity, mild conditions
Key Disadvantage Equilibrium-limited, harsh conditionsDifficult DCU removal, costToxic reagents, difficult byproduct removal
Section 2: In-Depth Guide to Fischer-Speier Esterification

This is the workhorse reaction for this compound esterification. Success hinges on effectively managing the reaction equilibrium and preventing polymerization.

Frequently Asked Questions (FAQs)

Q2: What is the biggest challenge when esterifying this compound and how do I prevent it? The primary challenge is the high potential for polymerization of the acrylic acid double bond, especially at elevated temperatures and in the presence of acid catalysts.[11]

Solution: Always add a radical inhibitor to the reaction mixture before heating.

  • Recommended Inhibitors: Hydroquinone (HQ) or Monomethyl ether of hydroquinone (MEHQ) at 0.1–1.0% by weight.[12]

  • Causality: These molecules act as radical scavengers, terminating the chain reactions that lead to polymer formation without interfering with the esterification mechanism.

Q3: How do I drive the Fischer esterification to completion? Being an equilibrium reaction, you must shift the equilibrium towards the product side according to Le Châtelier's principle.[13] There are two effective strategies:

  • Water Removal: Actively remove the water byproduct as it forms. The most common laboratory method is azeotropic distillation using a Dean-Stark apparatus .[13][14] Toluene is an excellent solvent for this, as it forms a low-boiling azeotrope with water.[15]

  • Use of Excess Reactant: Use a large excess (5-20 equivalents) of the alcohol. This is most practical when the alcohol is inexpensive, volatile, and can serve as the reaction solvent (e.g., methanol, ethanol).[2][3]

Q4: What is the optimal reaction temperature and time? This is a trade-off. Higher temperatures increase the reaction rate but also elevate the risk of polymerization and side reactions.[16][17]

  • General Guideline: Heat the reaction to a gentle reflux. The temperature will be dictated by the boiling point of the alcohol (if used as solvent) or the azeotroping solvent (e.g., toluene, ~110°C).[15]

  • Reaction Time: This can vary from 1 to 24 hours.[1] It is crucial to monitor the reaction's progress rather than relying on a fixed time. Use Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of the starting carboxylic acid.[18][19] The reaction is complete when the starting material spot/peak is no longer visible or its concentration plateaus.

Q5: Which acid catalyst should I use and how much?

  • Common Catalysts: Concentrated sulfuric acid (H₂SO₄) and para-toluenesulfonic acid (p-TsOH) are most effective.[1][20] p-TsOH is a solid, making it easier to handle, and is often considered milder.

  • Catalyst Loading: Typically, 1-5 mol% relative to the limiting reagent is sufficient. Higher catalyst loading can accelerate the reaction but may also promote charring and polymerization.[21]

Troubleshooting Common Problems
SymptomPossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficient water removal. 2. Catalyst is inactive or insufficient amount. 3. Reaction has not run long enough or at a high enough temperature.1. Ensure the Dean-Stark trap is filling and separating layers correctly. Check for leaks in the setup.[13] 2. Add a fresh portion of catalyst. 3. Increase reflux temperature (if possible) and monitor by TLC until the starting material is consumed.[22]
Reaction Stalls at ~50-70% The reaction has reached equilibrium.Vigorously remove water using a Dean-Stark apparatus or add a significant excess of the alcohol reactant to push the equilibrium forward.[3]
Formation of a Solid/Gel Polymerization of the acrylic acid.1. Prevention is key: Ensure a radical inhibitor (e.g., MEHQ) was added at the start.[11][12] 2. If it occurs, the batch is likely unsalvageable. For future runs, consider a lower reaction temperature or a milder esterification method (e.g., Steglich).
Dark Brown/Black Color Charring or decomposition caused by excessive heat or high catalyst concentration.Reduce the oil bath temperature to ensure only gentle reflux. Use the lower end of the recommended catalyst loading (1-2 mol%).
Difficult Product Purification Emulsion during aqueous workup; product co-distills with starting material.1. For emulsions, add brine (saturated NaCl solution) to break the emulsion. 2. Ensure the reaction has gone to completion before distillation. If separation is still difficult, column chromatography is the best alternative.
Section 3: Advanced & Alternative Methods (Steglich & Mitsunobu)
Q6: When should I use Steglich esterification and what are the key considerations?

Use the Steglich method for substrates that are sensitive to strong acids or high temperatures, or for forming esters of bulky, sterically-hindered alcohols like tert-butanol.[6][23]

  • Mechanism: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP acts as an acyl transfer catalyst, reacting with this intermediate to form a reactive acylpyridinium salt, which is then attacked by the alcohol.[6]

  • Key Challenge: The main byproduct, dicyclohexylurea (DCU), is a solid with limited solubility in many organic solvents, making its removal challenging.[5] It is typically removed by filtration, but some may remain in solution, requiring crystallization or chromatography for complete removal.

  • Optimization: The reaction is usually run at room temperature in a polar aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).[4][5]

Q7: Why would I choose the Mitsunobu reaction?

The primary reason to use the Mitsunobu reaction is to achieve a clean inversion of stereochemistry at a chiral secondary alcohol center.[8][9] It is also extremely mild and effective for a wide range of alcohols.

  • Mechanism: Triphenylphosphine and DEAD combine to activate the alcohol, forming an alkoxyphosphonium salt, which is a superb leaving group. The carboxylate then displaces it via an Sₙ2 reaction.[9]

  • Key Challenge: The byproducts, triphenylphosphine oxide (TPPO) and the reduced hydrazine derivative, can be very difficult to remove. Purification almost always requires careful column chromatography.

  • Optimization: The reaction is typically started at 0°C and allowed to warm to room temperature.[7] The order of addition of reagents can be critical; often, the alcohol, carboxylic acid, and PPh₃ are mixed before the slow addition of DEAD.[7]

Section 4: Experimental Protocols & Workflows
Protocol 1: Fischer Esterification using a Dean-Stark Trap

This protocol describes a general procedure for the esterification of this compound with a primary alcohol (e.g., butanol) using toluene as an azeotropic solvent.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification a 1. Charge flask with this compound (1 eq), alcohol (1.2-1.5 eq), toluene, and inhibitor (MEHQ). b 2. Assemble Dean-Stark apparatus and reflux condenser. Ensure all joints are sealed. a->b c 3. Add acid catalyst (e.g., p-TsOH, 2-5 mol%) to the stirring mixture. b->c d 4. Heat mixture to reflux (~110-120°C oil bath). Water will begin to collect in the trap. c->d e 5. Monitor reaction progress every 1-2 hours via TLC. d->e f 6. Continue reflux until starting acid is consumed. e->f g 7. Cool to RT. Transfer to a separatory funnel. Wash with NaHCO₃ solution, then brine. f->g h 8. Dry organic layer over Na₂SO₄, filter, and concentrate via rotary evaporation. g->h i 9. Purify the crude ester by vacuum distillation or silica gel chromatography. h->i

Caption: Workflow for a typical Fischer esterification experiment.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired alcohol (1.2-1.5 eq), toluene (approx. 2 mL per mmol of acid), and a catalytic amount of MEHQ.

  • Assembly: Attach a Dean-Stark trap and a reflux condenser to the flask.[14] Ensure the system is properly clamped and water lines are attached to the condenser.

  • Catalyst Addition: Begin stirring and add the acid catalyst (e.g., p-TsOH, 0.02-0.05 eq).

  • Reflux: Heat the flask in an oil bath to maintain a steady reflux. You should observe the condensate collecting in the Dean-Stark trap, where the lower water layer separates and the upper toluene layer returns to the flask.[24]

  • Monitoring: Periodically (e.g., every hour), withdraw a small aliquot from the reaction mixture, dilute it, and spot it on a TLC plate to monitor the disappearance of the starting material.[22]

  • Completion: The reaction is considered complete when the this compound spot is no longer visible by TLC.

  • Workup: Allow the mixture to cool to room temperature. Transfer it to a separatory funnel and dilute with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and finally brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude ester by either vacuum distillation (for thermally stable esters) or column chromatography on silica gel.[25]

Protocol 2: Monitoring the Reaction by Thin-Layer Chromatography (TLC)

TLC is a fast and effective way to qualitatively track the progress of your esterification.[18][26]

  • Prepare the Plate: On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).

  • Prepare Samples:

    • SM: Dissolve a tiny amount of your starting this compound in a solvent like ethyl acetate.

    • RXN: Take a drop of your reaction mixture with a capillary tube and dilute it in a small vial with ethyl acetate.

  • Spot the Plate:

    • In the "SM" lane, spot the starting material solution.

    • In the "RXN" lane, spot the diluted reaction mixture.

    • In the "CO" lane, spot the SM solution first, then carefully spot the RXN solution directly on top of it.[22]

  • Develop the Plate: Place the plate in a sealed chamber containing a suitable eluent (e.g., 4:1 Hexanes:Ethyl Acetate). Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp.[26] The carboxylic acid (SM) will be a more polar spot (lower Rf value) than the ester product (higher Rf value). The reaction is complete when the SM spot has completely disappeared from the "RXN" lane.

References

Technical Support Center: Troubleshooting Guide for 2-Benzylacrylic Acid Reaction Failures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-benzylacrylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during this important synthetic transformation. The following question-and-answer format directly addresses specific experimental failures, offering explanations grounded in chemical principles and providing actionable protocols to get your reaction back on track.

I. Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common and overarching issues that can lead to the failure of a this compound synthesis.

Q1: My reaction has failed completely, yielding no discernible product. Where do I begin troubleshooting?

A: A complete reaction failure, characterized by the recovery of only starting materials or a complex mixture of unidentifiable byproducts, typically points to a fundamental problem with one of the core reaction components or conditions. A systematic approach is crucial for diagnosis.

Initial Diagnostic Workflow:

  • Reagent Integrity:

    • Purity of Starting Materials: Verify the purity of your aldehyde (e.g., formaldehyde or paraformaldehyde) and the active methylene compound (e.g., benzylmalonic acid or an appropriate ester).[1] Impurities can poison catalysts or lead to unwanted side reactions.

    • Solvent Anhydrousness: Many condensation reactions are sensitive to moisture.[2] Ensure you are using appropriately dried solvents, especially when employing moisture-sensitive catalysts or intermediates.

    • Catalyst Activity: If using a base catalyst like piperidine or an organocatalyst, ensure it has not degraded due to improper storage. For Lewis acid-catalyzed routes, strict exclusion of moisture is paramount.[2][3]

  • Reaction Conditions:

    • Temperature Control: Inadequate heating can prevent the reaction from reaching the necessary activation energy, while excessive heat can promote decomposition or side reactions.[4][5] Monitor the internal reaction temperature closely.

    • Stoichiometry: Double-check the molar ratios of your reactants and catalyst. An incorrect ratio can lead to incomplete conversion or the formation of undesired products.

  • Reaction Monitoring:

    • Utilize Thin Layer Chromatography (TLC) or another suitable analytical technique to monitor the reaction's progress. This will help determine if the reaction is stalling or if the product is degrading under the reaction conditions.[6]

Q2: The yield of my this compound is consistently low. What are the likely causes and how can I improve it?

A: Low yields can be attributed to a variety of factors, including incomplete conversion, competing side reactions, and product loss during workup and purification.

Strategies for Yield Optimization:

  • Incomplete Conversion:

    • Reaction Time and Temperature: As mentioned, these are critical parameters. If TLC analysis shows significant starting material remaining, consider extending the reaction time or incrementally increasing the temperature.[6]

    • Catalyst Loading: Insufficient catalyst may lead to a sluggish or incomplete reaction. A modest increase in catalyst loading could improve the reaction rate and overall conversion.

  • Side Reactions:

    • Self-Condensation: The aldehyde starting material can undergo self-condensation, particularly under strongly basic conditions.[6] Using a weaker base or a more controlled addition of the base can mitigate this.

    • Polymerization: Acrylic acids and their derivatives can be prone to polymerization, especially at elevated temperatures.[7] Consider adding a radical inhibitor if polymerization is suspected.

  • Product Loss During Workup:

    • Extraction Efficiency: Ensure the pH of the aqueous phase is appropriately adjusted to either protonate or deprotonate the carboxylic acid for efficient extraction into the desired solvent layer.

    • Purification Method: Column chromatography is a common method for purifying this compound.[1] However, improper solvent selection can lead to poor separation and product loss. Recrystallization is another option if a suitable solvent system can be identified.

II. Method-Specific Troubleshooting

The synthesis of this compound can be approached through several synthetic routes. This section provides troubleshooting advice tailored to specific, commonly employed reactions.

A. Knoevenagel Condensation

The Knoevenagel condensation is a widely used method for forming carbon-carbon bonds and is a common route to α,β-unsaturated acids.[8]

Troubleshooting Flowchart for Knoevenagel Condensation

start Low/No Product Yield q1 Is the active methylene compound sufficiently acidic? start->q1 s1 Use a compound with stronger electron-withdrawing groups (e.g., malonic acid, cyanoacetate). q1->s1 No q2 Is the base catalyst appropriate? q1->q2 Yes s1->q2 s2 A strong base can cause self-condensation. Use a weaker base like piperidine or pyridine. Optimize catalyst loading. q2->s2 No q3 Is water being effectively removed? q2->q3 Yes s2->q3 s3 Use a Dean-Stark trap or a drying agent. Water is a byproduct and can inhibit the reaction. q3->s3 No q4 Are reaction conditions (solvent, temperature) optimal? q3->q4 Yes s3->q4 s4 Polar aprotic solvents (DMF, acetonitrile) can accelerate the reaction. Some reactions require heating. q4->s4 No end Improved Yield q4->end Yes s4->end

Caption: Troubleshooting workflow for the Knoevenagel condensation.

Q3: My Knoevenagel condensation is not proceeding. I'm using benzylmalonic acid and paraformaldehyde with piperidine as a catalyst. What could be wrong?

A: Assuming the integrity of your reagents, the issue likely lies in the reaction conditions or the specific nature of the reactants.

  • Depolymerization of Paraformaldehyde: Paraformaldehyde needs to depolymerize to formaldehyde in situ. This process can be slow. Gentle heating at the beginning of the reaction can facilitate this.

  • Catalyst Inefficiency: While piperidine is a standard catalyst, its effectiveness can be substrate-dependent.[6] Consider using a different amine base, such as pyridine, or employing the Doebner modification, which uses pyridine as both the catalyst and solvent and can facilitate decarboxylation.[9]

  • Water Removal: The Knoevenagel condensation produces water, which can shift the equilibrium back towards the starting materials.[6] If your reaction is run in a solvent like toluene, using a Dean-Stark apparatus to remove water azeotropically can significantly improve the yield.

Detailed Protocol: Knoevenagel Condensation with Azeotropic Water Removal
  • Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Reagents: To the flask, add benzylmalonic acid (1.0 eq), paraformaldehyde (1.1-1.5 eq), and a suitable solvent that forms an azeotrope with water (e.g., toluene).

  • Catalyst: Add a catalytic amount of piperidine or pyridine (0.1 eq).

  • Reaction: Heat the mixture to reflux. Water will collect in the Dean-Stark trap, driving the reaction to completion.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture, wash with dilute acid (e.g., 1M HCl) to remove the amine catalyst, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.[1]

B. Baylis-Hillman Reaction

The Baylis-Hillman reaction is an atom-economical method for forming a carbon-carbon bond between the α-position of an activated alkene and a carbon electrophile, typically an aldehyde.[10][11]

Q4: I am attempting a Baylis-Hillman reaction to synthesize a precursor to this compound, but the reaction is extremely slow or stalls completely. Why is this happening?

A: The Baylis-Hillman reaction is notoriously slow, and several factors can impede its progress.

  • Catalyst Choice: The nucleophilicity of the catalyst is crucial. Tertiary amines like DABCO (1,4-diazabicyclo[2.2.2]octane) and phosphines are common catalysts.[11] If your reaction is slow with DABCO, a switch to a more nucleophilic phosphine catalyst, such as tributylphosphine, might be beneficial.

  • Steric Hindrance: The reaction is sensitive to steric bulk on both the aldehyde and the activated alkene.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents are generally preferred. In some cases, protic solvents like water can accelerate the reaction.[11]

Baylis-Hillman Reaction Mechanism Overview

cluster_0 Reaction Steps A 1. Michael Addition (Catalyst + Activated Alkene) B 2. Enolate Formation A->B C 3. Aldol Addition (Enolate + Aldehyde) B->C D 4. Catalyst Elimination C->D E Baylis-Hillman Adduct D->E

Caption: Key steps in the Baylis-Hillman reaction mechanism.[10]

C. Reformatsky Reaction

The Reformatsky reaction utilizes an organozinc reagent formed from an α-halo ester and zinc metal to react with a carbonyl compound.[12][13] This can be a route to β-hydroxy esters, which can then be dehydrated to the α,β-unsaturated product.

Q5: My Reformatsky reaction is failing to initiate. I'm not observing the formation of the organozinc reagent. What is the problem?

A: The initiation of the Reformatsky reaction is critically dependent on the activation of the zinc metal.

  • Zinc Activation: Commercial zinc dust is often coated with a layer of zinc oxide, which prevents it from reacting with the α-halo ester. It is essential to activate the zinc prior to use. This can be done by washing with dilute acid, followed by water, ethanol, and ether, and then drying under vacuum.

  • Anhydrous Conditions: The formation of the organozinc reagent is highly moisture-sensitive. Ensure all glassware is oven-dried and the solvent is anhydrous.

  • Initiation: A small crystal of iodine can sometimes be added to etch the surface of the zinc and initiate the reaction. Gentle heating may also be required.

Quantitative Parameters for Common Synthetic Routes
ParameterKnoevenagel CondensationBaylis-Hillman ReactionReformatsky Reaction
Key Reactants Aldehyde, Active Methylene CompoundAldehyde, Activated AlkeneAldehyde/Ketone, α-Halo Ester
Catalyst/Reagent Weak Base (e.g., Piperidine)Tertiary Amine (e.g., DABCO) or PhosphineActivated Zinc Metal
Typical Solvent Toluene, Ethanol, DMFDMF, THF, ChloroformTHF, Diethyl Ether, Benzene
Temperature Range Room Temp. to Reflux-55°C to Room Temp.Room Temp. to Reflux
Key Byproduct WaterNone (Atom Economical)Zinc Salts

III. Purification and Characterization

Q6: I have obtained a crude product, but I am struggling to purify it. What are the common impurities and the best purification strategies?

A: The impurities present in your crude this compound will depend on the synthetic route employed.

  • Common Impurities:

    • Unreacted starting materials (e.g., benzylmalonic acid, aldehyde).

    • Side products from self-condensation or polymerization.

    • For the Reformatsky route, β-hydroxy ester intermediate if dehydration is incomplete.

    • For syntheses starting from benzylmalonic acid, potential for decarboxylation byproducts.

  • Purification Strategies:

    • Acid-Base Extraction: This is a powerful technique for separating carboxylic acids from neutral organic compounds. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with a weak base (e.g., saturated sodium bicarbonate solution). The aqueous layer, containing the carboxylate salt, can then be acidified and the pure product extracted back into an organic solvent.

    • Column Chromatography: Silica gel chromatography is effective for separating this compound from less polar impurities. A gradient elution starting with a nonpolar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically employed.[1]

    • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent or solvent pair can be a highly effective purification method.

Characterization Data for this compound
PropertyValue
Molecular Formula C₁₀H₁₀O₂
Molecular Weight 162.19 g/mol [14]
Appearance White to off-white solid
Melting Point 68-72 °C

This guide provides a comprehensive framework for troubleshooting common failures in the synthesis of this compound. By systematically evaluating your reagents, reaction conditions, and workup procedures, you can effectively diagnose and resolve the issues hindering your synthetic success.

References

Technical Support Center: Column Chromatography Purification of 2-Benzylacrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are utilizing column chromatography for the purification of 2-benzylacrylic acid and its derivatives. As compounds with inherent acidity and potential for various intermolecular interactions, their purification can present unique challenges. This technical support center provides in-depth troubleshooting guidance and frequently asked questions (FAQs) to empower you to overcome these hurdles and achieve optimal separation efficiency and purity.

I. Understanding the Molecule: Key Properties of this compound Derivatives

This compound and its derivatives are characterized by the presence of a carboxylic acid moiety (or a derivative such as an ester or amide), a benzyl group, and a reactive acrylic double bond.[1] These features dictate their behavior on a chromatographic column:

  • Acidity: The carboxylic acid group is the most significant contributor to the polarity and potential for unwanted interactions with the stationary phase.

  • Polarity Range: The overall polarity of the molecule can be modulated by the nature of the "R" group in its derivatives (e.g., esters, amides), influencing its retention characteristics.

  • Reactivity: The acrylic double bond makes these compounds valuable synthetic intermediates but also susceptible to polymerization or degradation under certain conditions.[2]

II. Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues you may encounter during the column chromatography of this compound derivatives in a question-and-answer format.

Q1: I'm observing significant peak tailing for my this compound derivative on a silica gel column. What's causing this and how can I fix it?

A1: Peak tailing is a common issue when purifying acidic compounds like this compound derivatives on standard silica gel.[3]

Causality: The primary cause is the interaction between the acidic carboxylic acid group of your compound and the slightly acidic silanol groups (Si-OH) on the surface of the silica gel.[4][5] This strong, often irreversible, adsorption leads to a slow and uneven elution of the compound, resulting in a tailed peak.[6]

Solutions:

  • Mobile Phase Modification with Acetic Acid: The most common and effective solution is to add a small amount of a volatile acid, such as acetic acid or formic acid, to your mobile phase.[4][7]

    • Mechanism: The added acid protonates the carboxylate form of your compound, rendering it less polar and reducing its strong interaction with the silica surface. It also competes with your compound for the active sites on the silica gel.[6][7]

    • Protocol: Start by adding 0.1-1% acetic acid to your eluent. For example, if you are using a 20:80 ethyl acetate/hexane mixture, you would prepare a solution of 20% ethyl acetate and 1% acetic acid in hexane.

  • Use a High-Purity, End-Capped Stationary Phase: Modern, high-purity silica gels with minimal metal content and end-capping can reduce the number of accessible acidic silanol groups, thereby minimizing tailing.[8]

Q2: My compound seems to be decomposing on the silica gel column. How can I prevent this?

A2: The acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds.[9] Additionally, some acrylic acid derivatives can be prone to polymerization.[2]

Solutions:

  • Deactivation of Silica Gel with Triethylamine (TEA): If your compound is sensitive to acid, you can neutralize the silica gel before use.[10]

    • Protocol: Prepare your column as usual. Then, flush the column with 1-2 column volumes of your starting eluent containing 1-3% triethylamine. Follow this with a flush of 1-2 column volumes of the eluent without triethylamine to remove the excess base.[8][10] The column is now ready for your separation.

  • Use an Alternative Stationary Phase:

    • Alumina (Neutral or Basic): Alumina is a good alternative to silica gel for acid-sensitive compounds. Neutral alumina is generally a safe starting point.

    • Reversed-Phase Chromatography: For more polar derivatives, reversed-phase chromatography on a C18-functionalized silica gel can be an excellent option. In this case, your mobile phase will be more polar (e.g., water/acetonitrile or water/methanol mixtures).

Q3: I'm struggling to get good separation between my desired this compound derivative and a closely related impurity. What can I do?

A3: Achieving good resolution between structurally similar compounds requires careful optimization of the mobile phase.

Solutions:

  • Optimize the Solvent System using Thin-Layer Chromatography (TLC): TLC is an indispensable tool for quickly screening different solvent systems to find the one that provides the best separation.[5]

    • Goal: Aim for a solvent system that gives your target compound an Rf value of approximately 0.2-0.4 for optimal separation on a column.[5]

    • Starting Point: For many this compound derivatives, a good starting point for TLC analysis is a mixture of ethyl acetate and hexane (e.g., 1:4, 1:2, 1:1 ratios).[11] For more polar derivatives, dichloromethane and methanol mixtures can be effective.[7]

  • Employ a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) can improve separation. Start with a less polar solvent system to elute the less polar impurities, then slowly increase the proportion of the more polar solvent to elute your target compound, leaving the more polar impurities behind.

Q4: My compound is not eluting from the column, even with a highly polar solvent system.

A4: This indicates a very strong interaction with the stationary phase, or potential insolubility issues.

Solutions:

  • Check for Precipitation: Ensure your crude sample is fully dissolved in the loading solvent. If the compound precipitates at the top of the column, it will not elute properly. If solubility is an issue, you may need to use a "dry loading" technique.

    • Dry Loading Protocol: Dissolve your crude sample in a suitable solvent. Add a small amount of silica gel to this solution and then remove the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of your packed column.

  • Re-evaluate Stationary Phase Choice: If your compound is highly polar, normal-phase chromatography on silica may not be the best approach. Consider switching to reversed-phase chromatography or another stationary phase like Diol or Cyano-functionalized silica.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase to purify a this compound ester?

A1: For a typical this compound ester, a good starting point for method development is a mixture of ethyl acetate and hexane. Begin with a low polarity mixture, such as 10% ethyl acetate in hexane, and gradually increase the polarity based on TLC analysis. Remember to add 0.1-1% acetic acid to the mobile phase to prevent peak tailing.

Q2: How do I choose between silica gel and alumina for my purification?

A2: Silica gel is the most common stationary phase and is suitable for a wide range of compounds. However, due to its acidic nature, it can cause issues with acid-sensitive compounds. Alumina is available in acidic, neutral, and basic forms. For purifying this compound derivatives that may be unstable on silica, neutral alumina is a good first alternative to try.

Q3: How can I visualize my this compound derivative on a TLC plate?

A3: Most this compound derivatives are UV-active due to the presence of the benzene ring. Therefore, the primary method of visualization is using a UV lamp at 254 nm, where the compound will appear as a dark spot on a fluorescent background.[12] For derivatives without a strong UV chromophore, or for better visualization, you can use a chemical stain. A potassium permanganate (KMnO₄) stain is often effective as it reacts with the acrylic double bond. Acidic compounds can also be visualized using a bromocresol green stain, where they will appear as yellow spots on a blue background.[13]

Q4: What is the typical loading capacity of a silica gel column for these types of compounds?

A4: The loading capacity depends on the difficulty of the separation. As a general rule of thumb, for a straightforward separation (well-resolved spots on TLC), you can load approximately 1 gram of crude material per 20-40 grams of silica gel. For more challenging separations, this ratio should be increased to 1:100 or even higher.

IV. Data Summary and Recommended Protocols

Table 1: Mobile Phase Selection and Troubleshooting for this compound Derivatives
IssueRecommended Mobile Phase System (Normal Phase)AdditiveRationale & Key Considerations
Initial Screening Ethyl Acetate / Hexane (start with 1:9, increase polarity)0.1 - 1% Acetic AcidA versatile system for compounds of moderate polarity. Acetic acid is crucial to prevent peak tailing of the carboxylic acid functionality.[4][7]
More Polar Derivatives Dichloromethane / Methanol (start with 99:1, increase polarity)0.1 - 1% Acetic AcidEffective for more polar derivatives such as those with additional hydroxyl or amino groups.
Poor Separation Toluene / Acetone or Toluene / Ethyl Acetate0.1 - 1% Acetic AcidToluene can offer different selectivity compared to hexane due to π-π interactions with the benzyl group, potentially improving the separation of closely related compounds.
Compound Degradation Ethyl Acetate / Hexane or Dichloromethane / Methanol1-3% Triethylamine (for column pre-treatment)For acid-sensitive compounds, neutralizing the silica gel with a base before loading the sample can prevent degradation.[8][10]
Experimental Protocol: Flash Column Chromatography of a this compound Derivative
  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., 10%, 20%, 30% ethyl acetate in hexane, each containing 0.5% acetic acid) to find a system that gives the desired compound an Rf of ~0.3.

  • Column Packing (Slurry Method):

    • Choose an appropriate size column based on the amount of crude material.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent identified from your TLC analysis.

    • Pour the slurry into the column and use gentle air pressure to pack the silica gel bed uniformly. Ensure there are no air bubbles or cracks.

    • Add a thin layer of sand on top of the silica gel bed to prevent disruption during solvent addition.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent.

    • Add a small amount of silica gel (2-3 times the mass of the crude product) to the solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add the powdered sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle air pressure to begin the elution process.

    • Collect fractions in an array of test tubes.

    • If using a gradient elution, start with the least polar solvent system and gradually increase the polarity by adding more of the polar co-solvent.

  • Analysis of Fractions:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

V. Visualizing the Workflow

Diagram 1: Troubleshooting Workflow for Purifying this compound Derivatives

Chromatography_Troubleshooting start Start Purification tlc Develop TLC with EtOAc/Hexane + 0.5% Acetic Acid start->tlc rf_check Is Rf of Target ~0.3 and separation adequate? tlc->rf_check adjust_solvent Adjust Solvent Polarity (e.g., change EtOAc/Hexane ratio) or try DCM/MeOH rf_check->adjust_solvent No run_column Run Column Chromatography rf_check->run_column Yes adjust_solvent->tlc analysis Analyze Fractions by TLC run_column->analysis outcome Evaluate Peak Shape and Purity analysis->outcome success Pure Product Obtained outcome->success Good tailing Issue: Peak Tailing outcome->tailing Tailing decomposition Issue: Decomposition outcome->decomposition Decomposition no_separation Issue: Poor Separation outcome->no_separation Poor Separation fix_tailing Increase Acetic Acid concentration in Mobile Phase (up to 1%) tailing->fix_tailing fix_decomposition Use Deactivated Silica (TEA wash) or switch to Neutral Alumina decomposition->fix_decomposition fix_separation Try Gradient Elution or a different solvent system (e.g., Toluene-based) no_separation->fix_separation fix_tailing->run_column fix_decomposition->run_column fix_separation->run_column

Caption: A decision-making workflow for troubleshooting common issues.

VI. References

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  • SiliCycle. FAQ: Is there a way to reduce the acidity of my silica gel if my compound is sensitive to acid?. --INVALID-LINK--

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  • ResearchGate. When basification of silica gel is required, before using Column chromatography?. --INVALID-LINK--

  • Study.com. What is the purpose of adding a small volume, e.g 1ml of glacial acetic acid in the mobile phase during HPLC analysis?. Homework.Study.com. --INVALID-LINK--

  • GMP Insiders. Common Causes Of Peak Tailing in Chromatography. --INVALID-LINK--

  • ResearchGate. TLC tailing and carboxylic acid?. --INVALID-LINK--

  • Zhou, Y., et al. (2024). Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. Journal of Chromatography A, 1721, 464819. --INVALID-LINK--

  • Reddit. Advice on neutralising silica gel for column chromatography of sensitive compounds?. r/Chempros. --INVALID-LINK--

  • Reddit. Deactivating Silica Gel with Triethylamine. r/chemhelp. --INVALID-LINK--

  • Chemical Bull Pvt. Ltd. This compound | 5669-19-2. --INVALID-LINK--

  • Columbia University. Column chromatography. --INVALID-LINK--

  • Agilent. The LC Handbook. --INVALID-LINK--

  • Chromatography Forum. Use of Glacial Acetic Acid in Mobile Phase. --INVALID-LINK--

  • University of Leeds. HPLC solvents and mobile phase additives. --INVALID-LINK--

  • Axion Labs. HPLC Peak Tailing. --INVALID-LINK--

  • Scribd. Chromatography Principles of Stationary and Mobile Phases. --INVALID-LINK--

  • CAMEO Chemicals - NOAA. Acrylates and Acrylic Acids. --INVALID-LINK--

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  • Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. --INVALID-LINK--

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  • Chemistry LibreTexts. Chromatographic Columns. --INVALID-LINK--

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  • SlideShare. Column Chromatography principle and applications.pptx. --INVALID-LINK--

  • ResearchGate. 13 C NMR Spectrum of BN. Rf : 0.60, hexane/ethyl acetate (3/0, v/v) 1 H.... --INVALID-LINK--

  • IJCRT.org. Column Chromatography. --INVALID-LINK--

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  • Semantic Scholar. A Simple TLC—Densitometric Method for the Quantification of Acrylic Acid in Aqueous Solutions. --INVALID-LINK--

  • The Royal Society of Chemistry. Supplementary Information. --INVALID-LINK--

  • Anveshana's International Publication. OVERVIEW ON COLUMN CHROMATOGRAPHY. --INVALID-LINK--

  • Inchem.org. Acrylic acid (EHC 191, 1997). --INVALID-LINK--

  • Cytiva. Column efficiency testing. --INVALID-LINK--

  • Organic Chemistry Data. TLC Visualization Solutions. --INVALID-LINK--

  • Agilent. Control pH During Method Development for Better Chromatography. --INVALID-LINK--

  • ResearchGate. Use of pyrolysis and gas chromatography for the determination of acrylic acid concentration in acrylic copolymers containing carboxylic groups. --INVALID-LINK--

  • ACS Publications. Phosphorus-Containing Acrylate-Based Core–Shell Polymers: Synthesis and Flame-Retardant Properties. --INVALID-LINK--

  • Chromatography Today. What Does Column Efficiency Mean?. --INVALID-LINK--

  • YouTube. Visualizing a TLC plate. --INVALID-LINK--

  • The Royal Society of Chemistry. D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. --INVALID-LINK--

  • ResearchGate. A Simple TLC-Densitometric Method for the Quantification of Acrylic Acid in Aqueous Solutions. --INVALID-LINK--

  • ResearchGate. Thermal degradation of polyacrylic acid in dilute aqueous solution. --INVALID-LINK--

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. --INVALID-LINK--

  • Reddit. What compounds are unstable in a silica gel column (chromatography). r/chemhelp. --INVALID-LINK--

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  • University of California, Irvine. 5. Thin Layer Chromatography. --INVALID-LINK--

References

Effect of catalyst choice on 2-Benzylacrylic acid reaction outcomes

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Catalyst Selection and Troubleshooting

Welcome to the technical support center for the synthesis of 2-benzylacrylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the critical role of catalyst selection in achieving successful reaction outcomes. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

Introduction: The Synthetic Landscape for this compound

This compound is a valuable building block in pharmaceutical and fine chemical synthesis.[1] Its preparation can be approached through several synthetic routes, with the choice of catalyst being a pivotal factor that dictates yield, selectivity, and the overall efficiency of the reaction. The most common pathways to this compound and its derivatives include the Baylis-Hillman reaction, Knoevenagel condensation, and palladium-catalyzed cross-coupling reactions like the Heck reaction. Each of these methods offers distinct advantages and is accompanied by its own set of challenges, primarily revolving around the catalyst system.

This guide will dissect the nuances of catalyst choice for each of these key synthetic strategies, providing you with the expertise to not only select the optimal catalyst for your specific needs but also to troubleshoot and optimize your reaction conditions effectively.

Part 1: Frequently Asked Questions (FAQs) on Catalyst Selection

This section addresses common questions regarding the selection of catalysts for the synthesis of this compound, providing insights into the rationale behind these choices.

Q1: What are the primary catalytic methods for synthesizing this compound, and how do I choose between them?

A1: The three primary catalytic routes are the Baylis-Hillman reaction, Knoevenagel condensation, and the Heck reaction. The choice largely depends on the available starting materials, desired scale, and tolerance for specific reaction conditions.

  • Baylis-Hillman Reaction: This is an atom-economical reaction that couples an activated alkene with an aldehyde. It is often catalyzed by nucleophilic tertiary amines or phosphines.[2][3][4] This method is advantageous for its use of readily available starting materials and mild reaction conditions.

  • Knoevenagel Condensation: This reaction involves the condensation of a compound with an active methylene group (like benzylmalonic acid) with a carbonyl compound (like formaldehyde) in the presence of a weak base catalyst.[5][6] It is a reliable method, particularly when starting from malonic acid derivatives.[7]

  • Heck Reaction: A powerful palladium-catalyzed cross-coupling reaction, the Heck reaction can be used to couple an aryl halide with an acrylic acid derivative.[8][9] This method offers high selectivity but requires a palladium catalyst and a base.

Q2: In the Baylis-Hillman reaction for this compound synthesis, what is the role of the catalyst, and what are the common choices?

A2: In the Baylis-Hillman reaction, the catalyst acts as a nucleophile that adds to the activated alkene in a Michael fashion, generating a zwitterionic enolate. This enolate then adds to the aldehyde (e.g., benzaldehyde). The catalyst is subsequently eliminated to yield the final product.[4]

Common catalysts include:

  • Tertiary Amines: 1,4-Diazabicyclo[2.2.2]octane (DABCO) is the most frequently used catalyst due to its high nucleophilicity and appropriate steric profile.[2][3] Other amines like 3-hydroxyquinuclidine (3-QDL) and DBU can also be employed, sometimes offering rate enhancements.

  • Phosphines: Tertiary phosphines, such as triphenylphosphine (PPh₃), can also catalyze the reaction and are sometimes more effective for certain substrates.

Q3: For the Knoevenagel condensation route, what type of catalyst is typically used and why?

A3: The Knoevenagel condensation is typically catalyzed by a weak base.[5][6] The role of the base is to deprotonate the active methylene compound to form a carbanion, which then acts as the nucleophile.

Common catalysts include:

  • Primary, Secondary, and Tertiary Amines: Piperidine, pyridine, and diethylamine are frequently used.[5][7] The choice of amine can influence the reaction rate and yield. Using a strong base is generally avoided as it can promote the self-condensation of the aldehyde or ketone.[5]

  • Ammonium Salts: Ammonium acetate can also be an effective catalyst.[10]

Q4: What are the key components of the catalytic system in a Heck reaction for synthesizing this compound derivatives?

A4: The Heck reaction requires a palladium catalyst, a phosphine ligand (in many cases), and a base.

  • Palladium Source: Common precatalysts include palladium(II) acetate (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium chloride (PdCl₂).[9]

  • Ligands: Phosphine ligands such as triphenylphosphine (PPh₃) or tri-tert-butylphosphine are often used to stabilize the palladium center and influence the catalytic activity.[9][11]

  • Base: A base, such as triethylamine or potassium carbonate, is required to neutralize the acid generated during the reaction and regenerate the active catalyst.[9]

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound, with a focus on the impact of catalyst choice.

Issue 1: Low or No Product Yield

Symptom: The reaction yields a very small amount of this compound, or none at all, as confirmed by TLC, GC-MS, or NMR analysis.

Potential Cause Catalyst-Specific Troubleshooting Steps
Catalyst Deactivation (General) Solution: Ensure all reagents and solvents are anhydrous and glassware is thoroughly dried, especially when using moisture-sensitive catalysts like Lewis acids or some palladium complexes.[12] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[13]
Incorrect Catalyst Choice for the Reaction Solution: Re-evaluate the chosen synthetic route and the corresponding catalyst. For instance, a weak amine base that is effective for a Knoevenagel condensation will not catalyze a Heck reaction.
Insufficient Catalyst Loading Solution: While catalytic amounts are required, too little catalyst will result in a slow or stalled reaction. Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%) and monitor the reaction progress.
Catalyst Inhibition by Impurities Solution: Purify starting materials. Impurities in the starting materials can sometimes poison the catalyst. For example, sulfur-containing impurities can deactivate palladium catalysts.
Slow Reaction Rate (Baylis-Hillman) Solution: The Baylis-Hillman reaction is notoriously slow.[2] Consider using a more nucleophilic catalyst (e.g., 3-QDL instead of DABCO) or a co-catalyst. Alternatively, explore rate acceleration techniques such as performing the reaction in a protic solvent or at a higher concentration.
Poor Catalyst Solubility Solution: Ensure the chosen catalyst is soluble in the reaction solvent at the reaction temperature. If solubility is an issue, consider a different solvent system or a more soluble catalyst derivative.
Issue 2: Formation of Significant Side Products

Symptom: TLC or other analytical methods show multiple spots, indicating the formation of undesired byproducts.

Potential Cause Catalyst-Specific Troubleshooting Steps
Dimerization/Polymerization of Starting Material Solution: This is common with acrylic acid derivatives. In reactions like the Baylis-Hillman, this can be due to the high reactivity of the enolate intermediate. Consider using a less reactive catalyst or adding a polymerization inhibitor.
Formation of Michael Adducts (Baylis-Hillman) Solution: The initial adduct of the catalyst to the acrylic acid derivative can sometimes react with another molecule of the acrylic derivative. Adjusting the stoichiometry of the reactants or the rate of addition of the aldehyde may help.
Self-Condensation of Aldehyde (Knoevenagel) Solution: If a base that is too strong is used, it can promote the self-condensation of the aldehyde. Switch to a weaker base like piperidine or pyridine.[5]
Isomerization of the Product Solution: The double bond in this compound can potentially isomerize under certain conditions. The choice of base and solvent can influence this. Analyze the product mixture to identify the isomers and adjust reaction conditions accordingly.
Homocoupling of Aryl Halide (Heck) Solution: In palladium-catalyzed reactions, the aryl halide can sometimes couple with itself. This can be influenced by the ligand and the reaction temperature. Screening different phosphine ligands or lowering the reaction temperature may mitigate this side reaction.
Experimental Workflow and Data Presentation

This protocol provides a general framework. Specific quantities and conditions should be optimized for the particular substrate.

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the activated alkene (e.g., methyl acrylate, 1.0 eq) and the aldehyde (e.g., benzaldehyde, 1.2 eq).

  • Solvent Addition: Add the appropriate solvent (e.g., DMF, CH₂Cl₂).

  • Catalyst Addition: Add the nucleophilic catalyst (e.g., DABCO, 0.1-0.3 eq).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. Note that these reactions can be slow and may require several days.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

CatalystLoading (mol%)SolventTime (h)Yield (%)Reference
DABCO20Neat12075Fictionalized Data for Illustration
3-Hydroxyquinuclidine20Neat7285Fictionalized Data for Illustration
PPh₃20THF14460Fictionalized Data for Illustration
DBU20CH₂Cl₂9670Fictionalized Data for Illustration

Note: The data in this table is illustrative and intended to show a comparative format. Actual results will vary based on specific substrates and reaction conditions.

Part 3: Visualization of Key Concepts

Visual aids can help in understanding complex reaction mechanisms and workflows.

Baylis-Hillman Reaction Mechanism

Baylis_Hillman_Mechanism cluster_0 Catalyst Activation cluster_1 Carbon-Carbon Bond Formation cluster_2 Product Formation Activated_Alkene Activated Alkene Zwitterionic_Enolate Zwitterionic Enolate Activated_Alkene->Zwitterionic_Enolate Michael Addition Catalyst Nucleophilic Catalyst (e.g., DABCO) Catalyst->Zwitterionic_Enolate Adduct Aldol-type Adduct Zwitterionic_Enolate->Adduct Nucleophilic Attack Aldehyde Aldehyde Aldehyde->Adduct Product This compound Derivative Adduct->Product Proton Transfer & Catalyst Elimination Product->Catalyst Catalyst Regeneration

Caption: Mechanism of the Baylis-Hillman reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Catalyst Is the catalyst active and appropriate? Start->Check_Catalyst Check_Conditions Are reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Optimize_Catalyst Optimize Catalyst: - Increase loading - Change catalyst type Check_Catalyst->Optimize_Catalyst No Check_Purity Are starting materials pure? Check_Conditions->Check_Purity Yes Optimize_Conditions Optimize Conditions: - Adjust temperature - Change solvent Check_Conditions->Optimize_Conditions No Purify_Reagents Purify Starting Materials Check_Purity->Purify_Reagents No Success Yield Improved Check_Purity->Success Yes Optimize_Catalyst->Start Optimize_Conditions->Start Purify_Reagents->Start

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Minimizing Dimer Formation in Acrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Acrylic acid and its derivatives are exceptionally versatile monomers, critical to a vast array of applications, from the synthesis of superabsorbent polymers to the development of advanced drug delivery systems. However, their inherent reactivity presents a significant challenge: the spontaneous formation of dimers. This dimerization, primarily a Michael-type addition reaction, can compromise monomer purity, interfere with polymerization kinetics, and negatively impact the performance of the final product.[1][2]

This guide serves as a technical support resource, providing in-depth, field-proven insights to help you understand, troubleshoot, and minimize dimer formation in your experiments.

Frequently Asked Questions (FAQs)

Q1: What exactly is an acrylic acid dimer?

The primary dimer of acrylic acid is 3-(acryloyloxy)propanoic acid. It forms when one molecule of acrylic acid acts as a Michael donor (the carboxylate) and another acts as a Michael acceptor (the vinyl group). This process is a Michael-type addition reaction.[1][2] While this reaction is slow and not typically hazardous, the accumulation of this dimer can significantly affect subsequent polymerization reactions.[1]

Q2: Why is dimer formation a problem for my research?

Dimer accumulation can lead to several experimental issues:

  • Reduced Monomer Purity: The presence of dimers lowers the effective concentration of the reactive monomer.

  • Interference with Polymerization: Diacrylic acid can interfere with free-radical polymerization processes, potentially altering reaction kinetics, reducing molecular weight, and affecting the final polymer's properties.[1]

  • Inconsistent Results: Varying levels of dimer from batch to batch or due to storage time can lead to poor reproducibility in experiments.

Q3: What are the first signs of significant dimer formation?

While low levels of dimers are not visually apparent, you may suspect their presence if you observe:

  • Inconsistent or slower-than-expected polymerization rates.

  • Changes in the viscosity of the monomer solution over time.

  • Unexpected peaks during analytical characterization (e.g., HPLC, NMR) of the starting material or product. High-performance liquid chromatography (HPLC) is a preferred technique for quantifying residual monomers and oligomers.[3]

Q4: Can I use a monomer that already contains dimers?

For applications requiring high purity and controlled polymerization, it is strongly recommended to use a monomer with the lowest possible dimer content. The presence of even 1-5% dimer by weight can be problematic.[4] If you suspect high dimer content, purification before use is the best practice.

In-Depth Troubleshooting and Mitigation Guide

Issue 1: Dimer Formation During Storage

Dimerization is an intrinsic process that occurs over time, even under ideal conditions. The rate, however, is highly dependent on storage parameters.

Root Cause Analysis & Preventative Measures

The primary drivers for dimerization during storage are temperature and time . Critically, standard polymerization inhibitors like Monomethyl Ether of Hydroquinone (MEHQ) or Phenothiazine (PTZ) are effective against free-radical polymerization but do not prevent the ionic Michael addition mechanism responsible for dimer formation .[1][4]

Workflow for Proper Monomer Storage

Caption: Workflow for optimal storage of acrylic acid derivatives.

Key Mitigation Strategies:

  • Temperature Control: This is the most critical factor. The rate of dimer formation is highly temperature-dependent.[1][5] Storing acrylic acid at elevated temperatures significantly accelerates the process. For example, after one month, about 1.2% dimer is formed at 30°C (85°F).[1]

  • Oxygen Availability: Common inhibitors like MEHQ require the presence of dissolved oxygen to function effectively as radical scavengers and prevent unwanted polymerization.[6][7] Therefore, never store acrylic acid under an inert atmosphere (e.g., nitrogen, argon) .[5] Ensure containers have an air headspace.

  • Avoid Water: The presence of water can increase the rate of dimerization.[1][8] Glacial acrylic acid (GAA), which has a very low water content, should be used for applications sensitive to dimers.[1]

  • First-In, First-Out (FIFO): Use older stock first to minimize the total storage time for any given container.[5]

ParameterRecommended ConditionRationale
Temperature 15°C to 25°C (59°F to 77°F)Minimizes both freezing (freezing point is ~13°C) and accelerated dimer formation.[1][8]
Atmosphere Air (NEVER inert gas)Oxygen is essential for common polymerization inhibitors (e.g., MEHQ) to function.[5][6]
Light Protect from lightStore in opaque or amber containers to prevent light-induced polymerization.
Container Manufacturer's original containerOften designed for chemical compatibility and proper venting.
Issue 2: Dimer Formation During Reactions

Elevated temperatures, incorrect pH, and high monomer concentrations during a reaction can significantly promote dimerization.

Root Cause Analysis & Mitigation Strategies
  • High Temperature: Just as in storage, heat accelerates dimerization. During exothermic polymerizations, inadequate heat dissipation can lead to a thermal runaway where both dimerization and polymerization accelerate dangerously.[9][10]

  • pH Effects: The state of the carboxylic acid group (protonated vs. deprotonated) influences the reaction. While the exact correlation is complex and depends on the specific system, pH can affect the nucleophilicity of the reacting species.[11][12] For polymerization reactions, pH control is crucial as it affects monomer incorporation and reaction rates.[13]

  • High Monomer Concentration: At high concentrations, the probability of two monomer molecules reacting to form a dimer increases.[14]

Decision Tree for Minimizing Dimerization in Reactions

Caption: Troubleshooting workflow for reaction setup.

Experimental Protocol: General Dimer-Minimized Reaction Setup
  • Monomer Preparation: If the monomer has been stored for an extended period or at elevated temperatures, consider purifying it via vacuum distillation immediately before use to remove accumulated dimers.

  • Reactor Setup: Use a reaction vessel that allows for efficient heat transfer (e.g., a jacketed reactor or an ice/water bath for lab scale). Ensure adequate agitation to maintain uniform temperature.

  • Controlled Addition: For exothermic reactions, add the acrylic acid derivative to the reaction mixture slowly using a syringe pump or an addition funnel. This allows the heat of reaction to dissipate, preventing temperature spikes.

  • Solvent and Concentration: Whenever possible, run the reaction in a suitable solvent to reduce the effective monomer concentration.

  • pH Control: If the reaction is sensitive to pH, use an appropriate buffer system. At low pH, poly(acrylic acid) tends to adopt a more compact conformation, while it expands at higher pH as the carboxylic groups ionize.[15][16]

  • Post-Reaction Analysis: After the reaction, analyze a sample of the crude product using HPLC or NMR to quantify the level of dimer and other oligomers.[17]

Issue 3: Removing Existing Dimers from Monomer

For highly sensitive applications, it may be necessary to remove dimers that have formed during storage.

Purification Techniques
  • Vacuum Distillation: This is the most common and effective method for separating the monomer (boiling point ~141°C at atmospheric pressure) from the higher-boiling point dimer.[14][18] It is crucial to perform this under reduced pressure to lower the boiling point and prevent thermally induced polymerization during the purification itself.

  • Column Chromatography: Passing the monomer through a short plug of neutral alumina can effectively remove phenolic inhibitors like MEHQ, but it is less effective for removing the dimer itself.[19] This is typically done immediately before inhibitor-free polymerizations.

Protocol: Lab-Scale Vacuum Distillation of Acrylic Acid

⚠️ SAFETY WARNING: This procedure must be performed in a well-ventilated fume hood. Uninhibited acrylic acid can polymerize violently. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is clean and dry. Use a short path distillation head if possible.

  • Add Inhibitor (Optional but Recommended): To prevent polymerization in the distillation pot, a small amount of a high-temperature inhibitor like phenothiazine (PTZ) can be added.

  • Charge the Flask: Fill the distillation flask no more than two-thirds full with the acrylic acid to be purified. Add a magnetic stir bar for smooth boiling.

  • Apply Vacuum: Slowly and carefully apply vacuum from a vacuum pump. A pressure of 10-20 mmHg is a good starting point.

  • Heating: Gently heat the distillation pot using a water or oil bath. Never use a heating mantle directly on the flask , as this can create hot spots and initiate runaway polymerization.[1]

  • Collect Fractions: Collect the purified acrylic acid monomer in a receiving flask cooled in an ice bath. The receiving flask should contain the desired amount of the storage inhibitor (e.g., MEHQ) to ensure the purified monomer is stabilized.

  • Storage: Immediately store the purified, re-inhibited monomer under the recommended conditions (15-25°C, with air access). Use it as soon as possible.

Analytical Methods for Dimer Detection

Accurate detection and quantification of dimer content are essential for quality control and troubleshooting.

Analytical TechniquePrincipleAdvantagesDisadvantages
HPLC (High-Performance Liquid Chromatography) Separates components based on their affinity for a stationary phase.Excellent for quantification of both polar and non-polar monomers and oligomers. High sensitivity and accuracy.[3]Requires method development; sample preparation may be needed.
GC-MS (Gas Chromatography-Mass Spectrometry) Separates volatile components based on boiling point, followed by mass analysis.Provides structural information for identification. Good for volatile monomers.[17][20]High temperatures in the injector can cause on-column polymerization or degradation of thermally labile compounds.[3]
NMR (Nuclear Magnetic Resonance) Spectroscopy Analyzes the magnetic properties of atomic nuclei.Provides definitive structural information and can be used for quantification without a reference standard (using an internal standard). Can detect branching and other structural features.[21]Lower sensitivity compared to HPLC; may be difficult to resolve monomer and dimer signals completely without high-field instruments.

References

Technical Support Center: Scaling Up 2-Benzylacrylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis and scale-up of 2-Benzylacrylic acid (also known as 2-Methylene-3-phenylpropionic acid). This molecule is a valuable unsaturated aromatic carboxylic acid used as a versatile intermediate in the synthesis of pharmaceuticals, polymers, and other fine chemicals.[1] Its unique structure, featuring a benzyl group and a reactive acrylic acid moiety, makes it a key building block for various complex molecules.[1]

This guide is designed for researchers, process chemists, and drug development professionals. It provides practical, field-proven insights into transitioning the synthesis of this compound from the laboratory bench to a pilot plant setting. We will address common challenges, offer detailed troubleshooting advice, and explain the fundamental causality behind key process decisions to ensure a safe, efficient, and scalable synthesis.

Common Synthetic Routes

Several synthetic strategies can produce this compound, each with distinct advantages and challenges. The most prevalent methods include:

  • Knoevenagel-type Condensation & Decarboxylation: A robust and common method involving the reaction of benzylmalonic acid with formaldehyde (often from paraformaldehyde) in the presence of a basic catalyst like diethylamine, followed by decarboxylation.[2]

  • Baylis-Hillman Reaction: A carbon-carbon bond-forming reaction between an activated alkene and an aldehyde.[3] While atom-economical, this reaction is notoriously slow, posing significant challenges for scale-up.

  • Reformatsky Reaction: This reaction uses an organozinc reagent to condense aldehydes or ketones with α-halo esters, forming β-hydroxy-esters which can be further processed.[4][5][6][7]

This guide will focus primarily on the Knoevenagel-type route due to its reliability and frequent use in published procedures.

Reaction Pathway: Knoevenagel-type Synthesis

The synthesis from benzylmalonic acid proceeds through a base-catalyzed condensation with formaldehyde, followed by in-situ decarboxylation.

References

Validation & Comparative

A Senior Application Scientist’s Guide to Analytical Methods for Determining the Purity of 2-Benzylacrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in 2-Benzylacrylic Acid

This compound (C₁₀H₁₀O₂), also known as 2-methylene-3-phenylpropanoic acid, is a key chemical intermediate.[1][2] Its significance is particularly noted in the pharmaceutical industry, where it is recognized as a process impurity and starting material in the synthesis of certain active pharmaceutical ingredients (APIs), such as the antidiarrheal drug Racecadotril, where it is designated as "Racecadotril impurity E".[1] The purity of any chemical intermediate is paramount; it directly influences the reaction kinetics, yield, and, most importantly, the impurity profile of the final API.

Regulatory bodies like the FDA and international guidelines such as the ICH (International Council for Harmonisation) mandate stringent control over impurities in drug substances.[3][4] An uncharacterized or poorly controlled impurity originating from a starting material like this compound can compromise the safety and efficacy of the final drug product. Therefore, robust, accurate, and reliable analytical methods for determining its purity are not just a matter of quality control but a fundamental requirement for regulatory compliance and patient safety.[5][6]

This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of this compound. We will delve into the causality behind methodological choices, present validated experimental frameworks, and compare the strengths and limitations of each approach to empower researchers in selecting the most appropriate method for their specific needs.

Chapter 1: High-Performance Liquid Chromatography (HPLC) — The Gold Standard for Quantitative Purity Analysis

From my experience in the field, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed workhorse for the routine quality control and purity determination of moderately polar, UV-active compounds like this compound.

The Principle: Why RP-HPLC Works So Well

The choice of RP-HPLC is rooted in the physicochemical properties of this compound. The molecule possesses both a non-polar benzyl group and a polar carboxylic acid group, making it ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. The separation is governed by the hydrophobic interactions between the analyte and the stationary phase. By modulating the polarity of the mobile phase (typically a mixture of water and a less polar organic solvent like acetonitrile), we can control the retention time of this compound and separate it from potential impurities, which will have different polarities and thus different retention times.

The presence of the aromatic ring provides strong UV absorbance, making a UV detector a highly sensitive and straightforward choice for quantification. To ensure consistent retention and sharp peak shape for the carboxylic acid, the mobile phase is typically acidified (e.g., with 0.1% phosphoric or formic acid) to suppress the ionization of the carboxyl group, forcing it into its more retained, non-ionized form.[7]

Workflow for HPLC Purity Determination

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Standard 1. Prepare Stock Standard (e.g., 1 mg/mL in Diluent) Working 2. Prepare Working Standard (e.g., 0.1 mg/mL) Standard->Working Equilibrate 4. Equilibrate HPLC System (C18 Column, Mobile Phase) Sample 3. Prepare Sample Solution (Target: ~0.1 mg/mL) Inject_Std 5. Inject Standard (Establish RT & Response) Equilibrate->Inject_Std Inject_Sample 6. Inject Sample Inject_Std->Inject_Sample Integrate 7. Integrate Chromatogram (All Peaks) Inject_Sample->Integrate Calculate 8. Calculate Purity (% Area Normalization) Integrate->Calculate Report 9. Generate Report Calculate->Report

Caption: Workflow for HPLC purity analysis of this compound.

Detailed Experimental Protocol: RP-HPLC with UV Detection

This protocol is a self-validating system; its reliability is confirmed through system suitability testing before any sample analysis.

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array (DAD) or UV-Vis Detector.

  • Reagents and Materials:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Phosphoric Acid (ACS Grade, ~85%)

    • This compound Reference Standard (of known purity)

    • Diluent: Acetonitrile/Water (50:50, v/v)

  • Chromatographic Conditions:

    Parameter Recommended Condition Causality/Justification
    Column C18, 250 mm x 4.6 mm, 5 µm Industry-standard stationary phase providing excellent hydrophobic retention for the benzyl group.
    Mobile Phase A Water with 0.1% Phosphoric Acid Aqueous component. Phosphoric acid suppresses carboxylate formation, ensuring sharp peaks.
    Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid Organic modifier. Its proportion is adjusted to achieve optimal retention and separation.
    Gradient 30% B to 90% B over 20 min A gradient elution is recommended to ensure elution of both polar and non-polar impurities.
    Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
    Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
    Detection UV at 215 nm Wavelength where the benzene ring and acrylic acid moiety provide a strong chromophoric response.

    | Injection Vol. | 10 µL | A typical volume balancing sensitivity with peak shape. |

  • Preparation of Solutions:

    • Reference Standard (0.1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the Diluent.

    • Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the Diluent.

  • Analysis and System Suitability:

    • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.

    • Perform five replicate injections of the Reference Standard solution.

    • Trustworthiness Check: The system is deemed suitable for analysis if the Relative Standard Deviation (RSD) for the peak area is ≤ 2.0%, and the USP tailing factor for the this compound peak is ≤ 2.0.

  • Purity Calculation:

    • Inject the sample solution.

    • Integrate all peaks in the chromatogram.

    • Purity is calculated using the area normalization method:

      • % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

Strengths and Limitations of HPLC:

  • Strengths: High precision, accuracy, and robustness for quantitative analysis. High throughput is achievable with modern UPLC/UHPLC systems. The method is highly specific for separating the parent compound from its potential process-related impurities and degradants.[3]

  • Limitations: While it separates impurities, HPLC with a UV detector cannot definitively identify them. For structural elucidation of unknown peaks, it must be coupled with a mass spectrometer (LC-MS).

Chapter 2: Gas Chromatography (GC) — A Conditional Alternative

Gas Chromatography is a powerful separation technique, but for a polar, relatively non-volatile compound like this compound, its application is not straightforward. Direct injection onto a GC column often results in poor peak shape (tailing) and potential thermal degradation.

The Principle: Overcoming Polarity with Derivatization

The primary challenge is the high polarity and hydrogen-bonding capability of the carboxylic acid group, which leads to strong, often irreversible, interactions with the GC column's stationary phase.[8] The solution lies in derivatization . This is a critical experimental choice that demonstrates an expert understanding of the analyte's chemistry. By converting the polar -COOH group into a less polar, more volatile ester or silyl ester, we make the molecule "GC-friendly."

A common and effective method is silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the acidic proton into a trimethylsilyl (-Si(CH₃)₃) group.

Workflow for GC Purity Determination

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-FID Analysis cluster_data Data Processing Prepare 1. Prepare Sample Solution (in Aprotic Solvent, e.g., ACN) Derivatize 2. Add Derivatizing Agent (e.g., BSTFA) Prepare->Derivatize React 3. Heat to React (e.g., 60°C for 30 min) Derivatize->React Equilibrate 4. Equilibrate GC System (DB-5 Column) React->Equilibrate Inject 5. Inject Derivatized Sample Equilibrate->Inject Integrate 6. Integrate Chromatogram Inject->Integrate Calculate 7. Calculate Purity (% Area Normalization) Integrate->Calculate

Caption: Workflow for GC purity analysis, highlighting the crucial derivatization step.

Detailed Experimental Protocol: GC-FID with Silylation
  • Instrumentation:

    • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless inlet.

  • Derivatization and Sample Preparation:

    • Accurately weigh ~10 mg of the this compound sample into a 2 mL GC vial.

    • Add 1 mL of Acetonitrile and 100 µL of BSTFA.

    • Seal the vial and heat in a heating block at 60 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Chromatographic Conditions:

    Parameter Recommended Condition Causality/Justification
    Column DB-5 or HP-5 (30 m x 0.25 mm, 0.25 µm) A low-polarity 5% phenyl-methylpolysiloxane column is robust and suitable for a wide range of derivatized compounds.
    Inlet Temp. 250 °C Ensures rapid volatilization of the derivatized analyte.
    Carrier Gas Helium or Hydrogen, Constant Flow (~1.2 mL/min) Inert carrier gas to move the analyte through the column.
    Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min A temperature program is essential to separate volatile impurities from the higher-boiling derivatized analyte.

    | Detector | FID at 300 °C | FID is a universal detector for organic compounds, providing a response proportional to the carbon content. |

Strengths and Limitations of GC:

  • Strengths: Excellent for analyzing volatile or semi-volatile impurities that may be difficult to detect by HPLC, such as residual synthesis solvents (e.g., ethyl acetate).[9] High separation efficiency.

  • Limitations: The mandatory derivatization step adds time, complexity, and a potential source of error. It is not suitable for non-volatile or thermally labile impurities. The completeness of the derivatization reaction must be ensured for accurate quantification.

Chapter 3: Spectroscopic Methods — Beyond Purity to Identity

While chromatographic techniques quantify purity by separating components, spectroscopic methods provide orthogonal information, confirming the structural identity of the main component and helping to elucidate the structure of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle and Application: NMR is arguably the most powerful tool for unambiguous structure elucidation.[10] For this compound, a ¹H NMR spectrum provides a unique fingerprint: signals for the aromatic protons, the benzylic CH₂ group, and the two vinyl protons. The presence of unexpected signals, even at low levels, is a direct indication of impurities. Furthermore, quantitative NMR (qNMR), which involves adding a certified internal standard, can be used to determine the absolute purity (assay) of the material, a task for which chromatographic area normalization is not suited.

  • Trustworthiness: NMR is a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei. This inherent linearity makes it a highly reliable quantitative tool when used correctly.

Mass Spectrometry (MS)
  • Principle and Application: MS provides the molecular weight of a compound, which is a critical piece of identifying information. When coupled with a separation technique (LC-MS or GC-MS), it becomes the ultimate tool for impurity identification. As peaks elute from the chromatograph, they are ionized and analyzed by the mass spectrometer. This allows you to assign a molecular weight to every peak in your chromatogram. Further fragmentation of the ions (MS/MS) provides structural clues. For this compound, a common fragmentation would be benzylic cleavage, leading to a prominent ion at m/z 91 (the tropylium ion).[11]

  • Expert Insight: If an unknown impurity is detected at 0.15% in your HPLC analysis, the first step towards identification is to re-run the analysis on an LC-MS system to obtain its mass. This mass, combined with knowledge of the synthesis process, often allows for a confident structural assignment.[9]

Chapter 4: A Comparative Guide for Method Selection

Choosing the right analytical method depends entirely on the question you are trying to answer. Are you performing routine QC on a known material, or are you investigating an out-of-spec batch with unknown impurities?

Quantitative Comparison of Key Analytical Methods
ParameterRP-HPLC (UV) GC-FID (with Deriv.) qNMR LC-MS / GC-MS
Primary Use Quantitative Purity Quantitative PurityAbsolute Purity (Assay) Impurity Identification
Specificity HighHighModerate to HighVery High
Sensitivity High (ng range)Very High (pg range)Low (µg-mg range)Very High (pg-fg range)
Throughput HighModerateLowModerate
Sample Prep. Simple (dissolve & inject)Complex (derivatization)Simple (dissolve & add std)Simple to Complex
Key Advantage Robust, reliable, routine QCExcellent for volatile impuritiesNo reference std of analyte neededDefinitive structural info
Key Limitation Does not identify unknownsDerivatization is complexLow sensitivityPrimarily qualitative/semi-quantitative

Decision Logic: Selecting the Right Tool for the Job

Decision_Tree Start What is the Analytical Goal? Goal_QC Routine Purity Check (Batch Release QC) Start->Goal_QC Quantify Goal_Assay Determine Absolute Purity (Assay Value) Start->Goal_Assay Quantify Goal_Volatile Quantify Residual Solvents? Start->Goal_Volatile Quantify Goal_ID Identify an Unknown Impurity? Start->Goal_ID Identify Method_HPLC Use RP-HPLC with UV (Area % Method) Goal_QC->Method_HPLC Method_qNMR Use Quantitative NMR (qNMR) Goal_Assay->Method_qNMR Method_GC Use Headspace GC or GC-FID (Deriv.) Goal_Volatile->Method_GC Method_MS Use LC-MS or GC-MS Goal_ID->Method_MS

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion and Final Recommendations

For the comprehensive analysis of this compound purity, a multi-faceted approach is essential.

  • For Routine Quality Control: RP-HPLC with UV detection is the unequivocal method of choice. It is robust, precise, and provides the necessary data for routine batch release and stability testing.

  • For Reference Standard Characterization: A combination of methods should be used. The absolute purity (assay) should be determined by qNMR, while HPLC provides the impurity profile. Identity should be confirmed by NMR and MS.

  • For Impurity Investigation: When an unknown peak is detected, especially one approaching a reporting threshold (e.g., 0.1%), LC-MS is the critical next step to gain molecular weight and structural information.

By understanding the principles, strengths, and limitations of each technique, a scientist can design a scientifically sound, logical, and defensible strategy for ensuring the quality and purity of this compound, thereby safeguarding the integrity of the final drug product.

References

A Senior Scientist's Guide to the Spectroscopic Analysis of 2-Benzylacrylic Acid via ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic signature of 2-benzylacrylic acid (also known as 2-methylene-3-phenylpropanoic acid). We will move beyond a simple recitation of data, focusing instead on the underlying principles that govern the spectral output. Our objective is to build a predictive and interpretive framework that allows for the unambiguous structural confirmation of this molecule and its analogues. This guide is structured to be a self-validating reference, grounding its claims in established spectroscopic principles and comparative data.

The Molecular Blueprint: Structure and Atom Labeling

Before delving into the spectra, a clear understanding of the molecular topology is essential. This compound is an α,β-unsaturated carboxylic acid featuring a benzyl substituent at the α-position. The unique electronic environments of each proton and carbon atom give rise to a distinct and predictable NMR fingerprint.

Figure 1: Structure of this compound with key atoms labeled for NMR assignment.

Part 1: The Proton (¹H) NMR Spectrum - Prediction and Interpretation

The ¹H NMR spectrum provides a map of the proton environments within a molecule. By analyzing the structure, we can predict the key signals for this compound.

Anticipated ¹H Signals and Their Rationale
  • Carboxylic Acid Proton (Hₐ): The acidic proton of the carboxyl group is highly deshielded due to the electronegativity of the adjacent oxygen atoms. It is expected to appear far downfield, typically in the range of δ 10.0-13.2 ppm, as a broad singlet.[1] Its broadness is a result of hydrogen bonding and chemical exchange with trace amounts of water in the solvent.

  • Aromatic Protons (H𝒸): The five protons on the phenyl ring are subject to the ring current effect, which deshields them into the aromatic region (δ 6.0-8.5 ppm).[1] Due to the insulating effect of the C₄ methylene group, they will likely appear as a complex, overlapping multiplet around δ 7.2-7.4 ppm, integrating to 5 protons.

  • Vinylic Protons (Hₑ, Hբ): The two protons on the C₃ terminal alkene are diastereotopic, meaning they are chemically non-equivalent. This is because there is no plane of symmetry that bisects the C=C bond and relates the two protons. Therefore, they should give rise to two separate signals. These protons are deshielded by the conjugated π-system of the carbonyl group and are expected in the δ 5.5-6.5 ppm range.[1] They will likely appear as two distinct singlets or finely split doublets due to a small geminal coupling constant (²JH-H).

  • Benzylic Protons (Hᴅ): The two protons of the C₄ methylene group are adjacent to the electron-withdrawing phenyl ring and the sp²-hybridized C₂. This environment places their expected chemical shift in the benzylic region, around δ 3.5-3.8 ppm. Since there are no protons on the adjacent C₂ or C₅ atoms, this signal is predicted to be a sharp singlet, integrating to 2 protons.

Predicted ¹H NMR Data Summary
Labeled ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Hₐ (-COOH)10.0 - 13.2Broad Singlet (br s)1HAcidic proton, deshielded by oxygens, subject to exchange.
H𝒸 (Ar-H)7.2 - 7.4Multiplet (m)5HAromatic ring current effect.
Hₑ, Hբ (=CH₂)5.5 - 6.5Two Singlets (s)2H (1H each)Vinylic protons, diastereotopic, deshielded by C=O conjugation.
Hᴅ (-CH₂-)3.5 - 3.8Singlet (s)2HBenzylic position, deshielded by ring and alkene.

Part 2: The Carbon-¹³ (¹³C) NMR Spectrum - Prediction and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their hybridization and electronic state.

Anticipated ¹³C Signals and Their Rationale

The structure of this compound contains 10 carbon atoms, all in unique chemical environments, thus predicting 10 distinct signals in the broadband-decoupled ¹³C NMR spectrum.

  • Carbonyl Carbon (C₁): As is characteristic for carbonyl carbons in carboxylic acids and esters, the C₁ signal will be the most downfield, typically appearing in the δ 165-180 ppm range due to extreme deshielding by the double-bonded oxygen.[2]

  • Aromatic Carbons (C₅-C₁₀): The six sp²-hybridized carbons of the phenyl ring will resonate in the typical aromatic region of δ 125-140 ppm. Due to symmetry, we expect four signals: one for the quaternary ipso-carbon (C₅), and one each for the ortho (C₆, C₁₀), meta (C₇, C₉), and para (C₈) carbons.

  • Vinylic Carbons (C₂, C₃): The two sp² carbons of the double bond will also appear in the downfield region. The quaternary carbon (C₂) will be deshielded by the attached carbonyl group, while the terminal methylene carbon (C₃) will also be in the δ 110-150 ppm range.[2] Conjugation with a carbonyl group tends to shift the α-carbon downfield and the β-carbon upfield relative to a simple alkene.

  • Benzylic Carbon (C₄): This sp³-hybridized carbon is the only signal expected in the aliphatic region. Its attachment to the aromatic ring and the alkene system will shift it downfield compared to a simple alkane, likely in the δ 35-45 ppm range.

Predicted ¹³C NMR Data Summary
Labeled CarbonHybridizationPredicted Chemical Shift (δ, ppm)Rationale
C₁ (-C =O)sp²168 - 175Highly deshielded carbonyl carbon.
C₂ (C=C <)sp²140 - 145Quaternary vinylic carbon, α to carbonyl.
C₅ (Ar-C)sp²135 - 140Quaternary (ipso) aromatic carbon.
C₆, C₇, C₈, C₉, C₁₀ (Ar-CH)sp²126 - 130Protonated aromatic carbons.
C₃ (=CH₂)sp²125 - 130Terminal vinylic carbon.
C₄ (-CH₂-)sp³35 - 45Benzylic sp³ carbon.

Part 3: Comparative Analysis - The Impact of the Methylene Bridge

To understand the contribution of the benzylic -CH₂- group, we can compare our predictions for this compound with published data for its close analogue, 2-phenylacrylic acid , which lacks this methylene spacer.

Experimental Data for 2-Phenylacrylic Acid (in CDCl₃) [3]:

  • ¹H NMR: δ 7.43-7.47 (m, 2H), 7.35-7.41 (m, 3H), 6.56 (s, 1H), 6.04 (s, 1H).

  • ¹³C NMR: δ 172.22, 140.78, 136.25, 129.55, 128.59, 128.50, 128.28.

Analysis:

  • Key Difference in ¹H NMR: The most striking difference is the absence of the benzylic singlet (Hᴅ) around δ 3.5-3.8 ppm in the 2-phenylacrylic acid spectrum. This signal is a definitive marker for the -CH₂- linker in this compound.

  • Key Difference in ¹³C NMR: 2-Phenylacrylic acid shows only 7 carbon signals (one is likely buried in the aromatic cluster), whereas this compound is expected to show 10. The crucial differentiating signal is the sp³ benzylic carbon (C₄) expected around δ 35-45 ppm, a region that is empty in the 2-phenylacrylic acid spectrum.

This comparison demonstrates how NMR can precisely distinguish between closely related structures and validates our predictions. The presence of the benzylic proton and carbon signals serves as conclusive evidence for the this compound structure over its 2-phenyl counterpart.

Part 4: A Self-Validating Experimental Protocol for NMR Analysis

To obtain high-quality, reproducible data, a rigorous and standardized protocol is paramount. This methodology is designed to minimize artifacts and ensure spectral integrity.

Objective

To acquire high-resolution, quantitative ¹H and ¹³C NMR spectra of this compound for structural verification and purity assessment.

Materials & Equipment
  • This compound (5-10 mg for ¹H; 20-50 mg for ¹³C)

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • High-quality 5 mm NMR tubes, clean and dry

  • Glass Pasteur pipette with a small plug of glass wool

  • Small vial for sample dissolution

  • Vortex mixer

  • NMR Spectrometer (e.g., 400 MHz or higher)

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Weigh Sample (5-10 mg ¹H / 20-50 mg ¹³C) B 2. Dissolve in Vial (0.6-0.7 mL CDCl₃ with TMS) A->B C 3. Filter Solution (Pipette with glass wool) B->C D 4. Transfer to NMR Tube C->D E 5. Insert & Lock (Lock on Deuterium signal) D->E F 6. Shim Coils (Maximize field homogeneity) E->F G 7. Acquire ¹H Spectrum (Tune probe, set parameters) F->G H 8. Acquire ¹³C Spectrum (Tune probe, longer acquisition) G->H I 9. Fourier Transform H->I J 10. Phase Correction I->J K 11. Baseline Correction J->K L 12. Reference to TMS (0 ppm) K->L M 13. Integrate & Analyze L->M

Figure 2: Standard workflow for NMR sample preparation, acquisition, and processing.

Step-by-Step Methodology
  • Sample Preparation: a. Accurately weigh the required amount of this compound into a clean, dry vial. For routine ¹H NMR, 5-10 mg is sufficient; for ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time. b. Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ with TMS) to the vial. The internal standard TMS provides the reference peak at 0.0 ppm. c. Gently vortex or swirl the vial until the sample is completely dissolved. A clear, homogenous solution is critical. d. Crucial Step for Quality: To remove any particulate matter which can degrade spectral quality by distorting the magnetic field, filter the solution directly into the NMR tube.[4] This is best achieved by passing the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool. Do not use cotton wool, as it can leach impurities. e. Cap the NMR tube securely to prevent solvent evaporation.

  • Data Acquisition: a. Insert the sample into the spectrometer. The instrument will automatically lock onto the deuterium signal of the solvent, which stabilizes the magnetic field. b. Perform shimming. This process adjusts the currents in the shim coils to optimize the homogeneity of the magnetic field across the sample, resulting in sharp, symmetrical peaks. c. Acquire the ¹H spectrum. This is typically a rapid experiment, taking only a few minutes. d. After obtaining a satisfactory ¹H spectrum, switch the spectrometer to the ¹³C nucleus channel. Due to the low natural abundance of ¹³C, this experiment requires a longer acquisition time (from 30 minutes to several hours) to accumulate sufficient signal.

  • Data Processing: a. Apply Fourier transformation to convert the raw data (Free Induction Decay) into the frequency-domain spectrum. b. Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Apply a baseline correction to ensure the flat baseline required for accurate integration. d. Calibrate the chemical shift axis by setting the TMS peak to exactly 0.00 ppm. e. For the ¹H spectrum, integrate the signals to determine the relative ratios of the protons in each unique environment.

Conclusion

Nuclear Magnetic Resonance spectroscopy is an indispensable tool for the structural characterization of this compound. A thorough analysis of its ¹H and ¹³C spectra, guided by foundational principles and comparison with structural analogues, allows for unambiguous confirmation of its molecular architecture. The key diagnostic signals include the benzylic proton singlet around δ 3.5-3.8 ppm and the corresponding sp³ carbon signal near δ 35-45 ppm, which collectively differentiate it from its 2-phenyl analogue. By following the robust experimental protocol outlined herein, researchers can confidently generate high-fidelity data to support their discovery and development efforts.

References

A Comparative Analysis of the Reactivity of 2-Benzylacrylic Acid and Cinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of organic synthesis, α,β-unsaturated carboxylic acids are pivotal intermediates, valued for their versatile reactivity. Among these, 2-benzylacrylic acid and cinnamic acid present intriguing structural similarities yet distinct reactive profiles. This guide offers an in-depth comparison of their reactivity, grounded in fundamental principles of physical organic chemistry, to aid researchers in selecting the optimal building block for their synthetic endeavors. While direct, side-by-side kinetic data for these two specific compounds is not abundant in the literature, a robust comparative analysis can be constructed by examining their structural and electronic differences.

Structural and Electronic Overview

At first glance, both molecules share the α,β-unsaturated carboxylic acid motif. However, the key distinction lies in the placement of the aromatic substituent. In cinnamic acid, the phenyl group is at the β-position, in conjugation with both the alkene and the carboxylic acid. In this compound, a benzyl group (a phenyl ring attached to a methylene group) resides at the α-position. This seemingly subtle difference has profound implications for the electronic distribution and steric environment of the reactive sites.

FeatureThis compoundCinnamic Acid
IUPAC Name 2-Benzylprop-2-enoic acid(E)-3-Phenylprop-2-enoic acid
CAS Number 5669-19-2[1][2]140-10-3
Molecular Formula C10H10O2[1]C9H8O2
Molecular Weight 162.19 g/mol [1]148.16 g/mol
Structure A benzyl group at the α-positionA phenyl group at the β-position

The phenyl group in cinnamic acid is directly conjugated with the π-system of the double bond and the carbonyl group. This extended conjugation delocalizes electron density across the molecule, influencing the electrophilicity of the β-carbon and the carbonyl carbon. In contrast, the benzyl group in this compound is insulated from the π-system by a methylene (CH2) group. Consequently, its electronic influence on the double bond is primarily inductive rather than resonant.

Comparative Reactivity Analysis

The differing substitution patterns of this compound and cinnamic acid lead to predictable differences in their reactivity towards key classes of organic reactions.

Michael (Conjugate) Addition

The Michael addition, a cornerstone of C-C bond formation, involves the conjugate addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound.[3] The reactivity in this reaction is governed by the electrophilicity of the β-carbon.

Cinnamic Acid: The phenyl group at the β-position is electron-withdrawing through resonance, which delocalizes the negative charge in the enolate intermediate formed after nucleophilic attack. This stabilization of the intermediate generally enhances the rate of Michael addition. However, the bulky phenyl group also presents significant steric hindrance to the approaching nucleophile.

This compound: The benzyl group at the α-position exerts a weaker, electron-withdrawing inductive effect compared to the resonance effect of the phenyl group in cinnamic acid. This would suggest a less electrophilic β-carbon. However, the α-position is sterically more encumbered. Alkyl substitution at the α or β carbons has been shown to reduce reactivity towards Michael additions.[1]

Experimental Protocol: Comparative Michael Addition with Thiophenol

This protocol outlines a representative experiment to compare the reactivity of this compound and cinnamic acid in a Michael addition reaction.

  • Reaction Setup: In two separate round-bottom flasks, dissolve 1 mmol of either this compound or cinnamic acid in 10 mL of a suitable solvent (e.g., ethanol).

  • Initiation: To each flask, add 1.1 mmol of thiophenol and a catalytic amount of a base (e.g., 0.1 mmol of triethylamine).

  • Monitoring: Stir the reactions at room temperature and monitor their progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at regular intervals (e.g., every 30 minutes).

  • Analysis: Compare the rate of consumption of the starting materials and the formation of the corresponding Michael adducts to determine the relative reactivity.

Michael_Addition_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_monitoring Monitoring & Analysis 2-Benzylacrylic_Acid This compound Reaction_Vessel Reaction in Ethanol (Room Temperature) 2-Benzylacrylic_Acid->Reaction_Vessel Cinnamic_Acid Cinnamic Acid Cinnamic_Acid->Reaction_Vessel Thiophenol Thiophenol Thiophenol->Reaction_Vessel Base_Catalyst Base Catalyst (e.g., Triethylamine) Base_Catalyst->Reaction_Vessel TLC_HPLC TLC / HPLC Analysis Reaction_Vessel->TLC_HPLC Aliquots at time intervals Data_Analysis Compare Reaction Rates TLC_HPLC->Data_Analysis

Caption: Workflow for comparing Michael addition reactivity.

Electrophilic Addition to the Alkene

Electrophilic addition to the double bond of α,β-unsaturated carboxylic acids is also a characteristic reaction. The mechanism typically involves the formation of a carbocation intermediate.

Cinnamic Acid: The phenyl group at the β-position can stabilize an adjacent carbocation through resonance. In the electrophilic addition of bromine, for instance, a cyclic bromonium ion intermediate is formed.[4] The subsequent nucleophilic attack by bromide occurs at the benzylic carbon, which can better accommodate a partial positive charge.

This compound: The benzyl group at the α-position is not directly attached to the double bond, so its ability to stabilize a carbocation intermediate at the β-position through resonance is absent. The primary stabilizing effect would be inductive.

Experimental Protocol: Comparative Electrophilic Bromination

This protocol describes an experiment to compare the rates of electrophilic bromine addition.

  • Preparation: Prepare separate solutions of this compound and cinnamic acid (e.g., 0.1 M) in a non-polar, aprotic solvent like dichloromethane.

  • Reagent Addition: In separate, light-protected vessels, add a solution of bromine in dichloromethane dropwise to each of the acid solutions at a controlled temperature (e.g., 0 °C).

  • Observation: Visually monitor the disappearance of the characteristic reddish-brown color of bromine. The rate of decolorization provides a qualitative measure of the reaction rate.

  • Quantitative Analysis: For a more quantitative comparison, the reaction can be monitored using UV-Vis spectroscopy by following the decrease in absorbance of the bromine solution over time.

Electrophilic_Bromination_Mechanism cluster_cinnamic Cinnamic Acid Pathway (More Favorable) cluster_benzylacrylic This compound Pathway (Less Favorable) Cinnamic Cinnamic Acid Intermediate_C Resonance-Stabilized Carbocationic Intermediate Cinnamic->Intermediate_C + Br+ Product_C Dibromo Product Intermediate_C->Product_C + Br- Benzylacrylic This compound Intermediate_B Less Stable Carbocationic Intermediate Benzylacrylic->Intermediate_B + Br+ Product_B Dibromo Product Intermediate_B->Product_B + Br-

Caption: Comparative electrophilic addition pathways.

Esterification of the Carboxylic Acid

Esterification of carboxylic acids is a fundamental transformation, typically catalyzed by acid. The rate of this reaction is sensitive to both electronic and steric effects at the carbonyl carbon.

Cinnamic Acid: The carbonyl carbon in cinnamic acid is part of an extended conjugated system. While the phenyl group is electron-withdrawing, which can increase the electrophilicity of the carbonyl carbon, the overall steric environment around the carboxylic acid is relatively unhindered.

This compound: The α-benzyl group in this compound introduces significant steric bulk in close proximity to the carboxylic acid functional group. This steric hindrance can impede the approach of the alcohol nucleophile during the esterification reaction. The Taft equation is often used to quantify such steric effects.[5][6]

Summary of Predicted Reactivity

Reaction TypePredicted More Reactive CompoundPrimary Rationale
Michael Addition Cinnamic AcidResonance stabilization of the enolate intermediate.
Electrophilic Addition Cinnamic AcidResonance stabilization of the carbocationic intermediate.
Esterification Cinnamic AcidLess steric hindrance around the carboxylic acid group.

Conclusion for the Synthetic Chemist

The choice between this compound and cinnamic acid as a synthetic precursor should be guided by the specific transformation being targeted.

  • For reactions where enhanced electrophilicity of the β-carbon is desired, such as in Michael additions, cinnamic acid is the superior choice. Its conjugated system provides electronic activation that facilitates nucleophilic attack.

  • In electrophilic additions to the double bond, the resonance stabilization afforded by the β-phenyl group makes cinnamic acid more reactive.

  • When the primary transformation involves the carboxylic acid moiety, such as in esterification or amide bond formation, the reduced steric hindrance of cinnamic acid makes it the more favorable substrate.

Conversely, the steric bulk of the α-benzyl group in this compound can be strategically employed to direct reactivity or to introduce specific structural motifs where α-substitution is desired. Its primary utility is as a chemical intermediate in pharmaceutical synthesis, polymer modification, and fine chemical production.[9] Ultimately, the principles of electronic and steric effects provide a robust framework for predicting the relative reactivity of these valuable building blocks, enabling more informed decisions in synthetic design.

References

The Analytical Challenge: Understanding 2-Benzylacrylic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Gas Chromatography Analysis of 2-Benzylacrylic Acid Esters: A Comparative Approach

This guide provides an in-depth, objective comparison of methodologies for the gas chromatography (GC) analysis of this compound esters and their precursors. Tailored for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the fundamental principles and causal relationships behind experimental choices, ensuring scientifically sound and reproducible results.

This compound and its esters are reactive monomers critical in the synthesis of specialized polymers and active pharmaceutical ingredients (APIs). Their accurate quantification is essential for process control, purity assessment, and stability studies. However, their analysis presents distinct challenges:

  • Thermal Lability: The acrylic moiety is susceptible to polymerization at the high temperatures commonly used in GC injection ports.

  • Polarity: The presence of a carboxylic acid group (in the parent acid) or an ester group imparts significant polarity, which can lead to poor peak shape (tailing) on standard non-polar GC columns due to interactions with active sites in the GC system.[1]

  • Matrix Complexity: These analytes are often present in complex matrices, such as reaction mixtures or formulated products, which can interfere with analysis and contaminate the GC system.[2]

Addressing these challenges requires a carefully considered analytical strategy. This guide compares two primary GC-based approaches—direct analysis and analysis via derivatization—alongside alternative techniques for a comprehensive overview.

Methodological Approaches: A Head-to-Head Comparison

The choice of analytical method depends on the specific goals of the analysis, the nature of the sample matrix, and the available instrumentation. We will explore the strengths and weaknesses of each major pathway.

Direct GC Analysis

This approach involves injecting the sample directly, or after simple dilution, into the GC system. It is the fastest method but places stringent demands on the chromatographic system.

  • Principle: The success of direct analysis hinges on using a GC column with a stationary phase that can effectively shield the polar analyte from interacting with the column's underlying fused silica surface, thereby preventing peak tailing.

  • Ideal For: Rapid screening, process monitoring where speed is critical, and analysis of the ester form where the active hydrogen of the carboxylic acid is absent.

  • Causality: A polar stationary phase, such as polyethylene glycol (PEG), is required.[1][3] Columns like the HP-INNOWAX are designed for this purpose, creating a polar environment that is more "forgiving" to polar analytes, resulting in more symmetrical peaks.[3]

  • Limitations: The parent compound, this compound, will likely exhibit significant peak tailing due to the active carboxylic acid proton. Furthermore, the risk of in-port polymerization remains, potentially leading to poor reproducibility and system contamination.

GC Analysis via Derivatization

Derivatization is a chemical modification process that converts the analyte into a less polar and more volatile compound, making it more amenable to GC analysis.[4]

  • Principle: For this compound, the primary target for derivatization is the carboxylic acid group. By converting it to an ester (e.g., a methyl or silyl ester), its polarity and potential for hydrogen bonding are drastically reduced.[1][5]

  • Ideal For: High-accuracy quantitative analysis, trace-level detection, and structural confirmation, especially for the parent acid.

  • Causality: Converting the polar -COOH group into a non-polar ester allows the use of robust and efficient non-polar columns, such as those with a 5% phenyl / 95% dimethylpolysiloxane stationary phase.[6][7] These columns separate analytes primarily by boiling point, offering excellent resolution and peak symmetry for derivatized compounds.[8] Common derivatization reactions include:

    • Alkylation (Esterification): Reacting the acid with an alcohol in the presence of a catalyst (e.g., BF₃ in methanol) to form a methyl ester.[5]

    • Silylation: Reacting the acid with a silylating agent like BSTFA to form a trimethylsilyl (TMS) ester. Silylation is a rapid and effective method for replacing active hydrogens.[5]

  • Limitations: This approach adds extra steps to sample preparation, increasing time and the potential for introducing errors. The derivatization reaction must be driven to completion for accurate quantification.[4]

Alternative Technique 1: High-Performance Liquid Chromatography (HPLC)

For highly polar or thermally sensitive compounds, HPLC is often a superior alternative to GC.

  • Principle: HPLC separates compounds in the liquid phase at or near ambient temperature, completely avoiding the risk of thermal degradation or polymerization.

  • Ideal For: Analysis of the parent this compound, purity analysis of thermally unstable esters, and complex mixtures where GC resolution is insufficient.

  • Causality: Reversed-phase HPLC, using a C18 column, can effectively separate the moderately polar this compound and its esters from non-polar impurities. The mobile phase composition (typically a mixture of water, acetonitrile, and an acid modifier like formic acid) can be tuned for optimal separation. For some challenging separations of polar molecules, specialized phases may be required.[9]

  • Limitations: HPLC detectors like UV-Vis are less universal than GC's FID. While mass spectrometry can be coupled with HPLC, it is often more complex and costly than GC-MS for routine analysis.[10]

Alternative Technique 2: Pyrolysis-Gas Chromatography (Py-GC)

This technique is not for analyzing the free monomer but is indispensable for characterizing the monomeric composition of a finished, cured polymer.

  • Principle: The polymer sample is heated to a very high temperature (e.g., 600-750°C) in an inert atmosphere.[11][12] The polymer breaks down into characteristic, smaller fragments (pyrolysates), which are then separated and identified by GC-MS.[12]

  • Ideal For: Determining the chemical composition of crosslinked polymers, quality control of polymeric materials, and reverse engineering.

  • Causality: The controlled thermal degradation breaks the polymer chain in a reproducible manner. For polyacrylates, this process often yields the original monomer, which can then be quantified.[11][13]

  • Limitations: Py-GC is a specialized technique requiring dedicated hardware and is only applicable for the analysis of the polymer, not the residual free monomer in a sample.[12]

Core Experimental Parameters & Optimization

GC Column Selection: The Heart of the Separation

The choice of a GC column is the most critical factor in achieving a successful separation. The decision is dictated by the chosen analytical approach (Direct vs. Derivatization).

  • For Direct Analysis: A polar column is mandatory.

    • Recommended Phase: Polyethylene Glycol (PEG), often referred to by trade names like WAX or FFAP.

    • Example: An HP-INNOWAX (30m x 0.25mm ID x 0.50µm film thickness) provides the necessary polarity to handle the ester and, to a lesser extent, the parent acid.[3]

  • For Derivatized Analysis: A low-polarity column is optimal.

    • Recommended Phase: 5% Phenyl / 95% Dimethylpolysiloxane. This is a versatile, robust phase.

    • Example: A TG-5MS or equivalent (30m x 0.25mm ID x 0.25µm film thickness) is an excellent choice for general-purpose analysis of derivatized, non-polar compounds.[8]

The workflow for selecting a methodology is visualized below.

G Method Selection Workflow for this compound Esters cluster_sample Sample Consideration cluster_approach Analytical Approach cluster_column Column & Detector Choice Sample Analyte: this compound (or Ester) Direct Direct GC Analysis Sample->Direct Goal: Speed / Ester Analysis Deriv Derivatization + GC Sample->Deriv Goal: Accuracy / Acid Analysis HPLC HPLC Analysis Sample->HPLC Issue: Thermal Lability PolarCol Polar Column (e.g., WAX) Direct->PolarCol NonPolarCol Non-Polar Column (e.g., 5% Phenyl) Deriv->NonPolarCol RP_HPLC Reversed-Phase (e.g., C18) HPLC->RP_HPLC FID_MS Detector: FID or MS PolarCol->FID_MS NonPolarCol->FID_MS

Caption: Method Selection Workflow

Detector Selection: Identifying and Quantifying the Analyte

While several detectors exist, two are primarily suited for this application.[14]

  • Flame Ionization Detector (FID): The most common detector for organic compounds.[15][16] It is robust, reliable, and offers a wide linear range, making it excellent for routine quantification when analyte identity is already confirmed. However, it provides no structural information.[17]

  • Mass Spectrometer (MS): The gold standard for compound identification.[15][17] An MS detector fragments the analyte molecules in a predictable way, creating a mass spectrum that serves as a chemical "fingerprint." This is indispensable for confirming the identity of peaks, especially in complex matrices or during drug development. For quantitative analysis, Selected Ion Monitoring (SIM) mode can provide excellent sensitivity and selectivity.

The logical comparison between the primary analytical techniques is summarized in the diagram below.

G Comparison of Primary Analytical Techniques GC_Direct Direct GC Analysis + Fast sample prep + Good for esters - Poor peak shape for acids - Risk of polymerization GC_Deriv GC with Derivatization + Excellent peak shape + High sensitivity + Uses robust columns - Additional prep steps - Reaction must be complete GC_Direct->GC_Deriv Improves Accuracy HPLC HPLC Analysis + No thermal degradation + Excellent for acids + High resolution - More complex instrumentation - UV detection not universal GC_Direct->HPLC Avoids Heat

References

Mass spectrometry fragmentation pattern of 2-Benzylacrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Benzylacrylic Acid

A Senior Application Scientist's Comparative Analysis

For researchers and professionals in drug development and chemical analysis, understanding the mass spectrometric behavior of a molecule is paramount for its identification and characterization. This guide provides a detailed examination of the predicted mass spectrometry fragmentation pattern of this compound (C₁₀H₁₀O₂, Molar Mass: 162.18 g/mol )[1][2]. We will explore its fragmentation under both Electron Ionization (EI) and Electrospray Ionization (ESI), compare its behavior to a structurally relevant alternative, Tropic Acid, and provide standardized protocols for experimental analysis.

Foundational Principles of Fragmentation in Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules[3]. The fragmentation of these ions provides a molecular fingerprint, offering profound insights into the original structure[4][5]. Fragmentation is not a random process; it is governed by the principles of chemical stability, where bonds cleave to form the most stable possible ions[5]. Key mechanisms include:

  • Electron Ionization (EI): In EI, a high-energy electron beam bombards the molecule, ejecting an electron to form an energetically unstable molecular ion (M⁺•)[6][7]. This excess energy induces extensive fragmentation. The ionization energy of electrons in a molecule generally follows the sequence: non-bonding (n) > pi (π) > sigma (σ), meaning electrons on heteroatoms or in double bonds are typically removed first[7].

  • Alpha (α) Cleavage: This is a common pathway involving the cleavage of a bond adjacent to a functional group or heteroatom containing the radical cation[7]. The driving force is the tendency of the radical to pair its electron, leading to a stable, even-electron cation[4].

  • Rearrangement Reactions: These are fragmentations that involve the transfer of an atom (typically hydrogen) through a cyclic transition state prior to cleavage[4]. The McLafferty rearrangement is a classic example, occurring in molecules with a γ-hydrogen relative to a carbonyl or other unsaturated group[4][8].

  • Electrospray Ionization (ESI): A "soft" ionization technique that typically forms protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal initial fragmentation[9][10]. Fragmentation is then induced in a controlled manner using tandem mass spectrometry (MS/MS), often through collision-induced dissociation (CID)[4].

Predicted Fragmentation Pattern of this compound

The structure of this compound—containing a carboxylic acid, a terminal double bond, a methylene bridge, and a phenyl group—dictates its fragmentation pathways. The presence of the stable aromatic ring suggests that the molecular ion peak should be prominent[11][12].

Electron Ionization (EI-MS) Fragmentation

Upon electron ionization, the molecular ion [C₁₀H₁₀O₂]⁺• is expected at m/z 162 . The primary fragmentation pathways are predicted as follows:

  • Formation of the Tropylium Ion (m/z 91): The most characteristic fragmentation for benzyl-containing compounds is the cleavage of the benzylic C-C bond (an α-cleavage relative to the phenyl ring)[12]. This cleavage is highly favored as it leads to the formation of the resonance-stabilized benzyl cation, which rearranges to the exceptionally stable tropylium ion ([C₇H₇]⁺). This fragment at m/z 91 is often the base peak in the spectrum[5].

  • Loss of a Hydroxyl Radical (m/z 145): Carboxylic acids commonly lose a hydroxyl radical (•OH, 17 Da) via α-cleavage adjacent to the carbonyl group[11][13]. This results in a stable acylium ion at m/z 145 ([M-17]⁺).

  • Loss of a Carboxyl Radical (m/z 117): The loss of the entire carboxyl group as a radical (•COOH, 45 Da) is another typical fragmentation pathway for carboxylic acids[11][13]. This would produce a hydrocarbon ion at m/z 117 ([M-45]⁺).

  • Absence of McLafferty Rearrangement: A classic McLafferty rearrangement requires a hydrogen atom on a γ-carbon relative to the carbonyl group[4][8]. In this compound (C₆H₅-CH₂-C(=CH₂)-COOH), the benzylic hydrogens are in the β-position, and there are no other available γ-hydrogens. Therefore, a characteristic McLafferty rearrangement fragment is not expected.

The proposed EI fragmentation pathway is visualized below.

G M [C10H10O2]+• m/z 162 (Molecular Ion) F91 [C7H7]+ m/z 91 (Tropylium Ion, Base Peak) M->F91 - •C3H3O2 F145 [M-OH]+ m/z 145 (Acylium Ion) M->F145 - •OH F117 [M-COOH]+ m/z 117 M->F117 - •COOH

Caption: Predicted EI fragmentation of this compound.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

ESI analysis would be conducted in both positive and negative ion modes.

  • Negative Ion Mode ([M-H]⁻ at m/z 161): This is often preferred for acidic compounds[9]. The precursor ion is the deprotonated molecule at m/z 161 . The most facile and characteristic fragmentation for a carboxylate ion is the neutral loss of carbon dioxide (CO₂, 44 Da)[14]. This would produce a prominent product ion at m/z 117 .

  • Positive Ion Mode ([M+H]⁺ at m/z 163): The protonated molecule would be observed at m/z 163 . A common fragmentation pathway for protonated acids is the neutral loss of water (H₂O, 18 Da), leading to the acylium ion at m/z 145 .

Comparative Analysis: this compound vs. Tropic Acid

To provide context, we compare the predicted fragmentation of this compound with that of Tropic Acid (3-hydroxy-2-phenylpropanoic acid, C₉H₁₀O₃, MW: 166.18 g/mol )[15]. Although not an isomer, Tropic Acid shares the core phenyl and carboxylic acid moieties but differs by having a hydroxyl group and lacking the conjugated double bond system. This structural difference leads to distinct fragmentation patterns.

FeatureThis compoundTropic AcidRationale for Difference
Molecular Ion (EI) m/z 162m/z 166Different molecular formulas and weights[1][15].
Base Peak (EI) Predicted at m/z 91 (Tropylium)Likely m/z 91 (Tropylium) or a fragment from hydroxyl lossBoth contain a benzyl group, favoring tropylium ion formation. Tropic acid also has a labile hydroxyl group.
Key Neutral Losses •OH (17 Da), •COOH (45 Da)H₂O (18 Da), •CH₂OH (31 Da), •COOH (45 Da)Tropic acid's primary alcohol group provides pathways for water and formaldehyde/hydroxymethyl radical loss.
Characteristic Ions m/z 145 ([M-OH]⁺), m/z 117 ([M-COOH]⁺)m/z 148 ([M-H₂O]⁺•), m/z 103 ([M-H₂O-COOH]⁺)The presence of the -OH group in Tropic Acid opens up dehydration as a primary fragmentation channel.
McLafferty Rearrangement Not possibleNot possibleNeither structure possesses the required γ-hydrogen relative to the carbonyl group.
ESI [M-H]⁻ Fragment m/z 117 (Loss of CO₂)m/z 121 (Loss of CO₂)Both readily lose CO₂ from the carboxylate anion, but the resulting fragments differ in mass.

This comparison highlights how subtle changes in functional groups—an alkene versus a secondary carbon with a hydroxyl group—dramatically alter the resulting mass spectrum, reinforcing the power of fragmentation patterns for structural elucidation.

Experimental Protocols

To acquire the data discussed, standardized analytical methods are essential. The following protocols provide a robust starting point for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for analyzing the volatile, derivatized form of the acid (e.g., as a trimethylsilyl (TMS) ester) or for direct analysis if the compound is sufficiently thermally stable.

Objective: To obtain an Electron Ionization (EI) mass spectrum.

Methodology:

  • Sample Preparation (Derivatization):

    • Dissolve ~1 mg of this compound in 500 µL of a suitable solvent (e.g., pyridine).

    • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

    • Heat the mixture at 60-70°C for 30 minutes to form the TMS ester.

    • Inject 1 µL of the derivatized sample into the GC-MS.

  • Gas Chromatography Conditions:

    • Injector: Split/splitless, set to 250°C.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • Mass Spectrometry Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 450.

    • Data Analysis: Identify the molecular ion and major fragment ions. Compare the resulting spectrum against spectral libraries (e.g., NIST) and the predicted fragmentation pathways.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method is ideal for analyzing the compound directly in solution without derivatization, using soft ionization.

Objective: To obtain ESI-MS/MS spectra in both positive and negative ion modes.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in methanol.

    • Dilute the stock solution to a working concentration of ~1 µg/mL using a mobile phase-like solvent (e.g., 50:50 water:acetonitrile with 0.1% formic acid for positive mode, or without acid for negative mode).

  • Liquid Chromatography Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ion Source: Electrospray Ionization (ESI), run in separate positive and negative ion mode experiments.

    • Capillary Voltage: +4.5 kV (positive), -3.5 kV (negative).

    • Source Temperature: 500°C[14].

    • MS1 Scan: Scan for the precursor ions ([M+H]⁺ at m/z 163 and [M-H]⁻ at m/z 161).

    • MS2 Fragmentation: Perform data-dependent acquisition (DDA) or targeted analysis on the precursor ions using Collision-Induced Dissociation (CID) with a normalized collision energy range of 10-40 eV to generate product ion spectra.

The workflow for these experimental approaches is summarized in the diagram below.

G cluster_0 Sample Preparation cluster_1 Separation & Ionization cluster_2 Analysis Prep Analyte (this compound) Deriv Derivatization (for GC-MS) Prep->Deriv Dilute Dilution (for LC-MS) Prep->Dilute GC Gas Chromatography Deriv->GC LC Liquid Chromatography Dilute->LC EI Electron Ionization (EI) GC->EI ESI Electrospray Ionization (ESI) LC->ESI MS Mass Analyzer (Quadrupole, TOF, etc.) EI->MS ESI->MS Data Data Interpretation (Fragmentation Pattern) MS->Data

Caption: General experimental workflow for MS analysis.

Conclusion

While a publicly available, experimentally confirmed mass spectrum for this compound is not readily found, its fragmentation pattern can be confidently predicted based on well-established principles of mass spectrometry[7][16]. The key identifiers under EI conditions are the molecular ion at m/z 162 and the highly stable tropylium ion at m/z 91, which is expected to be the base peak. In ESI-MS/MS, the characteristic loss of CO₂ from the deprotonated molecule to yield a fragment at m/z 117 is the most diagnostic feature. By comparing this predicted behavior with that of structurally similar molecules like Tropic Acid and employing standardized analytical protocols, researchers can unambiguously identify this compound in complex matrices and gain a deeper understanding of its chemical properties.

References

Comparative study of different synthetic routes to 2-Benzylacrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Benzylacrylic acid, also known as 2-methylene-3-phenylpropanoic acid, is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Its versatile structure, featuring a carboxylic acid and a vinyl group, allows for a variety of subsequent chemical transformations. This guide provides a comparative analysis of several prominent synthetic routes to this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies. Each route is examined for its mechanistic underpinnings, operational efficiency, and overall yield, supported by experimental data and detailed protocols to facilitate informed decisions in synthetic strategy.

Introduction

The synthesis of α,β-unsaturated carboxylic acids is a cornerstone of modern organic chemistry, providing access to key intermediates for a wide array of applications. Among these, this compound stands out due to the presence of a benzyl group at the α-position, which introduces a key structural motif found in numerous biologically active compounds. The selection of an appropriate synthetic route is critical and often depends on factors such as starting material availability, desired scale, and tolerance of functional groups. This guide will delve into a comparative study of the most pertinent synthetic strategies, including the Knoevenagel-Doebner condensation, the Perkin reaction, the Heck reaction, the Reformatsky reaction, the Wittig reaction, and the Baylis-Hillman reaction.

Knoevenagel-Doebner Condensation: The Workhorse Approach

The Knoevenagel condensation, particularly its Doebner modification, stands as one of the most direct and high-yielding methods for the synthesis of this compound.[1] This reaction involves the condensation of an active methylene compound with a carbonyl group, followed by decarboxylation.[2] For the synthesis of this compound, the key precursors are benzylmalonic acid and formaldehyde.

Reaction Mechanism

The reaction proceeds through a base-catalyzed mechanism. A weak base, typically a secondary amine like diethylamine or piperidine, deprotonates benzylmalonic acid to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of formaldehyde. The resulting aldol-type adduct readily undergoes dehydration to form a benzylidenemalonic acid intermediate. Under the reaction conditions, this intermediate decarboxylates to yield the final product, this compound. The use of pyridine as a solvent can also facilitate the decarboxylation step.[3]

Diagram: Knoevenagel-Doebner Condensation Workflow

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Product start1 Benzylmalonic Acid step1 Formation of Enolate start1->step1 start2 Paraformaldehyde step2 Nucleophilic Attack on Formaldehyde start2->step2 start3 Diethylamine (Base) start3->step1 step1->step2 step3 Dehydration step2->step3 step4 Decarboxylation step3->step4 end1 This compound step4->end1

Caption: Workflow for the Knoevenagel-Doebner Synthesis.

Experimental Protocol: Synthesis from Benzylmalonic Acid[4]
  • Reaction Setup: A solution of benzylmalonic acid (20.0 g, 0.103 mol) and paraformaldehyde (4.94 g, 0.164 mol) in ethyl acetate (150 mL) is cooled to 0°C.

  • Base Addition: Diethylamine (10.65 mL, 0.103 mol) is added dropwise, ensuring the reaction temperature remains below 20°C.

  • Reflux: The reaction mixture is then warmed to reflux for 90 minutes.

  • Work-up: After cooling on an ice bath, water (20 mL) and concentrated aqueous HCl (9.0 mL, 0.108 mol) are added dropwise, maintaining the temperature below 10°C. The phases are separated.

  • Purification: The organic layer is washed with brine (100 mL), dried over sodium sulfate, filtered, and the solvent is removed under vacuum to yield this compound as a white solid.

This method is highly efficient, with reported yields of up to 90%.[4]

Perkin Reaction: A Classical but Less Direct Route

The Perkin reaction is a classical method for the synthesis of α,β-unsaturated aromatic acids, typically involving the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[5][6][7] While highly effective for producing cinnamic acid and its derivatives from benzaldehyde, its application for this compound is less straightforward.[8]

Conceptual Adaptation for this compound

To synthesize this compound via a Perkin-type reaction, one would conceptually need to react formaldehyde with phenylacetic anhydride in the presence of a salt of phenylacetic acid. The enolate of phenylacetic anhydride would act as the nucleophile, attacking formaldehyde.

Challenges and Plausibility

This approach presents several challenges. Phenylacetic anhydride is less commonly available and more expensive than acetic anhydride. Furthermore, the reactivity of formaldehyde in this context and the potential for self-condensation of the anhydride under the required high temperatures (often >165°C) could lead to lower yields and a more complex product mixture.[9] While plausible, this route is not as established or efficient as the Knoevenagel-Doebner condensation for this specific target.

Palladium-Catalyzed Heck Reaction: A Modern Alternative

The Heck reaction is a powerful tool for carbon-carbon bond formation, typically involving the palladium-catalyzed coupling of an unsaturated halide with an alkene.[10] This reaction could be envisioned as a route to this compound esters, which can then be hydrolyzed to the desired acid.

Synthetic Strategy

A plausible Heck reaction approach would involve the coupling of a benzyl halide (e.g., benzyl bromide or chloride) with an acrylate ester (e.g., methyl acrylate or ethyl acrylate). The palladium catalyst facilitates the oxidative addition to the benzyl halide, followed by migratory insertion of the acrylate and subsequent β-hydride elimination to yield the 2-benzylacrylate ester.

Diagram: Heck Reaction Catalytic Cycle

G pd0 Pd(0) pd_complex1 Oxidative Addition (Bn-Pd(II)-X) pd0->pd_complex1 Benzyl Halide pd_complex2 Alkene Coordination pd_complex1->pd_complex2 Acrylate Ester pd_complex3 Migratory Insertion pd_complex2->pd_complex3 pd_complex4 β-Hydride Elimination pd_complex3->pd_complex4 product 2-Benzylacrylate Ester pd_complex4->product h_pd_x H-Pd(II)-X pd_complex4->h_pd_x h_pd_x->pd0 Reductive Elimination base Base base->h_pd_x

Caption: Catalytic cycle of the Heck reaction for 2-benzylacrylate synthesis.

Considerations and Reported Yields

While the Heck reaction is versatile, controlling regioselectivity can be a challenge. Nickel-catalyzed Heck-type reactions of benzyl chlorides with simple olefins have been shown to favor the formation of 1,1-disubstituted olefins.[11][12] For the palladium-catalyzed reaction of benzyl chloride with methyl acrylate, a mixture of regioisomers can be formed.[10] However, specific conditions can be optimized to favor the desired α-substituted product. Subsequent hydrolysis of the ester would be required to obtain this compound.

Other Potential Synthetic Routes

Several other named reactions in organic chemistry offer potential, albeit less common, pathways to this compound.

Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester.[13][14][15] To synthesize this compound, one could envision reacting phenylacetaldehyde with an α-bromoacrylate ester. This would yield a β-hydroxy ester, which could then be dehydrated to the target α,β-unsaturated acid. The success of this route would depend on the stability of phenylacetaldehyde and the efficiency of the dehydration step.

Wittig Reaction

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones and a phosphonium ylide.[2][16] A potential Wittig approach to this compound would involve the reaction of formaldehyde with a phosphonium ylide derived from a benzyl-substituted phosphonium salt containing a carboxylate group or a protected carboxylate. The preparation of the specific ylide required could be a multi-step process.

Baylis-Hillman Reaction

The Baylis-Hillman reaction forms a C-C bond between the α-position of an activated alkene and an electrophile, typically an aldehyde.[17][18] A reaction between an acrylate and benzaldehyde would lead to a 3-phenyl-2-hydroxy-methylacrylic acid derivative. To obtain this compound, one would need to start with phenylacetaldehyde and an appropriate activated alkene, which is a less common application of this reaction.

Comparative Summary of Synthetic Routes

Synthetic Route Starting Materials Key Reagents/Catalysts Typical Yield Advantages Disadvantages
Knoevenagel-Doebner Benzylmalonic Acid, ParaformaldehydeDiethylamine or Piperidine~90%[4]High yield, direct route, readily available starting materials.Requires preparation of benzylmalonic acid.
Perkin Reaction Phenylacetic Anhydride, FormaldehydeSalt of Phenylacetic AcidNot reportedClassical method for α,β-unsaturated acids.Harsh conditions, potential for side reactions, less common starting materials.
Heck Reaction Benzyl Halide, Acrylate EsterPalladium or Nickel catalyst, BaseVariableModern, versatile C-C bond formation.Potential for regioisomer formation, requires catalyst, hydrolysis step needed.
Reformatsky Reaction Phenylacetaldehyde, α-Bromoacrylate EsterZincModerateForms β-hydroxy ester intermediate.Requires unstable aldehyde, dehydration step needed.
Wittig Reaction Formaldehyde, Benzyl-substituted Phosphonium YlideStrong BaseVariableWell-established for alkene synthesis.Multi-step preparation of the required ylide.
Baylis-Hillman Reaction Phenylacetaldehyde, AcrylateTertiary Amine or PhosphineModerateAtom-economical C-C bond formation.Slow reaction rates, less common application for this target.

Conclusion

Based on the available literature, the Knoevenagel-Doebner condensation of benzylmalonic acid with formaldehyde is the most efficient and high-yielding synthetic route for the preparation of this compound.[4] This method offers a direct pathway with readily accessible reagents and straightforward purification, making it the recommended choice for most laboratory and potential scale-up applications.

While other classical and modern synthetic methods such as the Perkin, Heck, Reformatsky, Wittig, and Baylis-Hillman reactions are theoretically applicable, they often present challenges in terms of starting material availability, reaction conditions, and selectivity for this specific target molecule. The Heck reaction, in particular, shows promise as a modern alternative, although it requires careful optimization to control regioselectivity and an additional hydrolysis step.

Researchers and process chemists should consider the Knoevenagel-Doebner condensation as the primary route for synthesizing this compound, while the other methods discussed provide valuable alternative strategies that may be suitable for specific contexts or for the synthesis of related derivatives.

References

Guide to 2-Benzylacrylic Acid vs. 3-Phenylpropanoic Acid: Structure, Reactivity, and Biological Implications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis for Drug Development Professionals

Abstract

This guide provides a detailed comparative analysis of 2-benzylacrylic acid and its saturated analog, 3-phenylpropanoic acid (also known as hydrocinnamic acid). While structurally similar, the presence of an α,β-unsaturated double bond in this compound fundamentally alters its chemical reactivity, physicochemical properties, and biological applications. This document explores these differences through experimental data, mechanistic insights, and detailed protocols to inform researchers, particularly those in drug development, on the distinct utility of each molecule. We will dissect how this single point of unsaturation transforms a stable, multi-purpose compound into a highly reactive electrophile, primarily valued as a specific pharmaceutical intermediate.

Introduction: A Tale of Two Phenylpropanoids

At first glance, this compound and 3-phenylpropanoic acid are close chemical relatives. Both possess a phenyl group and a propanoic acid backbone. However, the critical distinction lies in the saturation of the carbon chain. 3-Phenylpropanoic acid is a fully saturated carboxylic acid, rendering it relatively stable.[1][2] In contrast, this compound features a double bond in conjugation with the carboxyl group, creating an α,β-unsaturated carbonyl system.

This structural feature is not trivial; it makes this compound an electrophilic Michael acceptor, predisposing it to a class of reactions unavailable to its saturated counterpart.[3] This guide will illuminate how this difference in chemical architecture dictates their respective roles in science and industry, moving from broad applications in food and fragrance for the saturated compound to a highly specialized role as a pharmaceutical building block for the unsaturated one.[4][5]

Comparative Physicochemical Properties

The introduction of the double bond subtly influences several key physical properties. The planarity and electron-withdrawing nature of the alkene-acid conjugate in this compound lead to differences in melting point and acidity compared to the more flexible, saturated 3-phenylpropanoic acid.

PropertyThis compound 3-Phenylpropanoic Acid Rationale for Difference
Molecular Structure C₁₀H₁₀O₂C₉H₁₀O₂Presence of an additional carbon in the backbone of this compound is incorrect, the molecular formula is different. The key difference is the C=C double bond.
Molecular Weight 162.19 g/mol [4][6]150.17 g/mol [7]The molecular formulas are C10H10O2 and C9H10O2 respectively. The prompt was mistaken in calling them analogs with the same number of carbons. The guide will proceed with the correct structures and formulas.
Appearance White to Off-White Solid[8]White Crystalline Solid[1][2]
Melting Point 66-68 °C[4][8]45-48 °C[1]The more planar and potentially more ordered crystal packing of the unsaturated acid results in a higher melting point.
Boiling Point 170-174 °C (at 20 Torr)[4]280 °C (at 760 Torr)[1]Note: Direct comparison is difficult due to different pressure conditions.
Acidity (pKa) 4.48 (Predicted)[4][9]4.66 (Experimental)[10]The electron-withdrawing effect of the conjugated C=C bond slightly increases the acidity of the carboxylic proton in this compound.
Solubility Slightly soluble in Chloroform, Methanol[4][8]Soluble in water and alcohol[1][10]The increased polarity and hydrogen bonding capability of the saturated acid may contribute to its greater solubility in protic solvents.

Chemical Reactivity: The Michael Acceptor vs. The Stable Acid

The most significant divergence between these two molecules lies in their chemical reactivity. 3-Phenylpropanoic acid behaves as a typical carboxylic acid, readily undergoing reactions like esterification and amide bond formation. Its reactivity is confined to the carboxyl group and the aromatic ring.

In stark contrast, the α,β-unsaturated system of this compound makes it a potent Michael acceptor . This renders the β-carbon electrophilic and susceptible to conjugate addition by nucleophiles, such as thiols (e.g., cysteine residues in proteins) or amines.[3][11] This reactivity is the cornerstone of its utility in synthesis and a critical consideration for its biological activity, as it allows for the formation of covalent bonds with biological macromolecules.

Caption: Michael addition reaction unique to this compound.

Biological Activity and Applications

The differences in chemical reactivity directly translate to distinct biological profiles and industrial applications.

This compound: Its primary and most cited application is as a key intermediate in the synthesis of the antidiarrheal drug Racecadotril .[4][8] Its role is that of a reactive building block, where its electrophilic nature is leveraged to construct more complex molecules. Its high reactivity makes it less suitable for direct use in applications requiring stability, such as food or cosmetics.

3-Phenylpropanoic Acid: This saturated analog is found in nature and has a much broader range of applications:

  • Antimicrobial Agent: It exhibits activity against various bacteria and fungi, leading to its use as a preservative.[12][13]

  • Flavor & Fragrance: It possesses a faint, sweet, floral scent and is used as a food additive and in cosmetic products like perfumes and soaps.[1][5]

  • Metabolite: It is a known human and plant metabolite, indicating its presence in biological systems.[7]

  • Pharmaceutical Intermediate: While less specific than its unsaturated counterpart, it also serves as a building block in chemical synthesis.[5]

The potential for this compound to act as a covalent inhibitor by reacting with nucleophilic residues like cysteine in enzyme active sites is a key consideration in drug design. This mechanism is not available to 3-phenylpropanoic acid, which would be expected to interact with biological targets through non-covalent forces.

Synthesis Overview

The synthetic routes to these compounds are also distinct, reflecting their structural differences.

  • This compound: A common laboratory synthesis involves the Knoevenagel-type condensation of benzylmalonic acid with formaldehyde, followed by decarboxylation.[14] Another approach starts from diethyl benzylmalonate.[15]

  • 3-Phenylpropanoic Acid: The most prevalent synthesis is the catalytic hydrogenation of cinnamic acid, which reduces the alkene double bond.[2][16] It can also be prepared via the malonic ester synthesis using benzyl chloride.[17]

Experimental Protocols for Comparative Analysis

To provide a tangible framework for comparing these two acids, we present a standard protocol for evaluating their relative cytotoxicity.

Protocol: Comparative Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration at which each compound reduces the viability of a cell culture by 50% (IC₅₀), providing a quantitative measure of cytotoxicity.

Objective: To compare the cytotoxic effects of this compound and 3-phenylpropanoic acid on a selected cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound and 3-phenylpropanoic acid

  • DMSO (Dimethyl sulfoxide)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Multi-channel pipette

  • Plate reader (570 nm)

Methodology:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare 100 mM stock solutions of each acid in DMSO. Create a series of 2x dilutions in culture medium (e.g., 200 µM, 100 µM, 50 µM, etc.).

  • Cell Treatment: After 24 hours, remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot viability against compound concentration (log scale) and determine the IC₅₀ value for each compound using non-linear regression.

MTT_Workflow Figure 2: Workflow for Comparative Cytotoxicity Assay A 1. Seed Cells (5,000 cells/well) B 2. Incubate (24 hours) A->B C 3. Treat with Compounds (Serial Dilutions) B->C D 4. Incubate (48 hours) C->D E 5. Add MTT Reagent D->E F 6. Incubate (4 hours) E->F G 7. Solubilize Formazan (Add DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Analyze Data (Calculate IC50) H->I

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Conclusion

The comparison between this compound and 3-phenylpropanoic acid is a classic example of how a single structural modification—the introduction of a double bond—can profoundly alter a molecule's properties and applications.

  • 3-Phenylpropanoic Acid is a stable, saturated molecule with diverse applications as a preservative, fragrance, and general chemical building block. Its biological interactions are primarily non-covalent.

  • This compound , due to its α,β-unsaturated system, is a reactive electrophile (a Michael acceptor). This reactivity dominates its profile, making it a specialized intermediate for targeted chemical synthesis, most notably for the drug Racecadotril. Its potential to form covalent bonds with biological targets gives it a distinct mechanistic profile from its saturated analog, a crucial consideration for drug development and toxicology.

For researchers, the choice between these two compounds is clear and dictated by need: 3-phenylpropanoic acid for applications requiring stability and broad-spectrum properties, and this compound for syntheses that specifically leverage the reactivity of a Michael acceptor.

References

A Comparative Guide to Polymers Derived from 2-Benzylacrylic Acid: Properties and Potential for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of 2-Benzylacrylic Acid in Polymer Therapeutics

For researchers, scientists, and drug development professionals, the quest for novel polymeric materials with precisely tailored properties is a continuous endeavor. These materials are the cornerstone of next-generation drug delivery systems, tissue engineering scaffolds, and advanced biomedical devices.[1] While poly(acrylic acid) (PAA) and its derivatives have been extensively studied for their biocompatibility and pH-responsiveness, the introduction of strategic functional groups can dramatically alter their physicochemical behavior, unlocking new therapeutic possibilities.[2] This guide focuses on the characterization of polymers derived from a lesser-explored monomer: this compound.

The incorporation of a benzyl group into the acrylic acid backbone is hypothesized to introduce a unique combination of hydrophobicity and aromaticity, potentially leading to polymers with distinct solution behaviors, thermal properties, and biological interactions.[1][3] This guide will provide a comprehensive comparison of the anticipated properties of poly(this compound) with well-established polymers such as poly(acrylic acid) (PAA), poly(methacrylic acid) (PMAA), and poly(benzyl methacrylate) (PBzMA). By examining the influence of the benzyl moiety, we aim to provide a predictive framework for the rational design of novel polymers for advanced drug delivery applications.

Monomer Synthesis: A Foundational Step

The journey to a novel polymer begins with its monomer. The synthesis of this compound is a crucial first step, and a reliable method has been established.[4]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.[4]

Materials:

  • Benzylmalonic acid

  • Paraformaldehyde

  • Diethylamine

  • Ethyl acetate

  • Hydrochloric acid (concentrated)

  • Water

  • Brine (saturated NaCl solution)

  • Sodium sulfate (anhydrous)

Procedure:

  • A solution of benzylmalonic acid and paraformaldehyde in ethyl acetate is cooled to 0°C.

  • Diethylamine is added dropwise, maintaining the temperature below 20°C.

  • The reaction mixture is then heated to reflux for 90 minutes.

  • After cooling on ice, water and concentrated hydrochloric acid are added dropwise, keeping the temperature below 10°C.

  • The organic and aqueous phases are separated.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield this compound as a white solid.[4]

Diagram of Monomer Synthesis Workflow:

cluster_reactants Reactants cluster_solvents_reagents Solvents & Reagents cluster_process Reaction & Workup cluster_product Product Benzylmalonic\nAcid Benzylmalonic Acid Reaction Reaction Benzylmalonic\nAcid->Reaction Paraformaldehyde Paraformaldehyde Paraformaldehyde->Reaction Diethylamine Diethylamine Diethylamine->Reaction Ethyl Acetate Ethyl Acetate Ethyl Acetate->Reaction HCl HCl Workup Workup HCl->Workup Water Water Water->Workup Reaction->Workup 2-Benzylacrylic\nAcid 2-Benzylacrylic Acid Workup->2-Benzylacrylic\nAcid

Caption: Workflow for the synthesis of this compound monomer.

Polymerization of this compound: A Comparative Outlook

While specific literature on the polymerization of this compound is scarce, its structural similarity to other acrylic monomers allows for informed predictions. Controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are expected to be effective for achieving polymers with controlled molecular weights and narrow polydispersity indices.[5][6]

Hypothetical Polymerization via RAFT

RAFT polymerization is a versatile technique that can be adapted for a wide range of functional monomers.[7]

Diagram of a Hypothetical RAFT Polymerization:

Initiator Initiator Monomer\n(this compound) Monomer (this compound) Initiator->Monomer\n(this compound) Initiation Propagating\nChain Propagating Chain Monomer\n(this compound)->Propagating\nChain Propagation RAFT Agent RAFT Agent Dormant\nChain Dormant Chain RAFT Agent->Dormant\nChain Reversible Termination Propagating\nChain->RAFT Agent Chain Transfer Controlled\nPolymer Controlled Polymer Propagating\nChain->Controlled\nPolymer Termination Dormant\nChain->Propagating\nChain Reactivation

Caption: Proposed mechanism for RAFT polymerization of this compound.

The bulky benzyl group may introduce steric hindrance, potentially affecting the polymerization kinetics compared to less substituted acrylic monomers.[8]

Comparative Characterization of Poly(this compound)

To understand the unique properties of poly(this compound), we will compare its expected characteristics with those of PAA, PMAA, and PBzMA.

Structural and Spectroscopic Properties

Table 1: Comparison of Structural and Spectroscopic Features

PropertyPoly(acrylic acid) (PAA)Poly(methacrylic acid) (PMAA)Poly(benzyl methacrylate) (PBzMA)Poly(this compound) (P(BAA)) - Predicted
Monomer Unit C₃H₄O₂C₄H₆O₂C₁₁H₁₂O₂C₁₀H₁₀O₂
Key FT-IR Peaks ~1700 cm⁻¹ (C=O), Broad ~3000 cm⁻¹ (O-H)[9]~1700 cm⁻¹ (C=O), Broad ~3000 cm⁻¹ (O-H)~1730 cm⁻¹ (C=O, ester), Aromatic C-H stretches[10]~1700 cm⁻¹ (C=O), Broad ~3000 cm⁻¹ (O-H), Aromatic C-H stretches
¹H NMR Signals Backbone protons, Carboxylic acid protonBackbone protons, Methyl protons, Carboxylic acid protonBackbone protons, Methylene protons, Aromatic protonsBackbone protons, Methylene protons, Aromatic protons, Carboxylic acid proton

The presence of the benzyl group in P(BAA) will be clearly identifiable by characteristic aromatic signals in its ¹H NMR spectrum and aromatic C-H stretching vibrations in its FT-IR spectrum.

Thermal Properties

The bulky and rigid benzyl group is expected to significantly influence the thermal properties of the polymer.

Table 2: Comparison of Thermal Properties

PropertyPoly(acrylic acid) (PAA)Poly(methacrylic acid) (PMAA)Poly(benzyl methacrylate) (PBzMA)Poly(this compound) (P(BAA)) - Predicted
Glass Transition Temp. (Tg) ~106 °C[7]~185 °C~54 °CHigher than PAA, potentially in the range of 120-150°C
Decomposition Behavior Dehydration to anhydride above 200°C[7]Complex degradationDepolymerization[11]Likely initial dehydration followed by backbone scission at higher temperatures.

We predict that P(BAA) will have a higher glass transition temperature than PAA due to the restricted chain mobility imposed by the pendant benzyl groups.

Solution Properties and pH-Responsiveness

The interplay between the hydrophilic carboxylic acid groups and the hydrophobic benzyl groups will govern the solution behavior of P(BAA).

Table 3: Comparison of Solution Properties

PropertyPoly(acrylic acid) (PAA)Poly(methacrylic acid) (PMAA)Poly(benzyl methacrylate) (PBzMA)Poly(this compound) (P(BAA)) - Predicted
Water Solubility SolubleSoluble (pH dependent)InsolubleInsoluble at low pH, potentially soluble at high pH
pH-Responsiveness Expands at high pH due to deprotonation[7]Undergoes conformational transition with pHNot pH-responsivePronounced pH-responsive behavior with a sharper conformational transition due to hydrophobic interactions.
Hydrophobicity HydrophilicModerately hydrophobicHydrophobicAmphiphilic

The hydrophobic benzyl groups in P(BAA) are expected to promote intramolecular and intermolecular associations in aqueous solution, leading to a more pronounced pH-triggered conformational change compared to PAA and PMAA.[2] This behavior is highly desirable for creating "smart" drug delivery systems that can release their payload in response to the acidic environment of tumors or endosomes.

Experimental Protocols for Polymer Characterization

To validate the predicted properties of poly(this compound), a suite of characterization techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure of the polymer.

  • Methodology:

    • Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with NaOD).

    • Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

    • Integrate the proton signals to determine the relative number of protons and confirm the presence of the benzyl and carboxylic acid functionalities.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the functional groups present in the polymer.

  • Methodology:

    • Prepare a thin film of the polymer on a salt plate (e.g., KBr) or acquire the spectrum of the solid polymer using an ATR accessory.

    • Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

    • Identify characteristic absorption bands for the carboxylic acid (C=O and O-H) and aromatic (C-H) groups.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
  • Objective: To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.

  • Methodology:

    • Dissolve the polymer in a suitable mobile phase (e.g., THF, DMF with LiBr).

    • Inject the polymer solution into an SEC/GPC system equipped with a refractive index (RI) or light scattering detector.

    • Calibrate the system with polymer standards of known molecular weight to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn).

Thermogravimetric Analysis (TGA)
  • Objective: To evaluate the thermal stability and decomposition profile of the polymer.

  • Methodology:

    • Place a small amount of the polymer (5-10 mg) in a TGA pan.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen, air) at a constant heating rate (e.g., 10 °C/min).

    • Record the weight loss as a function of temperature to determine the onset of decomposition and the degradation profile.

Differential Scanning Calorimetry (DSC)
  • Objective: To determine the glass transition temperature (Tg) of the polymer.

  • Methodology:

    • Seal a small amount of the polymer (5-10 mg) in a DSC pan.

    • Heat the sample to a temperature above its expected Tg, then cool it rapidly.

    • Reheat the sample at a controlled rate (e.g., 10 °C/min) and record the heat flow. The Tg is identified as a step-change in the heat flow.

Potential Applications in Drug Development

The unique predicted properties of poly(this compound) make it a promising candidate for various biomedical applications:

  • pH-Responsive Drug Delivery: The sharp pH-triggered conformational change could be exploited for targeted drug release in acidic tumor microenvironments or within the endosomes of cells.[3]

  • Hydrophobic Drug Encapsulation: The hydrophobic domains formed by the benzyl groups could serve as reservoirs for poorly water-soluble drugs, enhancing their bioavailability.[2]

  • Biomaterial Coatings: The amphiphilic nature of the polymer could be utilized to create biocompatible coatings for medical devices, potentially reducing protein fouling and improving biocompatibility.[1]

Conclusion and Future Directions

While experimental data on poly(this compound) remains limited, a thorough analysis of its structure and comparison with related polymers provides a strong foundation for predicting its properties and potential applications. The introduction of the benzyl group is expected to impart a unique combination of hydrophobicity and aromaticity, leading to a material with enhanced pH-responsiveness and the ability to interact with hydrophobic molecules.

Future research should focus on the controlled synthesis of poly(this compound) via techniques like RAFT or ATRP, followed by comprehensive characterization using the protocols outlined in this guide. Investigating the solution self-assembly of this polymer and its interactions with drug molecules and biological membranes will be crucial for unlocking its full potential in the field of drug development. The insights gained from such studies will undoubtedly contribute to the design of the next generation of "smart" polymeric biomaterials.

References

Safety Operating Guide

Mastering Safety: A Researcher's Guide to Handling 2-Benzylacrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to Personal Protective Equipment (PPE) for 2-Benzylacrylic Acid

As a senior application scientist, I understand that meticulous attention to safety protocols is the bedrock of innovative and successful research. When working with reactive chemical intermediates like this compound, a thorough understanding of its hazard profile and the corresponding personal protective equipment (PPE) is not just a matter of compliance, but a critical component of sound scientific practice. This guide provides an in-depth, experience-driven approach to selecting, using, and disposing of PPE for handling this compound, ensuring both your personal safety and the integrity of your research.

Understanding the Risks: The Hazard Profile of this compound

Before we delve into the specifics of PPE, it is crucial to understand the inherent hazards of this compound. According to its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following primary hazards[1]:

  • Skin Irritation: Causes skin irritation.

  • Serious Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

  • Acute Oral Toxicity: Harmful if swallowed.

These hazards dictate a multi-faceted approach to PPE, ensuring all potential routes of exposure—dermal, ocular, and respiratory—are adequately addressed.

Core Principles of PPE Selection: A Risk-Based Approach

The selection of appropriate PPE is not a one-size-fits-all endeavor. It requires a careful assessment of the specific procedures being performed. The following table outlines the recommended PPE for various laboratory operations involving this compound, moving from lower to higher risk activities.

Laboratory Operation Recommended Personal Protective Equipment
Weighing and preparing solutions in a well-ventilated area - Safety glasses with side shields- Nitrile gloves (single pair)- Laboratory coat
Handling open containers or performing reactions at ambient temperature - Chemical splash goggles- Nitrile gloves (double-gloved)- Laboratory coat
Heating reactions or potential for aerosol generation - Chemical splash goggles and a face shield- Butyl rubber gloves over nitrile gloves- Chemical-resistant apron over a laboratory coat- Use of a fume hood is mandatory
Large-scale operations (>50g) - Full-face respirator with organic vapor/acid gas and P100 particulate cartridges- Butyl rubber gloves- Chemical-resistant suit or coveralls

The causality behind these recommendations lies in the potential for increased exposure with more vigorous handling. For instance, double-gloving provides an extra layer of protection against potential tears or permeation during extended handling. The use of butyl rubber gloves for higher-risk procedures is based on their superior resistance to acids and esters compared to standard nitrile gloves[2][3].

A Step-by-Step Guide to Donning and Doffing PPE

The effectiveness of PPE is contingent upon its correct application and removal. An improper doffing sequence can lead to self-contamination. The following workflow is designed to minimize this risk.

Donning (Putting On) PPE

Donning_PPE cluster_prep Preparation cluster_donning Donning Sequence Inspect_PPE Inspect PPE for damage Hand_Hygiene_On Perform Hand Hygiene Inspect_PPE->Hand_Hygiene_On Gown 1. Don Gown/Lab Coat Hand_Hygiene_On->Gown Respirator 2. Don Respirator/Mask (if required) Gown->Respirator Goggles 3. Don Goggles/Face Shield Respirator->Goggles Gloves 4. Don Gloves (over cuffs) Goggles->Gloves

Caption: Sequential process for correctly donning PPE.

Doffing (Taking Off) PPE

Doffing_PPE cluster_doffing Doffing Sequence Gloves_Off 1. Remove Gloves Gown_Off 2. Remove Gown/Lab Coat (turn inside out) Gloves_Off->Gown_Off Hand_Hygiene_Off1 Perform Hand Hygiene Gown_Off->Hand_Hygiene_Off1 Goggles_Off 3. Remove Goggles/Face Shield (from behind) Hand_Hygiene_Off1->Goggles_Off Respirator_Off 4. Remove Respirator/Mask (from behind) Goggles_Off->Respirator_Off Hand_Hygiene_Off2 Perform Hand Hygiene Respirator_Off->Hand_Hygiene_Off2

Caption: Sequential process for safely doffing PPE.

Operational Plans: Spill Management and Waste Disposal

A comprehensive safety plan extends beyond personal protection to include protocols for managing accidental releases and the proper disposal of contaminated materials.

Spill Cleanup Protocol

In the event of a spill of this compound powder:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: At a minimum, this includes a full-face respirator with appropriate cartridges, butyl rubber gloves, and a chemical-resistant apron or suit.

  • Contain the Spill: Gently cover the spill with an inert absorbent material, such as sand or vermiculite. Avoid raising dust.

  • Neutralize (for small spills): For very small spills, a neutralizing agent like sodium bicarbonate can be carefully applied.

  • Collect the Material: Using non-sparking tools, carefully scoop the absorbed and neutralized material into a designated, labeled hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a damp cloth, and then clean with soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Doff PPE and Perform Hand Hygiene: Follow the correct doffing procedure and wash hands thoroughly.

Disposal of Contaminated PPE and Chemical Waste

All disposable PPE that has come into contact with this compound must be considered hazardous waste.

  • Contaminated Solids: Place used gloves, disposable lab coats, and absorbent materials into a clearly labeled, sealed hazardous waste container.

  • Chemical Waste: Unused this compound and solutions containing it should be collected in a designated, compatible, and labeled waste container. Given its acidic nature, it should not be mixed with incompatible waste streams. The waste may need to be neutralized by a licensed waste disposal company. Never dispose of this compound down the drain[1].

Conclusion: Fostering a Culture of Safety

The responsible handling of this compound, and indeed any laboratory chemical, is a testament to a researcher's commitment to scientific excellence and personal well-being. By internalizing the principles outlined in this guide—understanding the hazards, selecting PPE based on risk, adhering to strict donning and doffing protocols, and preparing for unforeseen events—you contribute to a safer and more productive research environment. This proactive approach to safety not only protects you and your colleagues but also upholds the rigorous standards of the scientific community.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.